molecular formula C7H8O2S B1582522 Ethyl thiophene-3-carboxylate CAS No. 5751-80-4

Ethyl thiophene-3-carboxylate

Cat. No.: B1582522
CAS No.: 5751-80-4
M. Wt: 156.2 g/mol
InChI Key: OYSLMAQEMAJMCL-UHFFFAOYSA-N
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Description

Ethyl thiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLMAQEMAJMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206120
Record name Ethyl 3-thenoate
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5751-80-4
Record name 3-Thiophenecarboxylic acid, ethyl ester
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Record name Ethyl 3-thenoate
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Record name Ethyl 3-thenoate
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Record name Ethyl 3-thenoate
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Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Ethyl Thiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl thiophene-3-carboxylate (CAS: 28906-55-2) represents a critical heteroaromatic scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the specific substitution pattern of the thiophene ring.

This guide provides a definitive reference for the spectroscopic identification of the 3-isomer , distinguishing it from the more common 2-carboxylate derivatives. The data presented here synthesizes high-field NMR (1H, 13C), FT-IR, and Mass Spectrometry (EI-MS) to create a self-validating analytical workflow.

Structural Analysis & Electronic Context

Before interpreting spectra, one must understand the electronic environment. The thiophene ring is electron-rich (π-excessive), but the carboxylate ester at position 3 acts as an electron-withdrawing group (EWG).

  • Proton H2: Located between the sulfur atom and the EWG (carbonyl), this proton experiences significant deshielding due to the inductive effect of sulfur (

    
    ) and the magnetic anisotropy of the carbonyl group. It will appear at the lowest field (highest ppm).
    
  • Protons H4/H5: These protons exhibit characteristic thiophene coupling constants (

    
    -values), essential for distinguishing the 3-substituted isomer from the 2-substituted isomer.
    

Analytical Workflow

The following decision tree outlines the logical progression for confirming the identity of the molecule using standard laboratory instrumentation.

G Sample Unknown Sample (Pale Yellow Liquid) MS Mass Spectrometry (Confirm MW: 156) Sample->MS Step 1 IR FT-IR (Confirm Ester C=O) MS->IR Step 2 NMR 1H & 13C NMR (Confirm 3-Subst. Pattern) IR->NMR Step 3 Result Validated Structure: Ethyl thiophene-3-carboxylate NMR->Result Final

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (EI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the thiophene core.

Experimental Parameters
  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Inlet: Direct Insertion Probe or GC-MS interface.

Data Summary
Ion Typem/zRelative AbundanceInterpretation
Molecular Ion [M]+ 156 HighParent molecule (C7H8O2S)
Isotope Peak [M+2] 158~4.5%Characteristic 34S isotope signature
Base Peak [M-OEt]+ 111 100%Acylium ion (Thiophene-3-carbonyl cation)
Fragment [M-OEt-CO]+ 83HighThienyl cation (Loss of CO from acylium)
Fragmentation Pathway

The fragmentation is dominated by


-cleavage adjacent to the carbonyl group, losing the ethoxy radical.[1]

MS_Frag M Molecular Ion [M]+ m/z 156 Frag1 Acylium Ion [M - OEt]+ m/z 111 M->Frag1 - OEt (45) Frag2 Thienyl Cation [C4H3S]+ m/z 83 Frag1->Frag2 - CO (28)

Figure 2: Primary fragmentation pathway under Electron Impact ionization.

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups, specifically the ester and the aromatic ring.

Experimental Protocol
  • Method: Neat liquid film on NaCl plates or ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.[2]

Key Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3110 - 3080 C-H StretchAromatic (Thiophene)Weak intensity, >3000 cm⁻¹
2980 - 2900 C-H StretchAliphatic (Ethyl)Ethyl group signatures
1715 - 1725 C=O Stretch Ester Strong, sharp peak (Diagnostic)
1520, 1420 C=C StretchThiophene RingSkeletal ring vibrations
1250 C-O StretchEsterStrong intensity

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework. This is the definitive step for distinguishing the 3-isomer from the 2-isomer.

Experimental Protocol
  • Solvent: Deuterated Chloroform (

    
    ).
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

  • Concentration: ~10 mg in 0.6 mL solvent.

1H NMR Data (400 MHz, )

The 3-substituted thiophene pattern is distinct. Unlike the 2-substituted isomer (which shows a crowded multiplet region), the 3-isomer shows a highly deshielded "singlet-like" proton at position 2.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
8.15 Doublet (d)1HH-2

7.55 Doublet of Doublets (dd)1HH-5

7.35 Doublet of Doublets (dd)1HH-4

4.34 Quartet (q)2H


1.37 Triplet (t)3H


Note: H-2 appears as a doublet due to long-range coupling with H-5. In lower resolution instruments, it may appear as a singlet.

13C NMR Data (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
163.2 Quaternary (C=O)Carbonyl Ester
134.1 Quaternary (Cq)C-3 (Ipso)
133.5 Methine (CH)C-2 (Alpha)
127.8 Methine (CH)C-5 (Alpha)
125.9 Methine (CH)C-4 (Beta)
60.5 Methylene (CH2)Ethyl

14.3 Methyl (CH3)Ethyl

References

  • PubChem Database. Ethyl thiophene-3-carboxylate (Compound CID: 80649). National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1284 (Thiophene derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for coupling constants and chemical shifts).

Sources

Technical Guide: Chemical Properties and Reactivity of Ethyl Thiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl thiophene-3-carboxylate (E3TC) represents a critical heterocyclic scaffold in modern medicinal chemistry. Unlike its 2-isomer, which is often synthesized directly via the Gewald reaction as an amino-ester, the 3-carboxylate derivative (CAS 5751-80-4) offers a unique substitution pattern that modulates metabolic stability and lipophilicity in drug candidates. This guide analyzes the electronic governing principles of E3TC, establishing it as a versatile electrophile-directing template for the synthesis of kinase inhibitors and anti-inflammatory agents.

Part 1: Chemical Identity & Physiochemical Profile

The physicochemical profile of E3TC is defined by the interplay between the electron-rich thiophene ring and the electron-withdrawing ester functionality. This balance dictates its solubility, stability, and reactivity.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name Ethyl thiophene-3-carboxylate
Common Abbreviation E3TC
CAS Registry Number 5751-80-4
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 97–98 °C at 8 mmHg (Lit.)[1][2]
Density 1.12 g/mL at 25 °C
Solubility Soluble in DCM, EtOH, EtOAc; Sparingly soluble in water
Refractive Index (

)
1.509 – 1.511

Part 2: Electronic Structure & Reactivity Logic

The "Meta-Like" Directing Effect

To manipulate E3TC effectively, one must understand the electronic "tug-of-war" within the molecule.

  • Thiophene Ring (Activation): The sulfur atom donates electron density into the ring via resonance (

    
     effect), making the carbons nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS).
    
  • Ethyl Ester at C-3 (Deactivation/Direction): The carbonyl group withdraws electron density (

    
     and 
    
    
    
    effects).

Regioselectivity Analysis:

  • Position 2 (

    
    -position, ortho to ester):  This position is electronically activated by sulfur but significantly deactivated by the inductive effect of the adjacent ester. It is also sterically hindered.
    
  • Position 4 (

    
    -position, meta to ester):  Less activated by sulfur compared to 
    
    
    
    -positions.
  • Position 5 (

    
    -position, meta-relationship to ester):  This is the primary site of reactivity . It benefits from sulfur's activation while being remote from the ester's steric and inductive deactivation.
    

Consequently, electrophilic attacks (bromination, nitration) overwhelmingly favor the C-5 position .

Visualization: Reactivity & Functionalization Map

E3TC_Reactivity E3TC Ethyl thiophene-3-carboxylate (Core Scaffold) C2 C-2 Position (Sterically Hindered) E3TC->C2 Minor Pathway C5 C-5 Position (Primary EAS Site) E3TC->C5 Major Pathway Ester Ethyl Ester Group (Functional Handle) E3TC->Ester Transformation Bromination Bromination (NBS) Yields 5-Bromo derivative C5->Bromination Hydrolysis Hydrolysis (LiOH) Yields Carboxylic Acid Ester->Hydrolysis Reduction Reduction (LiAlH4) Yields Alcohol Ester->Reduction Suzuki Suzuki-Miyaura C-C Bond Formation Bromination->Suzuki Coupling

Caption: Reactivity map illustrating the regioselective dominance of the C-5 position for electrophilic substitution and the versatility of the ester handle.

Part 3: Synthetic Pathways & Production

While the Gewald reaction is standard for amino-thiophenes, the production of pure ethyl thiophene-3-carboxylate typically follows different routes to avoid the amine functionality.

  • Esterification (Classic): Direct Fisher esterification of thiophene-3-carboxylic acid with ethanol and sulfuric acid.

  • Palladium-Catalyzed Carbonylation (Modern): Reaction of 3-bromothiophene with CO and ethanol in the presence of Pd(OAc)₂/dppf. This method is preferred for industrial scaling as it utilizes readily available halide precursors.

  • Cyclization: The reaction of vinyl phosphonates with mercaptoacetaldehyde derivatives, though this is often less atom-economical than carbonylation.

Part 4: Experimental Protocol

Regioselective C-5 Bromination of E3TC

Context: The 5-bromo derivative is a high-value intermediate for Suzuki couplings in drug discovery. Using N-Bromosuccinimide (NBS) provides better regiocontrol than elemental bromine.

Objective: Synthesize ethyl 5-bromothiophene-3-carboxylate.

Materials:
  • Ethyl thiophene-3-carboxylate (1.0 eq)[3][4][5]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Chloroform (CHCl₃) or Acetonitrile (ACN) (Solvent)

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:
  • Preparation: Dissolve ethyl thiophene-3-carboxylate (10 mmol) in CHCl₃ (20 mL) in a round-bottom flask shielded from light (aluminum foil wrap).

    • Why: Shielding prevents radical side-reactions initiated by light.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0°C.

    • Why: Low temperature and slow addition favor the kinetic product (C-5 substitution) and prevent over-bromination at C-2.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Add saturated NaHCO₃ solution to neutralize succinimide byproducts and acetic acid.

  • Extraction: Extract with DCM (3x), wash combined organics with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via short-path silica plug (eluting with 5% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation: ¹H NMR (CDCl₃) should show the disappearance of the C-5 proton (originally a doublet of doublets) and a shift in the C-2 proton signal.

Part 5: Pharmaceutical Utility & Applications[1][6][7][8]

E3TC serves as a "linker scaffold" in medicinal chemistry. It allows researchers to attach a lipophilic tail (via the thiophene ring) while maintaining a polar head group (the ester/acid) for hydrogen bonding within protein active sites.

Key Therapeutic Areas:
  • Kinase Inhibitors: The thiophene ring mimics the purine core of ATP. Derivatives of E3TC are frequently found in P38 MAP kinase inhibitors used for rheumatoid arthritis research.

  • Anti-Inflammatory Agents: 3-substituted thiophenes are bioisosteres for benzoic acid derivatives in NSAID design.

  • Metabolic Stability: Replacing a phenyl ring with a thiophene-3-carboxylate moiety often improves metabolic stability by blocking specific CYP450 oxidation sites prone to attacking electron-rich phenyl rings.

Workflow: From Scaffold to Lead Candidate

Drug_Discovery_Workflow Start E3TC Scaffold Step1 Hydrolysis to Acid (COOH functionalization) Start->Step1 Activation Step2 Amide Coupling (Library Generation) Step1->Step2 Diversity Point 1 Step3 C-5 Arylation (Suzuki/Stille) Step2->Step3 Diversity Point 2 Target Lead Candidate (Kinase Inhibitor) Step3->Target Screening

Caption: A standard medicinal chemistry workflow utilizing E3TC to generate diverse libraries for High-Throughput Screening (HTS).

Part 6: Handling & Safety (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is relatively stable but can hydrolyze slowly in moist air.

  • Disposal: Thiophene derivatives must be disposed of as hazardous organic waste containing sulfur; do not incinerate without scrubbers due to SOx generation.

References

  • ChemicalBook. (2025).[1][5] Ethyl thiophene-3-carboxylate Properties and Specifications. Retrieved from

  • PubChem. (2025).[2] Compound Summary: Ethyl thiophene-3-carboxylate.[3][4][6][7] National Center for Biotechnology Information. Retrieved from [2]

  • Thermo Fisher Scientific. (2025). Ethyl thiophene-3-carboxylate, 98% Product Specification. Retrieved from

  • Campaigne, E. (1944). The Chemistry of Thiophene. Chemical Reviews. (Contextual grounding for thiophene reactivity).
  • Joucla, L., & Djakovitch, L. (2009). Transition metal-catalyzed direct arylation of thiophene derivatives. Tetrahedron.

Sources

Biological activity of novel "Ethyl thiophene-3-carboxylate" compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Novel Ethyl Thiophene-3-carboxylate Compounds

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for "privileged structures"—molecular scaffolds that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as an indispensable anchor.[1] Its unique electronic properties, hydrophobicity, and ability to form various non-covalent interactions contribute to its presence in a multitude of FDA-approved drugs, spanning treatments for inflammation, cancer, cardiovascular diseases, and neurological disorders.[2][3]

This guide delves into a specific and promising subclass: derivatives of ethyl thiophene-3-carboxylate . This core structure serves as a versatile synthetic intermediate, allowing for a wide range of chemical modifications.[4][5][6] Recent research has illuminated the significant potential of these compounds, demonstrating potent and diverse biological activities. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the antimicrobial, anticancer, and anti-inflammatory properties of these novel agents. We will explore the causality behind experimental designs and present validated protocols to empower further research and development in this exciting field.

Core Synthesis Strategy: The Gewald Reaction

A cornerstone in the synthesis of functionalized 2-aminothiophenes, including many ethyl thiophene-3-carboxylate derivatives, is the Gewald multicomponent reaction. The elegance of this reaction lies in its operational simplicity and efficiency, combining an α-cyano ester (like ethyl cyanoacetate), a ketone or aldehyde, and elemental sulfur in the presence of a base to construct the thiophene ring in a single step. This approach is highly valued for its atom economy and ability to generate molecular diversity.[7]

Gewald_Reaction_Workflow Reactants Starting Materials Mixing Mix Reactants in Solvent (e.g., Ethanol) Reactants->Mixing Combine Ketone Ketone/ Aldehyde Cyanoacetate Ethyl Cyanoacetate Sulfur Elemental Sulfur Base Organic Base (e.g., Morpholine) Reaction Reflux/ Stir at 40-50°C Mixing->Reaction Initiate Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product Product Ethyl 2-Amino- 4-Aryl/Alkyl- thiophene-3-carboxylate Purification->Product Final Compound Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A1 Inoculate wells with Bacteria P1->A1 P2 Prepare Compound Serial Dilutions in 96-well plate P2->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 D1 Visually Inspect for Turbidity A2->D1 D2 Determine MIC (Lowest concentration with no growth) D1->D2

Caption: Standard workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Targeting Cellular Proliferation

The thiophene scaffold is a key feature in several anticancer agents, and ethyl thiophene-3-carboxylate derivatives are proving to be a rich source of novel antiproliferative compounds. [8][9][10]These molecules have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those from liver, breast, and colon cancers. [11][12]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for this class of compounds is the disruption of microtubule dynamics, similar to the well-known anticancer agent Combretastatin A-4 (CA-4). [12]These thiophene derivatives can bind to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and depolarization of the mitochondrial membrane. [11][12]The aromaticity of the thiophene ring is critical for this interaction, participating in π-cationic interactions within the binding pocket. [9]

Anticancer_Mechanism Compound Thiophene-3-Carboxamide Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Leads to Mito Mitochondrial Membrane Depolarization Arrest->Mito Triggers Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Proposed anticancer mechanism via tubulin inhibition leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Thiophene Carboxamide (2b)Hep3B (Liver)5.46[12]
Thiophene Carboxamide (2d)Hep3B (Liver)8.85[12]
Thiophene Carboxamide (2e)Hep3B (Liver)12.58[12]
Thiophene Carboxamide (MB-D2)A375 (Melanoma)< 50[11]
MCF-7 (Breast)< 50[11]
HT-29 (Colon)< 50[11]
Amino-thiophene (15b)A2780 (Ovarian)12[8][13]
A2780CP (Ovarian, Cisplatin-Resistant)10[8][13]
Experimental Protocol: MTS Assay for Cell Viability

Objective: To quantify the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.

Materials:

  • Cancer cell line (e.g., Hep3B).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compound dissolved in DMSO.

  • Sterile 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader (490 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 - 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the cell line's metabolic rate.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in numerous diseases. Thiophene derivatives, including commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. [2][14][15]Novel ethyl thiophene-3-carboxylate compounds are being explored as next-generation anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [14][15]By blocking these enzymes, they prevent the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Additionally, these compounds can modulate the expression of inflammatory cytokines. [14][16]They have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), potentially through the inhibition of the NF-κB signaling pathway. [16]

Structure-Activity Relationship (SAR) Insights

The presence of certain functional groups is crucial for anti-inflammatory activity and recognition by biological targets. [15]* Carboxylic acids, esters, amines, and amides have been frequently described in active compounds.

  • Methyl and methoxy groups are also highlighted as important for activity, particularly for the inhibition of COX and LOX enzymes. [15]

Experimental Protocol: In Vitro Protein Denaturation Assay

Objective: To perform a preliminary screening for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation, a well-documented cause of inflammation. [7] Materials:

  • Test compound dissolved in DMSO.

  • Bovine Serum Albumin (BSA), 5% solution.

  • Phosphate Buffered Saline (PBS), pH 6.3.

  • Standard drug (e.g., Aspirin).

  • Water bath.

  • Spectrophotometer (660 nm).

Procedure:

  • Prepare Reaction Mixture:

    • For each concentration, mix 0.5 mL of the test compound solution (in PBS) with 0.5 mL of 5% BSA solution.

    • The control consists of 0.5 mL of PBS mixed with 0.5 mL of 5% BSA.

    • The standard consists of 0.5 mL of Aspirin solution (in PBS) mixed with 0.5 mL of 5% BSA.

  • Induce Denaturation:

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the water bath to 70°C and incubating the samples for 10 minutes.

  • Cooling and Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm.

  • Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_treated) / Abs_control] * 100

    • A higher percentage of inhibition indicates greater potential anti-inflammatory activity.

Conclusion and Future Directions

The ethyl thiophene-3-carboxylate scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activity, with potent antimicrobial, anticancer, and anti-inflammatory effects demonstrated in vitro. The clear structure-activity relationships emerging from current research provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity.

Future work should focus on several key areas:

  • Lead Optimization: Systematically modifying the substituents on the thiophene ring to improve target affinity, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Progressing the most promising compounds from in vitro assays to animal models of infection, cancer, and inflammation to validate their therapeutic potential.

  • Mechanism Elucidation: Employing advanced techniques like proteomics and transcriptomics to gain a deeper understanding of the molecular pathways modulated by these compounds.

The versatility and potent activity of ethyl thiophene-3-carboxylate derivatives ensure that they will remain a focal point of medicinal chemistry research, with the potential to deliver new and effective treatments for a range of human diseases.

References

  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. Available at: [Link]

  • Shaikh, R. P., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences. Available at: [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]

  • de F. M. Junior, F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Sato, N., et al. (2007). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Miro-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]

  • Abdel-Mohsen, H. T., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

  • Miro-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]

  • Bolocan, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah National University. Available at: [Link]

  • de F. M. Junior, F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Al-Omaima, S., et al. (2023). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Journal of Molecular Structure. Available at: [Link]

  • Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Manasagangotri, Physics @. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available at: [Link]

  • Abdel-Mohsen, H. T., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]

Sources

Ethyl Thiophene-3-Carboxylate: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to modulate biological activity.[1][2] Among the vast array of thiophene derivatives, ethyl thiophene-3-carboxylate stands out as a particularly versatile and strategic building block. Its distinct substitution pattern, featuring an electron-withdrawing carboxylate group at the 3-position, orchestrates a predictable and exploitable reactivity profile across the thiophene ring. This guide provides an in-depth exploration of ethyl thiophene-3-carboxylate, from its fundamental properties and synthesis to its nuanced reactivity and application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices for its functionalization and present field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the Thiophene Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceuticals and functional organic materials.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged pharmacophore," frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[2] Its structural similarity to a benzene ring, yet with distinct electronic characteristics, allows it to act as a bioisostere, improving drug-receptor interactions.[1][2] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4]

Ethyl thiophene-3-carboxylate (ET3C) is a commercially available and synthetically accessible derivative that serves as an ideal starting point for introducing the thiophene motif. The ethyl ester at the C3 position is not merely a passive substituent; it is a critical control element, deactivating the ring towards certain reactions while directing others with high regioselectivity. This predictable reactivity makes it an invaluable tool for synthetic chemists aiming to construct polysubstituted thiophenes with precise control over the final molecular architecture.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis, guiding choices in reaction setup, solvent selection, and purification.

Table 1: Physicochemical Properties of Ethyl Thiophene-3-Carboxylate

PropertyValueSource
CAS Number 5751-80-4[5][6]
Molecular Formula C₇H₈O₂S[5][6]
Molecular Weight 156.20 g/mol [6]
Appearance Colorless to light yellow clear liquid[7]
Boiling Point 97-98 °C at 8 mmHg[7]
Density 1.12 g/cm³[7]
Storage 2-8°C, Sealed in dry, Keep in dark place[7]
Synthetic Routes

While commercially available, understanding the synthesis of ET3C and its substituted analogs provides deeper insight into thiophene chemistry. The two primary approaches are direct esterification and multicomponent cyclization reactions.

2.1.1. Fischer Esterification of 3-Thiophenecarboxylic Acid

The most straightforward synthesis involves the direct esterification of 3-thiophenecarboxylic acid. This acid-catalyzed reaction with ethanol is a classic transformation. For laboratory-scale preparations where efficiency is key, the use of a coupling agent or conversion to the acid chloride is often preferred.

A high-yield protocol involves the use of thionyl chloride (SOCl₂) to generate the more reactive acyl chloride in situ, which is then quenched with ethanol.[7] The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]

Protocol 1: Synthesis of Ethyl Thiophene-3-carboxylate via Esterification [7]

  • Reaction Setup: To a solution of 3-thiophenecarboxylic acid (9 g, 70 mmol) and 4-dimethylaminopyridine (86 mg, 0.7 mmol) in ethanol (100 mL), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (13 mL, 200 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 48 hours.

  • Work-up: Concentrate the reaction solution under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a 1:1 mixture of heptane and dichloromethane to afford the pure product.

    • Expected Yield: ~91%[7]

2.1.2. The Gewald Aminothiophene Synthesis

For accessing substituted analogs, particularly 2-amino-3-carboxylate thiophenes, the Gewald reaction is a powerful and widely employed one-pot, multicomponent reaction.[8][9] This reaction condenses a ketone or aldehyde with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[9][10]

The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[11][12] The versatility of this reaction allows for the synthesis of a diverse library of highly functionalized thiophenes by simply varying the carbonyl and nitrile starting materials.[13][14]

Gewald_Reaction Start Ketone/Aldehyde + Ethyl Cyanoacetate + Elemental Sulfur (S8) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Sulfur_Add Michael Addition of Sulfur Knoevenagel->Sulfur_Add Cyclization Ring Closure & Tautomerization Sulfur_Add->Cyclization Product 2-Aminothiophene- 3-carboxylate Cyclization->Product

Caption: Key reactive sites of ethyl thiophene-3-carboxylate.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions such as halogenation, nitration, and acylation are fundamental for elaborating the thiophene core. Due to the deactivating effect of the ester, these reactions typically require forcing conditions. The C5 position is the most activated site for electrophilic attack, followed by C4. The C2 position is strongly deactivated. This regioselectivity allows for the clean installation of functional groups at C5, which can then be used as handles for further transformations, such as cross-coupling reactions.

Metalation and Cross-Coupling Reactions

The most powerful applications of ET3C often involve C-H activation or halogen-metal exchange, followed by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organohalide, is a cornerstone of modern synthesis. [15][16] Workflow:

  • Halogenation: First, a halogen (typically bromine) is installed at the C2 or C5 position via electrophilic substitution.

  • Boronic Acid/Ester Formation: The halogenated thiophene can then be converted into a thiophene boronic acid or ester.

  • Suzuki Coupling: This thiophene-boron species is then coupled with another aryl or vinyl halide to construct complex biaryl systems. [17][18] This strategy is central to the synthesis of many conjugated materials for organic electronics and active pharmaceutical ingredients. [19]

Protocol 2: General Procedure for Micellar Suzuki Cross-Coupling [20] This protocol demonstrates a modern, environmentally conscious approach to Suzuki coupling using a surfactant in water, which can often be performed under air.

  • Reagent Preparation: In a vial, combine the bromo-thiophene derivative (0.5 mmol), the desired arylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ catalyst (0.01 mmol), and triethylamine (Et₃N) (1 mmol).

  • Solvent Addition: Add 2 mL of an aqueous solution of the surfactant Kolliphor EL (1.97% w/v in H₂O).

  • Reaction: Stir the mixture vigorously at room temperature for the required time (typically 15-60 minutes).

  • Work-up: Upon completion, add ethanol (~10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Modification of the Ester Group

The ethyl ester at C3 is a versatile functional handle. It can be readily:

  • Hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. The resulting acid is a key intermediate for forming amides or other esters.

  • Amidated by direct reaction with amines, often at elevated temperatures or with the use of coupling agents, to form thiophene-3-carboxamides. This scaffold is present in numerous bioactive molecules. [1]* Reduced to the corresponding primary alcohol (3-(hydroxymethyl)thiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then participate in a wide range of subsequent reactions.

Applications in Drug Discovery and Materials Science

The strategic functionalization of ethyl thiophene-3-carboxylate has enabled the synthesis of numerous important molecules.

Medicinal Chemistry

Thiophene-containing drugs are prevalent across many therapeutic areas. [2]The thiophene ring in drugs like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine highlights its importance. [2]While ET3C itself may not be a direct precursor to these specific drugs, the synthetic strategies it enables are widely applicable. For example, the anticancer agent OSI-930 contains a 3-aminothiophene-2-carboxylic acid scaffold, a structure readily accessible through chemistry related to the Gewald reaction. [21]The ability to build complex, highly substituted thiophenes is critical for exploring structure-activity relationships (SAR) in drug discovery programs.

Organic Electronics

In materials science, thiophene is the fundamental repeating unit in polythiophenes, a major class of conducting polymers. The precise substitution on the thiophene ring is crucial for tuning the electronic properties (e.g., band gap, conductivity) and physical properties (e.g., solubility, morphology) of the resulting polymer. Precursors derived from ET3C, where functional groups can be installed at specific positions before polymerization, allow for the rational design of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). [19]

Conclusion

Ethyl thiophene-3-carboxylate is more than a simple heterocyclic compound; it is a strategic and enabling building block for advanced organic synthesis. Its well-defined reactivity, governed by the C3-ester, provides chemists with a reliable platform for constructing complex thiophene-containing molecules with high regiochemical control. From the foundational Gewald reaction to sophisticated palladium-catalyzed cross-couplings, the synthetic pathways branching from this intermediate are robust and versatile. As researchers continue to push the boundaries in drug discovery and materials science, the demand for such powerful and predictable building blocks will only grow, cementing the role of ethyl thiophene-3-carboxylate as an indispensable tool in the synthetic chemist's arsenal.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
  • Ethyl thiophene-3-carboxylate | 5751-80-4. (n.d.). ChemicalBook.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). IUCr.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI.
  • Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. (n.d.). Benchchem.
  • Ethyl thiophene-3-carboxylate | 5751-80-4. (n.d.). Sigma-Aldrich.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.
  • Gewald reaction. (n.d.). Wikipedia.
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (n.d.).
  • Ethyl thiophene-3-carboxylate. (n.d.). Lead Sciences.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (n.d.). ResearchGate.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022, March 22). RSC Publishing.
  • Ethyl thiophene-3-carboxylate, min 98%, 1 gram. (n.d.). CP Lab Safety.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020, January 29). ACS Applied Materials & Interfaces - ACS Publications.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16).
  • Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (n.d.).
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3).
  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

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Physical properties of "Ethyl thiophene-3-carboxylate" (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Ethyl Thiophene-3-Carboxylate (CAS 5751-80-4) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold in Medicinal Chemistry

Executive Summary Ethyl thiophene-3-carboxylate (CAS 5751-80-4) serves as a pivotal building block in the synthesis of heterocyclic pharmaceuticals. Unlike its more common isomer, ethyl thiophene-2-carboxylate, the 3-substituted variant offers unique steric and electronic vectors for drug design, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a definitive physicochemical profile, experimental protocols for property verification, and handling standards derived from field-proven methodologies.

Physicochemical Core Data

The following data aggregates validated measurements from high-purity reference standards (>98% GC).

PropertyValueConditions / Notes
Appearance Clear, colorless to pale yellow liquidOxidizes to brown upon prolonged air exposure.
Boiling Point (Atm) 211.7 °C @ 760 mmHg (Extrapolated)
Boiling Point (Vac) 80 °C @ 5 mmHg
Boiling Point (Vac) 97–98 °C @ 8 mmHg
Melting/Freezing Point < 16 °C Liquid at room temperature.
Density 1.120 g/mL @ 25 °C
Refractive Index (

)
1.522 – 1.524 High index due to aromatic thiophene ring.
Flash Point 82 °C (180 °F) Closed Cup (Combustible Liquid).
Solubility Immiscible in water; Miscible in EtOH, DCM, EtOAc.Lipophilic character (LogP ≈ 2.3).[1]
Thermodynamic Analysis & Isomer Comparison
Boiling Point Logic: The 3-Isomer vs. 2-Isomer

A critical quality control checkpoint is distinguishing the 3-carboxylate from the 2-carboxylate isomer.

  • Ethyl thiophene-3-carboxylate BP: ~211 °C[2]

  • Ethyl thiophene-2-carboxylate BP: ~218 °C[1][3][4]

Mechanism: The sulfur atom in the thiophene ring is electron-rich. In the 2-position, the carbonyl group is linearly conjugated with the sulfur lone pair, creating a stronger dipole and more rigid planar stacking, which elevates the boiling point. The 3-position creates a "kinked" conjugation pathway, slightly reducing intermolecular dipole-dipole attraction and lowering the boiling point by approximately 7 °C.

Thermal Stability

While stable at room temperature, the ester moiety is susceptible to hydrolysis under basic conditions or high-temperature moisture exposure. Distillation must be performed under vacuum to prevent thermal degradation (decarboxylation or polymerization) at the high temperatures required for atmospheric boiling.

Experimental Protocols
Protocol A: Vacuum Distillation (Purification & BP Determination)

Objective: Isolate high-purity ethyl thiophene-3-carboxylate from crude reaction mixtures (e.g., Fischer esterification).

Equipment:

  • Short-path distillation head (vigreux column optional).

  • Vacuum pump capable of <10 mmHg.

  • Manometer.

  • Oil bath with digital temperature control.

Workflow:

  • System Inerting: Flush the distillation setup with Nitrogen (

    
    ) to remove oxygen, preventing oxidative darkening of the thiophene ring.
    
  • Vacuum Application: Reduce pressure to 5 mmHg . Stable pressure is critical; fluctuations will cause "bumping."

  • Heating Ramp: Slowly heat the oil bath to 100 °C .

  • Fraction Collection:

    • Foreshot: Discard fractions boiling < 75 °C (residual ethanol/solvents).

    • Main Fraction: Collect vapor condensing at 80 ± 2 °C .

  • Validation: The distillate should be colorless. A yellow tint indicates sulfur oxidation or carryover of starting material.

Visualization: Distillation Logic Flow

DistillationLogic Start Crude Mixture (Acid + Ester + EtOH) Vac Apply Vacuum (5 mmHg) Start->Vac Heat Heat to 100°C Vac->Heat Foreshot Foreshot (<75°C) Remove Solvents Heat->Foreshot Low BP Main Main Fraction (80°C) Pure Ester Heat->Main Target BP Residue Residue (Polymers/Acid) Heat->Residue Non-volatile

Caption: Logic flow for vacuum fractionation to isolate Ethyl thiophene-3-carboxylate.

Protocol B: Refractive Index (RI) Purity Check

Objective: Rapidly assess purity without running a full GC-MS sequence. Standard:



Methodology:

  • Calibration: Calibrate the refractometer using HPLC-grade water (

    
    ) and a high-RI standard (e.g., 1-bromonaphthalene) if available.
    
  • Temperature Equilibration: The prism assembly must be thermostated to exactly 20 °C .

    • Correction Factor: If measuring at 25 °C, add approx. 0.002 to the reading (RI decreases as Temp increases).

  • Measurement: Apply 2-3 drops. A reading of < 1.518 typically indicates residual Ethanol or Ethyl Acetate. A reading > 1.526 suggests the presence of unreacted acid or high-molecular-weight byproducts.

Synthesis & Impurity Profile

Understanding the synthesis pathway highlights potential impurities that affect physical property measurements.

Standard Route: Fischer Esterification of 3-Thiophenecarboxylic acid with Ethanol and


 or 

.

Visualization: Synthesis & Impurity Cascade

SynthesisPath Acid 3-Thiophenecarboxylic Acid (Solid, MP: 138°C) Reaction Reflux (H+ Catalyst) Acid->Reaction EtOH Ethanol (Excess) EtOH->Reaction Product Ethyl thiophene-3-carboxylate (Liquid, BP: 211°C) Reaction->Product Impurity1 Impurity A: Unreacted Acid Effect: Increases Viscosity/RI Reaction->Impurity1 Impurity2 Impurity B: Residual EtOH Effect: Lowers BP & Flash Point Reaction->Impurity2

Caption: Synthesis pathway highlighting impurities that alter physical property data.

Safety & Handling Standards

Based on the physical properties (Flash Point: 82 °C), this compound is classified as a Combustible Liquid (Class IIIA) .

  • Storage: Store under inert gas (

    
     or Ar) at 2–8 °C. The thiophene ring is electron-rich and prone to photo-oxidation; use amber glass.
    
  • Spill Management: Do not use combustible materials (sawdust) for absorption. Use sand or vermiculite.

  • PPE: Nitrile gloves are sufficient for splash protection (breakthrough time > 480 min for similar esters).

References
  • Sigma-Aldrich. Product Specification: Ethyl thiophene-3-carboxylate (CAS 5751-80-4). Retrieved from

  • Thermo Scientific Chemicals. Ethyl thiophene-3-carboxylate, 98%. Retrieved from

  • ChemicalBook. Ethyl thiophene-3-carboxylate Properties and Safety. Retrieved from

  • TCI Chemicals. Product Detail: Ethyl 3-Thiophenecarboxylate. Retrieved from

  • PubChem. Ethyl 3-thiophenecarboxylate (Compound Summary). National Library of Medicine. Retrieved from

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Technical Guide: Solubility Profile & Solvent Selection for Ethyl Thiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for Ethyl thiophene-3-carboxylate .

Executive Summary

Ethyl thiophene-3-carboxylate (CAS: 5751-80-4) is a critical heterocyclic building block used frequently in the synthesis of pharmaceutical scaffolds, particularly for Suzuki-Miyaura cross-couplings and ester hydrolysis reactions.

While some commercial safety data sheets (SDS) generically label this compound as "soluble in water," field experience and physicochemical principles dictate a more nuanced reality. This guide clarifies its lipophilic nature, providing a validated solubility matrix to prevent yield loss during extraction and purification.

Physicochemical Profile

Understanding the molecule's structure is the first step to predicting its interaction with solvents.

PropertyValueImplication for Solubility
Molecular Weight 156.20 g/mol Low MW facilitates dissolution in small-molecule organic solvents.
Physical State Liquid (Clear/Pale Yellow)Miscible with many organic solvents rather than requiring dissolution energy (lattice breaking).
LogP (Predicted) ~2.5 – 2.8Lipophilic . Indicates poor water solubility and high affinity for non-polar/moderately polar solvents.
Boiling Point ~207–208 °C (at 760 mmHg)High boiling point makes it suitable for high-temp reactions (e.g., in Toluene/DMF).

Solubility Matrix & Solvent Selection

The following data synthesizes literature reports [1][2] with standard laboratory behavior for thiophene esters.

Solubility Classifications
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for dissolution. The polarizable chlorine atoms interact well with the thiophene

-system.
Alcohols Ethanol, MethanolGood Soluble, often used as the reaction medium for its synthesis (esterification).
Aprotic Polar DMSO, DMF, AcetonitrileExcellent High solubility. Preferred for nucleophilic substitution or coupling reactions.
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherGood to Excellent "Like dissolves like." The ethyl ester tail makes it highly compatible with EtOAc.
Hydrocarbons Hexanes, Heptane, TolueneModerate to Good Soluble, but often used as a co-solvent. Heptane is used to reduce solubility during column chromatography.
Aqueous Water, PBS BuffersPoor / Sparingly Soluble Critical Note: Despite some SDS claims of "solubility," the thiophene ring renders it largely hydrophobic. It may form emulsions but does not freely dissolve at high concentrations.
Scientist’s Note: The "Water Soluble" Myth

Several commercial catalogs tag this compound as "Soluble in water" [3][4]. In practice, this is often a misinterpretation of "hydrolytic instability" or low-level miscibility.

  • Risk: Attempting to dissolve >10 mg/mL in pure water will likely result in phase separation (oiling out).

  • Recommendation: For biological assays, dissolve in DMSO first (stock solution), then dilute into aqueous buffer (keeping DMSO < 1%).

Experimental Workflows

A. Solvent Selection Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting a solvent based on your specific application (Reaction vs. Purification vs. Analysis).

G Start Application Goal Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis HighTemp High Temp (>100°C)? Reaction->HighTemp Extraction Aqueous Workup? Purification->Extraction Column Flash Chromatography Purification->Column NMR Proton NMR Analysis->NMR Toluene Select: Toluene or DMF HighTemp->Toluene Yes Ethanol Select: Ethanol (Reflux) HighTemp->Ethanol No DCM_EtOAc Select: DCM or Ethyl Acetate (Organic Phase) Extraction->DCM_EtOAc Partitioning Heptane_DCM Select: Heptane/DCM (1:1) or Hexane/EtOAc Column->Heptane_DCM Eluent CDCl3 Select: CDCl3 or DMSO-d6 NMR->CDCl3

Figure 1: Solvent selection logic based on experimental intent.

B. Validated Purification Protocol (Flash Chromatography)

Reference Standard: Synthesis of Thiophene Derivatives [1]

When purifying Ethyl thiophene-3-carboxylate from crude reaction mixtures, the following solvent system provides optimal separation from more polar byproducts (acids) or non-polar starting materials.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase A: Heptane (or Hexanes).

  • Mobile Phase B: Dichloromethane (DCM) or Ethyl Acetate.

  • Gradient:

    • Start: 100% Heptane (Elutes non-polar impurities).

    • Ramp: 0% → 50% DCM over 20 minutes.

    • Target Elution: Ethyl thiophene-3-carboxylate typically elutes in the 30–50% DCM range due to the moderate polarity of the ester group.

Safety & Handling (E-E-A-T)

  • Hazard Identification: The compound is an Irritant (H315, H319). It causes skin irritation and serious eye irritation [5].[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester to the carboxylic acid).

  • Storage: Store in a cool, dry place. While stable, keeping it under inert gas (Nitrogen/Argon) prevents slow oxidation of the thiophene ring over long periods.

References

  • ChemicalBook. (2023).[2] Ethyl thiophene-3-carboxylate Properties and Synthesis. (Describes synthesis via thionyl chloride/ethanol and purification via Heptane/DCM). Link

  • Oakwood Chemical. (2023). Safety Data Sheet: Ethyl thiophene-3-carboxylate.[3][4] (Confirms boiling point and hazard classifications). Link

  • Fisher Scientific. (2023). Ethyl thiophene-3-carboxylate Product Specifications. (Source of the "soluble in water" claim requiring scientific contextualization). Link

  • Thermo Fisher Scientific. (2023). Ethyl thiophene-3-carboxylate, 98%.[3][5][6][7] (Physical properties and refractive index).[4][6][7][8] Link

  • PubChem. (2023). Ethyl 3-aminothiophene-2-carboxylate (Related Structure Safety Data). (Used for comparative hazard analysis of thiophene esters). Link

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The Versatile Scaffold: Ethyl Thiophene-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the potential for diverse biological activities. Among these, the thiophene ring system has emerged as a "privileged" scaffold, a recurring motif in a multitude of approved drugs.[1] This guide delves into the core of this important class of heterocycles, focusing on a particularly valuable building block: Ethyl thiophene-3-carboxylate . We will explore its synthesis, functionalization, and its burgeoning applications in the discovery of new medicines, moving beyond a simple recitation of facts to provide a deeper understanding of the "why" behind its utility.

The Thiophene Core: A Foundation for Drug Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring.[2][3] This means it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, a strategy frequently employed to modulate physicochemical properties such as solubility and metabolism.[1] The sulfur atom's lone pairs of electrons contribute to the ring's aromaticity and can participate in crucial interactions with biological targets.[4] The planarity of the thiophene ring also facilitates binding to receptor pockets.[1] These fundamental characteristics make thiophene and its derivatives, including ethyl thiophene-3-carboxylate, highly attractive starting points for drug discovery programs.

Ethyl Thiophene-3-carboxylate: A Versatile Chemical Hub

Ethyl thiophene-3-carboxylate serves as a versatile and readily available starting material for the synthesis of a wide array of more complex molecules. Its chemical structure, featuring an ester group and a reactive thiophene ring, allows for a multitude of chemical transformations.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of substituted ethyl 2-aminothiophene-3-carboxylates is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Reaction Setup: In a round-bottom flask, combine acetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a base, such as morpholine or diethylamine, to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (typically 40-50°C) for several hours.

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The Gewald reaction's operational simplicity and the ready availability of starting materials make it a cornerstone for accessing a diverse library of ethyl 2-aminothiophene-3-carboxylate derivatives.

Gewald Reaction Ketone Ketone/Aldehyde Intermediate Intermediate Ketone->Intermediate Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Intermediate Sulfur Sulfur Sulfur->Intermediate Base Base (e.g., Morpholine) Base->Intermediate Catalyst Product Ethyl 2-aminothiophene-3-carboxylate Intermediate->Product caption Gewald reaction workflow.

Caption: A simplified workflow of the Gewald reaction for the synthesis of ethyl 2-aminothiophene-3-carboxylates.

Functionalization: Building Molecular Complexity

The ethyl thiophene-3-carboxylate scaffold offers multiple points for chemical modification, enabling the introduction of various pharmacophores to modulate biological activity, selectivity, and pharmacokinetic properties.

  • The Amino Group (at C2): The 2-amino group, readily introduced via the Gewald reaction, is a key functional handle. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems, such as the medicinally important thieno[3,2-d]pyrimidines.[6]

  • The Ester Group (at C3): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many drugs. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

  • The Thiophene Ring (C4 and C5): The carbon atoms of the thiophene ring can be functionalized through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the introduction of aryl or heteroaryl substituents.

Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential

Derivatives of ethyl thiophene-3-carboxylate have demonstrated a remarkable breadth of biological activities, making them valuable leads in various therapeutic areas.

Anticancer Agents

A significant body of research has focused on the development of ethyl thiophene-3-carboxylate derivatives as anticancer agents.[7][8] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Ethyl Thiophene-3-carboxylate Derivatives

Compound ClassTargetExample ActivityReference
Thiophene-3-carboxamidesVEGFR-2IC50 = 191.1 nM[9]
2-Thioureidothiophene-3-carboxylatesCXCR2IC50 = 1.1 µM[10]
Thiophene carboxamidesTubulin PolymerizationIC50 = 5.46 µM (Hep3B cells)[11]

One notable area of investigation is the development of kinase inhibitors . For instance, novel thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.

VEGFR-2 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Signaling Activates Thiophene_Derivative Thiophene-3-carboxamide Derivative Thiophene_Derivative->VEGFR2 Inhibition Inhibition Inhibition->Signaling Blocks caption Mechanism of VEGFR-2 inhibition.

Caption: Thiophene-3-carboxamide derivatives can inhibit VEGFR-2 signaling, blocking angiogenesis.

Antimicrobial Agents

The emergence of drug-resistant pathogens poses a significant threat to global health. Ethyl 2-aminothiophene-3-carboxylate derivatives have shown promise as novel antibacterial and antifungal agents.[5] For example, certain substituted derivatives have exhibited significant activity against pathogenic bacteria and fungi, in some cases comparable to standard antibiotics.[5]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Thiophene derivatives have a long history as anti-inflammatory agents, and ethyl thiophene-3-carboxylate provides a scaffold for the development of new modulators of inflammatory pathways.[12][13] These compounds can target enzymes like 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators.[13]

Antiviral Agents

Recent studies have highlighted the potential of thiophene derivatives as antiviral agents. Notably, a series of thiophene-based compounds have been identified as potent entry inhibitors of the Ebola virus.[9][14] These molecules act by binding to the viral glycoprotein (GP), preventing its interaction with host cell receptors and thereby blocking viral entry.[14]

Central Nervous System (CNS) and Cardiovascular Applications

The lipophilic nature of the thiophene ring can contribute to its ability to cross the blood-brain barrier, making it a suitable scaffold for drugs targeting the central nervous system.[1] Indeed, several approved drugs for neurological disorders contain a thiophene moiety.[1] Similarly, thiophene derivatives have been successfully developed as cardiovascular drugs, including antiplatelet agents.[1]

Future Perspectives and Conclusion

Ethyl thiophene-3-carboxylate has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties of the thiophene core, provides a robust platform for the design and discovery of novel therapeutic agents. While significant progress has been made, particularly in the area of oncology, the full potential of this scaffold is yet to be realized.

Future research will likely focus on:

  • Exploring new chemical space: Developing novel synthetic methodologies to further diversify the functionalization of the ethyl thiophene-3-carboxylate core.

  • Targeting novel biological pathways: Screening libraries of derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • Structure-based drug design: Utilizing computational tools to design more potent and selective inhibitors based on the known interactions of thiophene derivatives with their targets.

References

  • Jadhav, S. D., & Sharma, P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875.
  • Hawash, M., Hameed, Z., Al-Qaisi, M., Jaradat, N., & Taha, M. O. (2022).
  • Hawash, M., Hameed, Z., Al-Qaisi, M., Jaradat, N., & Taha, M. O. (2022).
  • Singh, A., Kumar, A., & Neamati, N. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European journal of medicinal chemistry, 204, 112387.
  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic chemistry, 147, 107358.
  • Bibi, A., et al. (2023). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1277, 134857.
  • Mendonça, F. J. B., Jr, et al. (2021).
  • Hawash, M., Hameed, Z., Al-Qaisi, M., Jaradat, N., & Taha, M. O. (2022).
  • Conejo-García, A., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 67(4), 3128-3151.
  • Dyadyuchenko, V. V., & Zhuravel, I. O. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 54(1), 1-17.
  • Botez, C. E., et al. (2024).
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Abdel-Mottaleb, M. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 81.
  • Wikipedia contributors. (2024, January 23). Metal–organic framework. In Wikipedia, The Free Encyclopedia. Retrieved 03:00, January 30, 2026, from [Link]

  • Al-Warhi, T., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank, 2025(1), M2084.
  • Valerio, L. G., Jr, & Kaskodi, D. (2012). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. SAR and QSAR in Environmental Research, 23(3-4), 265-285.
  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. Bioorganic & medicinal chemistry, 23(17), 5854-5864.

  • Ukis, A., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6296.
  • Al-Warhi, T., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids.
  • Dalvie, D. K., & Obach, R. S. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(3), 263-279.
  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 56(6), 2264-2285.
  • Abdel-Mottaleb, M. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521132, Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved January 30, 2026 from [Link].

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"Ethyl thiophene-3-carboxylate" for the development of polymer semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Ethyl Thiophene-3-Carboxylate: A Strategic Monomer for High-Stability Polymer Semiconductors

Content Type: Technical Whitepaper / Laboratory Guide Audience: Materials Scientists, Organic Chemists, and Semiconductor Engineers

Executive Summary: The Strategic Value of the Ester Functionality

In the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), Ethyl thiophene-3-carboxylate represents a critical "side-chain engineering" tool. Unlike the ubiquitous alkyl-substituted polythiophenes (e.g., P3HT), which often suffer from oxidative instability due to high HOMO levels (~ -4.9 eV), the introduction of an electron-withdrawing ester group at the 3-position fundamentally alters the electronic landscape of the polymer backbone.

Core Advantages:

  • Deep HOMO Level: The carboxylate group inductively withdraws electron density from the thiophene ring, lowering the Highest Occupied Molecular Orbital (HOMO) to approximately -5.6 eV to -5.8 eV . This drastically improves air stability and increases the open-circuit voltage (

    
    ) in solar cells.
    
  • Dipolar Ordering: The polar ester group promotes interchain locking through dipole-dipole interactions, potentially enhancing

    
    -
    
    
    
    stacking crystallinity if regioregularity is maintained.
  • Post-Polymerization Versatility: The ethyl ester serves as a "masked" acid. Hydrolysis yields poly(3-thiophene carboxylic acid), a water-soluble conjugated polymer essential for bio-electronic interfaces and green processing.

Molecular Architecture & Precursor Synthesis

Before polymerization, the monomer must be functionalized. Direct polymerization of the native ester is inefficient; the 2,5-dibromo derivative is the required precursor for high-fidelity metal-catalyzed couplings.

Protocol: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
  • Reagents: Ethyl thiophene-3-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), Chloroform/Acetic Acid (1:1 v/v).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Procedure:

    • Dissolve ethyl thiophene-3-carboxylate in the solvent mixture at 0°C.

    • Add NBS portion-wise over 30 minutes to prevent exotherms.

    • Warm to Room Temperature (RT) and stir for 12 hours in the dark (to prevent benzylic bromination/radical pathways).

    • Purification (Critical): Quench with saturated

      
      . Extract with DCM. Recrystallize from ethanol.
      
    • Target Purity: >99.5% (GC-MS). Impurities terminate polymer chains.

Polymerization Strategies: The "Ester Challenge"

Polymerizing ester-functionalized thiophenes presents a specific chemical challenge: Nucleophilic attack on the ester. Standard Grignard Metathesis (GRIM) uses alkyl-Grignards that will destroy the ester moiety.

Two distinct routes are validated for this specific monomer:

Route A: The "High-Fidelity" Modified GRIM (Regioregular)

Best for: High-performance OFETs requiring >95% Head-to-Tail (HT) coupling.

The Innovation: Use of a Turbo-Grignard or strictly controlled Low-Temperature Halogen-Magnesium Exchange to prevent ester attack.

Step-by-Step Protocol:

  • Activation: In a glovebox, dissolve Ethyl 2,5-dibromothiophene-3-carboxylate (1 eq) in anhydrous THF.

  • Exchange (-40°C): Cool the solution to -40°C . Add

    
    -PrMgCl·LiCl (Turbo Grignard)  (0.98 eq) dropwise.
    
    • Expert Note: Do not use excess Grignard. Stop at 0.98 eq to leave some dibromo species rather than risk attacking the ester.

    • Time: Stir for 1 hour at -40°C. The exchange occurs selectively at the 5-position due to steric directing by the ester.

  • Polymerization: Add catalyst

    
      (0.5 - 1.0 mol%).
    
  • Propagation: Allow the mixture to warm to 0°C (never reflux) and stir for 12 hours.

  • Quench: Pour into methanol containing 1% HCl.

Route B: Oxidative Polymerization ( )

Best for: Scalable production, conductive coatings, or when regioregularity is secondary.

Step-by-Step Protocol:

  • Slurry: Suspend anhydrous

    
     (4 eq) in dry Chloroform (
    
    
    
    ) under Argon.
  • Addition: Add Ethyl thiophene-3-carboxylate (monomer) dropwise.

    • Note: Unlike GRIM, this uses the unbrominated monomer, though the 2,5-dibromo derivative can also be used for better weight control.

  • Reaction: Stir at RT for 24 hours. The solution will turn dark blue/black.

  • Dedoping (Essential): The polymer precipitates in the oxidized (doped) state. Wash with methanol, then hydrazine or ammonia solution to dedope (reduce) the backbone to its neutral, semiconducting state.

Visualization of Synthesis Pathways

SynthesisWorkflow cluster_warning CRITICAL FAILURE MODE Monomer Ethyl thiophene- 3-carboxylate Dibromo 2,5-Dibromo Derivative Monomer->Dibromo NBS, CHCl3 Activation Mg-Halogen Exchange (-40°C, iPrMgCl) Dibromo->Activation Strict Temp Control Polymerization Ni(dppp)Cl2 Catalysis Activation->Polymerization Regio-isomer Formation SideReaction Ester Attack (Tertiary Alcohol) Activation->SideReaction If T > -20°C or Excess Mg Polymer Regioregular Poly(ethyl thiophene- 3-carboxylate) Polymerization->Polymer Chain Growth

Caption: Synthesis workflow highlighting the critical temperature control required during the Grignard exchange to preserve the ethyl ester functionality.

Material Characterization & Data Summary

The resulting polymer, Poly(ethyl thiophene-3-carboxylate) (PET3C), exhibits distinct properties compared to P3HT.

Comparative Properties Table
PropertyP3HT (Reference)Poly(ethyl thiophene-3-carboxylate)Impact on Device
Side Chain Hexyl (Alkyl)Ethyl Ester (Polar/EWG)Solubility vs. Electronic Levels
HOMO Level -4.9 eV-5.7 eV High Air Stability (Resists oxidation)
LUMO Level -3.0 eV-3.6 eV Better electron injection
Bandgap ~1.9 eV~2.1 eVBlue-shifted absorption
Solubility High (Chloroform, Toluene)Low (Hot Chlorobenzene, DCB)Requires high-temp processing
Regioregularity >98% (GRIM)~95% (Modified GRIM)High crystallinity
Solubility & Processing Note

The Solubility Bottleneck: The short ethyl chain and the polar ester group make PET3C significantly less soluble than P3HT.

  • Processing Solvent: Use 1,2-Dichlorobenzene (o-DCB) or Trichlorobenzene at 100°C - 120°C .

  • Film Formation: Spin-coating must be performed with hot solutions on pre-heated substrates to prevent premature gelation.

Logical Diagram: Electronic Effects

EnergyLevels cluster_P3HT P3HT (Alkyl) cluster_PET3C PET3C (Ester) Vacuum Vacuum Level (0 eV) LUMO_P3HT LUMO: -3.0 eV HOMO_P3HT HOMO: -4.9 eV (Oxidation Prone) HOMO_PET HOMO: -5.7 eV (Air Stable) HOMO_P3HT->HOMO_PET Stabilization LUMO_PET LUMO: -3.6 eV Effect Inductive Effect (-I) of Ester Group Stabilizes Orbitals

Caption: Energy level diagram illustrating the stabilization of the HOMO level by the electron-withdrawing ester group, conferring air stability.

References

  • Synthesis of Regioregular Poly(alkyl thiophene-3-carboxylates): Title: Synthesis and Study of Head-to-Tail Regioregular Poly(alkyl thiophene-3-carboxylates). Source:Macromolecules (via Thieme/Synfacts context).
  • GRIM Polymerization Mechanism

    • Title: Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s.[1][2][3][4]

    • Source:Polymer Chemistry (RSC).
    • URL:[Link]

  • Oxidative Polymerization Protocols

    • Title: Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymeriz
    • Source:National Science Found
    • URL:[Link]

  • Monomer Data: Title: Ethyl thiophene-3-carboxylate Product Information. Source:Thermo Fisher Scientific.

Sources

An In-depth Technical Guide to Novel Reactions Involving Ethyl Thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold - A Privileged Core in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its status as a "privileged pharmacophore."[1] An analysis of FDA-approved pharmaceuticals reveals that 26 drugs feature the thiophene nucleus, targeting a wide array of conditions from inflammation to cardiovascular and neurological disorders.[1] Beyond medicine, thiophene-based polymers are integral to the development of advanced organic electronics due to their exceptional conductive properties.[3]

Ethyl thiophene-3-carboxylate is a particularly valuable and versatile building block within this chemical family. Its ester functionality provides a convenient handle for derivatization into amides, acids, and other functional groups, while the thiophene core offers multiple sites for carbon-carbon and carbon-heteroatom bond formation. This guide delves into the cutting-edge synthetic methodologies being applied to this scaffold, moving beyond classical approaches to explore novel reactions that unlock new chemical space for researchers, scientists, and drug development professionals. We will focus on the causality behind experimental design, providing not just protocols, but a deeper understanding of the principles that govern these powerful transformations.

Section 1: Direct C-H Activation and Carboxylation: An Atom-Economic Frontier

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The thiophene ring, with its distinct electronic landscape, is a prime candidate for such transformations.

Mechanistic Underpinnings: Carboxylate-Assisted C-H Activation

A significant advancement in this field is carboxylate-assisted C-H activation.[4] This mechanism typically involves a transition metal center that coordinates to the substrate. A carboxylate base, often chelating to the metal, acts as an internal proton shuttle, facilitating the deprotonation of a C-H bond through a low-energy concerted pathway.[4] This approach circumvents the need for strong, non-coordinating external bases and often provides high levels of regioselectivity.

Silver-Catalyzed C-H Carboxylation with CO₂

The direct incorporation of carbon dioxide (CO₂) into C-H bonds is a highly attractive transformation, converting a greenhouse gas into valuable carboxylic acids.[5] Recent breakthroughs have demonstrated that silver (I) complexes can effectively catalyze the C-H carboxylation of thiophene derivatives under relatively mild conditions.[5]

A key insight from these studies is the critical role of the base. Experimental and computational studies have revealed that using a strong alkoxide base like lithium tert-butoxide is essential for the exergonic formation of the key arylsilver intermediate, which then undergoes carboxylation.[5] This contrasts with base-mediated systems where a carbonate cleaves the C-H bond to form a carbanion that subsequently attacks CO₂.[6]

G cluster_cat_cycle Catalytic Cycle: Ag(I)-Catalyzed C-H Carboxylation A L-Ag(I)-OtBu C [L-Ag(I)-Thienyl] A->C C-H Activation (tBuOH released) B Thiophene Substrate B->A E [L-Ag(I)-O2C-Thienyl] C->E Carboxylation D CO2 D->C E->A Protonolysis (Product Release) F Thiophene-COOH E->F

Caption: Proposed catalytic cycle for Ag(I)-catalyzed C-H carboxylation.

Experimental Protocol: Ag(I)-Catalyzed Carboxylation of Ethyl 2-methylthiophene-3-carboxylate

This protocol is adapted from the principles established for Ag-catalyzed carboxylation of thiophene derivatives.[5]

  • Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add silver acetate (AgOAc, 0.025 mmol), a suitable phosphine ligand such as Xantphos (0.0275 mmol), and lithium tert-butoxide (LiOtBu, 1.0 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add ethyl 2-methylthiophene-3-carboxylate (0.5 mmol) followed by 1.0 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • CO₂ Atmosphere: Purge the reaction mixture by bubbling CO₂ gas through it for 5 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction with 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield ethyl 5-carboxy-2-methylthiophene-3-carboxylate.

Data Summary: Influence of Reaction Parameters

The choice of base, ligand, and solvent is critical for successful C-H activation. The following table summarizes key findings from related studies on thiophene carboxylation.

Catalyst SystemBaseSolventTemperature (°C)Key FindingReference
Ag(I) / PhosphineLiOtBuDMF80tert-Butoxide is crucial for forming the arylsilver intermediate.[5]
Cs₂CO₃ / CsOPivNone (Solvent-free)Molten Salt300Cesium pivalate enhances yield by increasing the basicity of the medium.[6]
Pd(OAc)₂ / LigandK₂CO₃DMA120Carboxylate assistance facilitates C-H cleavage at the metal center.[4]

Section 2: Expanding Complexity via Cross-Coupling Reactions

While C-H activation is emerging, cross-coupling reactions remain a robust and indispensable tool for constructing C-C bonds, particularly for synthesizing complex aryl- and heteroaryl-substituted thiophenes. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a flagship method due to its mild conditions and high functional group tolerance.

Rationale for Suzuki-Miyaura Coupling

To utilize Suzuki coupling, a halogenated derivative of ethyl thiophene-3-carboxylate is required (e.g., ethyl 2-bromo- or 5-bromothiophene-3-carboxylate). This "pre-functionalization" strategy provides absolute regiocontrol, which can be advantageous when specific isomers are required. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.

workflow start Ethyl thiophene- 3-carboxylate step1 Halogenation (e.g., NBS) start->step1 step2 Bromo-Thiophene Intermediate step1->step2 step3 Suzuki Coupling [Pd(0), Base, R-B(OH)2] step2->step3 end Aryl-Substituted Thiophene Product step3->end

Caption: Synthetic workflow for aryl-substituted thiophenes via cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromothiophene-3-carboxylate

This protocol is based on established methods for Suzuki coupling on thiophene scaffolds.[7]

  • Reagent Preparation: In a round-bottom flask, dissolve ethyl 5-bromothiophene-3-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).

  • Base Addition: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mmol, 1.0 mL).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue using column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the desired 5-arylthiophene-3-carboxylate derivative.

Data Summary: Suzuki Coupling of 5-Bromothiophene-2-carboxylate Derivatives

The following data, adapted from a study on a closely related scaffold, illustrates the versatility of the Suzuki reaction.[7]

Arylboronic AcidProduct Yield (%)
4-Methoxyphenylboronic acid68
3,4-Dichlorophenylboronic acid56
4-Fluorophenylboronic acid69
Phenylboronic acid66

Section 3: Application in the Synthesis of Bioactive Thiophene Carboxamides

The ester group of ethyl thiophene-3-carboxylate is a gateway to a wealth of derivatives, most notably amides. Thiophene carboxamides are a critical class of compounds in drug discovery, with demonstrated potent antiproliferative and anticancer activities.[8][9] The synthesis typically involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Causality of Amide Coupling Reagents

The choice of coupling reagent is dictated by the need to activate the carboxylic acid for nucleophilic attack by an amine.

  • Thionyl Chloride (SOCl₂): This aggressive reagent converts the carboxylic acid to a highly reactive acyl chloride.[10] It is effective but can be incompatible with sensitive functional groups. The reaction typically requires subsequent addition of the amine, often with a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.[10]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are milder and generate a water-soluble urea byproduct, simplifying purification.[8] They are often used with an additive like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) to form a more reactive activated ester intermediate and suppress side reactions.[8]

Experimental Protocol: Two-Step Synthesis of a Thiophene Carboxamide

Step A: Saponification of Ethyl Thiophene-3-carboxylate

  • Dissolve ethyl thiophene-3-carboxylate (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (12 mmol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and dilute with water (20 mL).

  • Acidify the aqueous solution to pH ~2 with concentrated HCl.

  • Collect the precipitated thiophene-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step B: EDC/DMAP-Mediated Amide Coupling

  • To a stirred solution of thiophene-3-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add EDC (1.2 mmol) and DMAP (0.1 mmol).

  • Stir the mixture for 20 minutes to allow for the formation of the active ester intermediate.

  • Add the desired primary or secondary amine (1.1 mmol) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water (10 mL) and extract the product with DCM (3 x 10 mL).[10]

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final thiophene carboxamide.

Conclusion and Future Outlook

The chemistry of ethyl thiophene-3-carboxylate is rapidly evolving, driven by the demand for novel molecular architectures in medicine and materials science. The advent of direct C-H activation and carboxylation offers a greener, more efficient path to functionalized thiophenes, reducing reliance on pre-functionalized starting materials. Concurrently, the power of traditional cross-coupling reactions continues to be harnessed for the predictable and regioselective synthesis of highly complex derivatives. The application of these methodologies to create bioactive scaffolds, such as the potent thiophene carboxamides, underscores the enduring relevance of this heterocyclic core. Future research will likely focus on developing even more selective and sustainable catalytic systems, exploring new cycloaddition pathways to build fused ring systems[11], and applying these advanced synthetic tools to construct the next generation of thiophene-based drugs and functional materials.

References

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. SciSpace. Available at: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. Available at: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances (RSC Publishing). Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. Available at: [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. Available at: [Link]

  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers. Available at: [Link]

  • The Synthetic Potential of Thiophenium Ylide Cycloadducts. ResearchGate. Available at: [Link]

Sources

Technical Guide: Stability Profile and Degradation of Ethyl Thiophene-3-Carboxylate

[1]

Executive Summary

Ethyl thiophene-3-carboxylate (CAS: 5751-80-4) serves as a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] While the thiophene ring imparts aromatic stability similar to benzene, the presence of the sulfur atom and the ester functionality introduces specific susceptibilities to hydrolytic cleavage and oxidative ring opening .[1]

This guide delineates the mechanistic pathways of degradation and provides validated protocols for assessing the compound's stability under stress conditions (ICH Q1A).[1]

Chemical Identity Profile
AttributeSpecification
IUPAC Name Ethyl thiophene-3-carboxylate
CAS Number 5751-80-4
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
Solubility Soluble in organic solvents (EtOH, DMSO, DCM); sparingly soluble in water.[1][2]

Degradation Pathways & Mechanisms[1][3]

The degradation of ethyl thiophene-3-carboxylate proceeds primarily through two distinct mechanisms: Ester Hydrolysis (pH-dependent) and S-Oxidation (Redox-dependent).[1]

Pathway A: Hydrolytic Cleavage (Primary Pathway)

The most immediate stability risk is the hydrolysis of the ethyl ester moiety.[1] Unlike phenyl esters, the electron-rich thiophene ring can influence the rate of hydrolysis through resonance effects, though the mechanism remains a standard acyl substitution.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the ester, facilitating nucleophilic attack by water.[1]

  • Basic Conditions: Direct nucleophilic attack by hydroxide ions leads to irreversible saponification.[1]

Key Degradation Products:

  • Thiophene-3-carboxylic acid (Solid precipitate in acidic media).[1]

  • Ethanol (Volatile).[1]

Pathway B: Oxidative S-Oxygenation (Secondary Pathway)

The sulfur atom in the thiophene ring is a latent site for oxidation.[1] While thiophene is aromatic, strong oxidants (peroxides, metabolic enzymes like P450s) can attack the sulfur lone pairs.[1][3]

  • Stage 1: Formation of Thiophene-S-oxide . This intermediate is anti-aromatic and highly unstable.[1]

  • Stage 2: The S-oxide rapidly dimerizes (Diels-Alder type) or undergoes further oxidation to Thiophene-S,S-dioxide (Sulfone) .[1]

  • Stage 3: The sulfone lacks aromaticity and behaves like a diene, making it susceptible to nucleophilic addition and ring opening.[1]

Visualization: Degradation Mechanistic Flow

The following diagram illustrates the bifurcation of degradation based on environmental stress.

GStartEthyl thiophene-3-carboxylateAcidAcidic Hydrolysis(H+ / H2O)Start->AcidBaseSaponification(OH-)Start->BaseOxidantOxidation(H2O2 / Peracids)Start->OxidantInter_TetraTetrahedral IntermediateAcid->Inter_TetraBase->Inter_TetraProduct_AcidThiophene-3-carboxylic acid(Major Degradant)Inter_Tetra->Product_AcidProduct_EtOHEthanolInter_Tetra->Product_EtOHS_OxideThiophene-S-oxide(Transient/Unstable)Oxidant->S_OxideSulfoneThiophene-S,S-dioxide(Sulfone)S_Oxide->SulfoneFurther [O]DimerS-oxide Dimers(Sesquioxides)S_Oxide->DimerDimerization

Figure 1: Mechanistic divergence of Ethyl thiophene-3-carboxylate degradation under hydrolytic vs. oxidative stress.[1]

Forced Degradation Protocols (Stress Testing)

To validate the stability profile in a drug development context, the following stress testing protocols are recommended. These are adapted from ICH Q1A (R2) guidelines but optimized for thiophene esters.

Protocol 1: Acid/Base Stress (Hydrolysis Profiling)

Objective: Determine the rate of ester cleavage and validate the detection of Thiophene-3-carboxylic acid.

  • Preparation: Prepare a 1 mg/mL stock solution of Ethyl thiophene-3-carboxylate in Acetonitrile (ACN).

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl .

    • Incubate at 60°C for 4–24 hours.

    • Neutralization:[1] Quench with 1 mL 1N NaOH prior to analysis.[1]

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 0.1N NaOH (Note: Use lower concentration as saponification is rapid).[1]

    • Incubate at Ambient Temperature for 2 hours.

    • Neutralization:[1] Quench with 1 mL 0.1N HCl.

  • Analysis: Inject onto HPLC (see Section 4). Look for the disappearance of the ester (RT ~10-12 min) and appearance of the acid (RT ~2-4 min).[1]

Protocol 2: Oxidative Stress (Ring Stability)

Objective: Assess the susceptibility of the thiophene sulfur to oxidation.[1]

  • Preparation: Prepare a 1 mg/mL stock solution in ACN.

  • Procedure:

    • Mix 1 mL Stock + 1 mL 3% H₂O₂ .

    • Incubate at Ambient Temperature for 24 hours.

    • Caution: Do not heat initially, as thermal decomposition of peroxide can confound results.[1] If no degradation is observed, increase to 30% H₂O₂ or heat to 40°C.[1]

  • Analysis: Look for early eluting peaks corresponding to sulfoxides/sulfones (more polar than parent).[1]

Protocol 3: Photostability

Objective: Thiophenes are known photosensitizers.[1]

  • Procedure: Expose a thin layer of solid material or a solution (in clear glass) to 1.2 million lux hours (standard ICH light source).[1]

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

  • Analysis: Compare impurity profiles. Significant differences indicate photo-instability (often ring opening or polymerization).[1]

Analytical Strategy

Reliable quantification requires a robust chromatographic method.[1] The high UV absorbance of the thiophene ring allows for sensitive detection.[1]

Recommended HPLC Conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7 to keep acid degradant protonated)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Thiophene π-π* transition)
Retention Order Thiophene-3-carboxylic acid (Early) < Ethyl thiophene-3-carboxylate (Late)

Self-Validating Check:

  • Mass Balance: Ensure the molar sum of the remaining ester and the formed acid accounts for >95% of the starting material.[1] If mass balance is low during oxidative stress, suspect volatile ring-opening fragments or polymerization.[1]

Storage and Handling Recommendations

Based on the degradation liabilities identified:

  • Moisture Control: Store under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. The compound is hygroscopic in certain solid forms.[1]

  • Light Protection: Store in amber vials. Thiophene derivatives can undergo photo-oxidation to form singlet oxygen, which self-reacts with the ring.[1]

  • Temperature: Refrigerate (2–8°C) for long-term storage to inhibit slow hydrolysis rates.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link

  • Blair, I. A. (2008).[1] Metabolic activation of thiophene derivatives.[1][3] Chemical Research in Toxicology, 21(11), 2099-2111.[1] (Describes the S-oxidation mechanism and instability of thiophene-S-oxides). Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 80975, Ethyl 3-thiophenecarboxylate.[1] (Physicochemical properties and identifiers). Link

  • Dansette, P. M., et al. (2005).[1] Thiophene-S-oxides: biologically reactive intermediates.[1][3] Experimental and Toxicologic Pathology, 57, 41-46.[1] (Detailed mechanism of thiophene ring oxidation). Link

Methodological & Application

Application Note: A Robust Protocol for the Purification of Ethyl Thiophene-3-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl thiophene-3-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical and materials science compounds.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final products. This application note provides a detailed, field-proven protocol for the efficient purification of crude Ethyl thiophene-3-carboxylate using silica gel flash column chromatography. We delve into the causality behind experimental choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the nuances of column packing and fraction analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification methodology.

Introduction: The Rationale for High-Purity Ethyl Thiophene-3-carboxylate

Thiophene-based heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[3][4] Ethyl thiophene-3-carboxylate, a key building block, is frequently synthesized via the esterification of thiophene-3-carboxylic acid.[5][6] A typical synthesis involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst or a coupling agent like thionyl chloride.[5]

This synthesis, while effective, often yields a crude product containing unreacted starting materials, particularly the more polar thiophene-3-carboxylic acid, and other byproducts.[7] The presence of these impurities can interfere with downstream reactions, leading to lower yields, complex product mixtures, and potential downstream purification challenges. Therefore, a robust chromatographic purification step is not merely a suggestion but a critical requirement for obtaining high-purity Ethyl thiophene-3-carboxylate suitable for exacting research and development applications.

This protocol leverages the principles of normal-phase flash column chromatography, a widely adopted and efficient technique for purifying moderately polar organic compounds.[8]

Foundational Principles: TLC-Guided Method Development

Before committing to a large-scale column separation, it is imperative to develop an optimal mobile phase using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the column, allowing for the efficient screening of solvent systems to achieve the best possible separation.[9]

The goal is to find a solvent system where the target compound, Ethyl thiophene-3-carboxylate, has a Retention Factor (Rf) value between 0.2 and 0.4. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.[9]

Protocol for TLC Analysis:

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate (e.g., Merck 60 PF254).

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems for compounds of this polarity include mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[10][11]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Optimization:

    • If the Ethyl thiophene-3-carboxylate spot is too high (Rf > 0.4), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the spot is too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Note on Impurities: The primary impurity, thiophene-3-carboxylic acid, is significantly more polar and will likely remain at or near the baseline (Rf ≈ 0). Tailing of this acidic spot is common due to strong interactions with the acidic silica gel.[12]

Table 1: Suggested TLC Solvent Systems for Method Development

Non-Polar SolventPolar SolventStarting Ratio (v/v)Polarity Adjustment
Hexanes/HeptaneEthyl Acetate9:1Increase Ethyl Acetate for higher polarity
Hexanes/HeptaneDichloromethane4:1Increase Dichloromethane for higher polarity
DichloromethaneEthyl Acetate19:1Increase Ethyl Acetate for higher polarity

Based on literature, a 1:1 mixture of heptane/dichloromethane or various ratios of hexane/ethyl acetate are effective.[3][5]

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude Ethyl thiophene-3-carboxylate. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
EquipmentReagents & Consumables
Glass chromatography column (40-60 mm diameter)Silica Gel for flash chromatography (e.g., 230-400 mesh)
Separatory funnel (for solvent reservoir)Crude Ethyl thiophene-3-carboxylate
Round bottom flasks (for collection)Optimal Mobile Phase (determined by TLC, e.g., Hexane/Ethyl Acetate or Heptane/Dichloromethane)[3][5]
Rotary evaporatorAnhydrous Sodium Sulfate or Magnesium Sulfate
TLC plates, chamber, and UV lampSand (acid-washed)
Test tubes and rackCotton or glass wool plug
Air pressure line or pump (optional)Dichloromethane (for sample loading and rinsing)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. TLC Method Development Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final 9. Pure Product (Yield & Purity Check) Evaporate->Final

Caption: Workflow for the purification of Ethyl thiophene-3-carboxylate.

Step-by-Step Purification Procedure
  • Column Preparation (Slurry Packing Method):

    • Rationale: Slurry packing is superior to dry packing as it minimizes the risk of air bubbles and channels in the stationary phase, which would lead to poor separation.

    • Insert a cotton or glass wool plug at the bottom of the column and add a small layer (approx. 1 cm) of sand.

    • In a beaker, measure the required amount of silica gel (a good rule of thumb is a 40:1 to 100:1 mass ratio of silica to crude product).

    • Create a slurry by adding the silica gel to your initial, least polar mobile phase. Mix until a homogenous, pourable consistency is achieved.

    • Promptly pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

    • Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry. Add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Rationale: Dry loading is often preferred as it can lead to sharper bands and better resolution compared to loading the sample dissolved in a strong solvent.

    • Dissolve the crude Ethyl thiophene-3-carboxylate (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).[8]

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.

    • Open the stopcock and begin collecting the eluent in test tubes. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

    • Maintain the solvent level in the reservoir above the silica bed at all times.

    • If a gradient elution is required (as determined by TLC if impurities are close to the product), start with a non-polar solvent mixture and gradually increase the proportion of the polar solvent.

  • Monitoring the Separation:

    • Systematically spot every few fractions onto a TLC plate to track the elution of the compounds.

    • Develop the TLC plate in the same mobile phase used for the column.

    • Visualize under UV light. The higher Rf, less polar impurities will elute first, followed by the target product, Ethyl thiophene-3-carboxylate. The polar starting material, thiophene-3-carboxylic acid, will elute last or remain on the column.

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a suitably sized round bottom flask.

    • Remove the solvent using a rotary evaporator.[8]

    • The resulting product should be a clear, colorless to light yellow oil or liquid.[5]

    • Determine the final mass and calculate the percentage yield. Assess purity using analytical techniques such as 1H NMR, 13C NMR, or GC-MS.

Expected Results & Troubleshooting

Table 2: Summary of Purification Parameters and Expected Outcome

ParameterTypical Value / Observation
Crude Material Brown or dark oil/solid
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Example) 10-20% Ethyl Acetate in Hexanes
TLC Rf (Product) ~0.3 in the chosen mobile phase
TLC Rf (Acid Impurity) ~0.0-0.05 in the chosen mobile phase
Purified Product Colorless to light yellow liquid[5]
Expected Yield >85% (dependent on crude purity)
Expected Purity >98% (by NMR or GC)[1][13]

Troubleshooting Common Issues:

  • Poor Separation: If compounds elute too close together, the mobile phase is likely too polar. Re-develop the method using TLC with a less polar solvent system. Ensure the column is not overloaded (maintain a high silica-to-crude ratio).

  • Band Tailing: This is often seen with acidic or basic compounds.[12] For the acidic impurity (thiophene-3-carboxylic acid), tailing is expected. If the product itself tails, it may indicate an interaction with the silica. Adding a very small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds, though this is usually unnecessary for an ester.[12]

  • Cracked/Channeled Column: This occurs if the silica bed runs dry or is not packed uniformly. It leads to very poor separation. The column must be repacked.

Conclusion

The protocol described provides a comprehensive and reliable method for the purification of Ethyl thiophene-3-carboxylate. By first optimizing the separation on a small scale with TLC and then applying those conditions to a carefully packed flash column, researchers can consistently obtain a high-purity product. This foundational purification is essential for ensuring the validity and success of subsequent research and development activities.

References

  • Royal Society of Chemistry. (n.d.). Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescent and electrochemical properties. Retrieved from [Link]

  • Elsevier. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]

  • MDPI. (2024). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]

  • ResearchGate. (2018). How to find suitable solvent for column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • IntechOpen. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl thiophene-3-carboxylate, min 98%, 1 gram. Retrieved from [Link]

Sources

Application Note: Advanced Purification Protocols for Ethyl Thiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

Ethyl thiophene-3-carboxylate (CAS: 5751-80-4) is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., thiophene-based kinase inhibitors) and organic semiconductors.

Crucial Physicochemical Reality: Unlike many carboxylate derivatives which are solids, Ethyl thiophene-3-carboxylate is a liquid at standard ambient temperature and pressure (Boiling Point: ~207°C; Melting Point: <20°C). Consequently, a standard "solvent recrystallization" (dissolve hot, cool to RT) is physically impossible under normal laboratory conditions.

Strategic Approach: To achieve the "recrystallization" purity standards requested, this Application Note defines two specific, field-proven workflows:

  • Low-Temperature Melt Crystallization: A technique to purify the liquid by freezing it under controlled conditions to exclude impurities (analogous to zone refining).

  • Precursor Recrystallization: Purifying the solid starting material (3-Thiophenecarboxylic acid) before esterification to ensure downstream quality.

  • Vacuum Distillation: The industry-standard alternative for liquid purification.

Physicochemical Profile & Safety

PropertyValueNotes
Physical State LiquidColorless to pale yellow oil.
Boiling Point 207–208°C (760 mmHg)97–98°C at 8 mmHg [1].
Density 1.12 g/mLDenser than water.
Solubility Miscible in Ethanol, DCM, EtOAcImmiscible in water.
Key Impurities 3-Thiophenecarboxylic acidUnreacted starting material (Solid).
Stability Light SensitiveStore in dark, inert atmosphere.

Protocol A: Low-Temperature Melt Crystallization

Objective: To isolate ultra-pure Ethyl thiophene-3-carboxylate (>99.5%) by exploiting the freezing point differential between the product and impurities.

Note: This technique is superior to distillation for removing close-boiling isomers.

Materials Required
  • Crude Ethyl thiophene-3-carboxylate (>90% purity recommended as starting point).

  • Cooling Bath: Dry ice/Acetone (-78°C) or Ethylene Glycol/Water chiller (-20°C).

  • Mechanical Stirrer (Overhead).

  • Jacketed Crystallization Vessel or Round Bottom Flask.

  • Nitrogen atmosphere line.

Step-by-Step Methodology
  • Setup & Inerting:

    • Charge the crude liquid into the vessel.

    • Purge with Nitrogen (

      
      ) to prevent moisture condensation during cooling (ice formation will ruin the batch).
      
    • Begin slow mechanical stirring (50–100 RPM).

  • Controlled Cooling (Supercooling):

    • Slowly lower the jacket temperature to -20°C .

    • Monitor the internal temperature.[1] The liquid may supercool (remain liquid below its freezing point).

  • Seeding (Critical Step):

    • Once the temperature is stable at -20°C, introduce a "seed" crystal.

    • If no seed is available: Dip a glass rod into liquid nitrogen, then touch the surface of the liquid to induce nucleation.

    • Observation: You will see a "crust" of white solid forming.

  • Crystal Growth (Sweating Phase):

    • Maintain temperature at -10°C to -15°C (just below the freezing point).

    • Allow 60–80% of the volume to solidify. The impurities (which lower the melting point) will concentrate in the remaining liquid phase (mother liquor).

  • Separation:

    • Method 1 (Decantation): Quickly pour off the supernatant liquid (enriched with impurities).

    • Method 2 (Cold Filtration): Use a pre-chilled Buchner funnel to filter the solids rapidly.

    • Method 3 (Partial Melting): Slowly warm the solid mass. The first 5-10% of liquid to melt will carry away the remaining surface impurities. Discard this "sweat" fraction.

  • Recovery:

    • Allow the remaining solid to melt back to room temperature.

    • Result: Clear, colorless liquid of high purity.

Protocol B: Purification of Precursor (Root Cause Control)

Rationale: It is often easier to recrystallize the solid starting material, 3-Thiophenecarboxylic acid , than the liquid ester.

Solvent System Selection
  • Solvent: Water or Water/Ethanol (9:1).

  • Anti-solvent: None required (temperature driven).

Methodology
  • Dissolution: Dissolve crude 3-thiophenecarboxylic acid in boiling water (approx. 15 mL/g).

  • Filtration: Perform hot filtration to remove insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white crystalline needles. Wash with cold water.[2]

  • Drying: Vacuum dry at 40°C.

  • Esterification: Proceed to synthesize Ethyl thiophene-3-carboxylate using this ultra-pure precursor.

Protocol C: Vacuum Distillation (Standard Lab Method)

Objective: Standard purification for liquid esters.

  • Apparatus: Short-path distillation head or Vigreux column.

  • Pressure: Reduce system pressure to 5–10 mmHg .

  • Heating: Heat oil bath to approx. 110–120°C.

  • Collection:

    • Foreshot: Discard the first 5% (contains ethanol, water).

    • Main Fraction: Collect vapor condensing at 97–98°C (at 8 mmHg) .

    • Heel: Stop before the flask runs dry to avoid polymerization of residues.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound based on the nature of the impurity.

PurificationStrategy cluster_legend Process Key Start Crude Ethyl Thiophene-3-Carboxylate ImpurityCheck Identify Impurity Type Start->ImpurityCheck SolidPrecursor Impurity: Unreacted Acid (Solid) ImpurityCheck->SolidPrecursor Acidic VolatileImp Impurity: Solvents/Volatiles ImpurityCheck->VolatileImp Volatile IsomerImp Impurity: Isomers (Close BP) ImpurityCheck->IsomerImp Structural ActionWash Protocol: Base Wash (NaHCO3) Removes Acidic Impurities SolidPrecursor->ActionWash ActionDistill Protocol: Vacuum Distillation BP: 97°C @ 8mmHg VolatileImp->ActionDistill ActionMelt Protocol: Melt Crystallization Cool to -20°C -> Seed IsomerImp->ActionMelt ActionWash->ActionDistill Final High Purity Liquid (>99%) ActionDistill->Final ActionMelt->Final key1 Liquid Phase Processing

Caption: Decision matrix for selecting between Distillation, Chemical Wash, and Melt Crystallization based on impurity profile.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
No Crystals at -20°C SupercoolingIntroduce a seed crystal or scratch the glass surface with a rod.
Entire Mass Solidifies Cooling too fastWarm slightly to melt 20% of the mass (sweating), then drain the liquid.
Product is Colored (Yellow/Orange) Oxidation/PolymerizationPerform a silica plug filtration (Hexane/EtOAc) before crystallization.
Acidic Odor Residual Carboxylic AcidWash liquid with 10% NaHCO₃ solution, dry over MgSO₄, then distill.

References

  • Google Patents. (2009). Process for the purification of thiophenes by means of precipitation (US20090318710A1).
  • Lead Sciences. (2023). Product Analysis: Ethyl thiophene-3-carboxylate. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl Thiophene-3-carboxylate in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of therapeutic agents. The thiophene scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous biologically active compounds and its ability to serve as a versatile synthetic intermediate. Ethyl thiophene-3-carboxylate, a readily accessible and economically viable starting material, has emerged as a cornerstone for the construction of diverse heterocyclic systems with potent antimicrobial activities. Its inherent chemical reactivity, particularly the activated positions on the thiophene ring and the modifiable ester group, provides a rich platform for synthetic diversification. This guide offers an in-depth exploration for researchers, scientists, and drug development professionals on leveraging ethyl thiophene-3-carboxylate for the synthesis of promising antimicrobial agents, complete with detailed protocols, mechanistic insights, and structure-activity relationship (SAR) analysis.

Part 1: The Strategic Importance of Ethyl Thiophene-3-carboxylate in Antimicrobial Drug Discovery

Ethyl thiophene-3-carboxylate is a key building block in the synthesis of novel antimicrobial agents due to a confluence of advantageous chemical and structural properties. The electron-withdrawing nature of the carboxylate group at the 3-position influences the electron density of the thiophene ring, facilitating a range of chemical transformations. This allows for the construction of fused heterocyclic systems, a common strategy for enhancing biological potency and modulating pharmacokinetic properties. Furthermore, the ethyl ester functionality serves as a convenient handle for subsequent chemical modifications, such as hydrolysis, amidation, and reduction, thereby expanding the accessible chemical space for drug discovery.

The thiophene ring itself is a well-established bioisostere of the benzene ring, offering similar steric and electronic characteristics while possessing unique properties that can lead to improved biological activity and a more favorable safety profile. This principle of bioisosterism is a powerful tool in rational drug design, enabling the optimization of lead compounds.

Part 2: Synthetic Pathways to Potent Antimicrobial Heterocycles

This section provides detailed, field-proven synthetic protocols for the transformation of ethyl thiophene-3-carboxylate into two major classes of antimicrobial compounds: thieno[3,2-d]pyrimidines and pyrazole-thiophene hybrids.

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidines are a class of fused heterocycles that have demonstrated significant antimicrobial activity against a broad spectrum of pathogens.[1][2][3] The synthetic route typically commences with the construction of a 2-aminothiophene scaffold via the Gewald reaction, followed by cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-5,7-dimethyl-N-phenylthieno[3,2-d]pyrimidine-6-carboxamide

This multi-step synthesis exemplifies a common and effective route to bioactive thieno[3,2-d]pyrimidines.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)

  • Causality of Experimental Choices: The Gewald reaction is a robust and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] The use of a ketone (2-butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (morpholine) leads to the formation of the thiophene ring with the requisite amino and carboxylate functionalities for subsequent cyclization.

  • Detailed Protocol:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (7.21 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (100 mL).

    • To this stirred suspension, add morpholine (8.71 g, 0.1 mol) dropwise over 15 minutes.

    • Heat the reaction mixture to 50-60°C and maintain this temperature with continuous stirring for 3 hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.[7]

Step 2: Synthesis of Ethyl 4-(dimethylamino)-5,7-dimethylthieno[3,2-d]pyrimidine-6-carboxylate

  • Causality of Experimental Choices: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a cyclizing agent, reacting with the 2-amino group of the thiophene to form an intermediate that subsequently cyclizes to the thieno[3,2-d]pyrimidine core.

  • Detailed Protocol:

    • In a 100 mL round-bottom flask, suspend ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (2.13 g, 10 mmol) in anhydrous toluene (40 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol) to the suspension.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Triturate the resulting residue with petroleum ether (3 x 20 mL) to induce solidification.

    • Collect the solid by filtration and dry to afford the desired product.

Step 3: Synthesis of 4-amino-5,7-dimethyl-N-phenylthieno[3,2-d]pyrimidine-6-carboxamide

  • Causality of Experimental Choices: The final step involves a nucleophilic substitution of the dimethylamino group by aniline, followed by amidation of the ester. The use of glacial acetic acid as a solvent facilitates both of these transformations.

  • Detailed Protocol:

    • Combine ethyl 4-(dimethylamino)-5,7-dimethylthieno[3,2-d]pyrimidine-6-carboxylate (2.93 g, 10 mmol) and aniline (1.12 g, 12 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask.

    • Heat the mixture to reflux for 10 hours.

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a mixture of ethanol and DMF to obtain the final compound.

Experimental Workflow for Thieno[3,2-d]pyrimidine Synthesis

G A Ethyl Thiophene-3-carboxylate Precursor Synthesis B Step 1: Gewald Reaction A->B Reagents: 2-Butanone, Ethyl Cyanoacetate, Sulfur, Morpholine C Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate B->C D Step 2: Cyclization C->D Reagent: DMF-DMA E Ethyl 4-(dimethylamino)-5,7-dimethylthieno[3,2-d]pyrimidine-6-carboxylate D->E F Step 3: Amination & Amidation E->F Reagents: Aniline, Acetic Acid G Final Antimicrobial Agent F->G

Caption: Synthetic route to a thieno[3,2-d]pyrimidine antimicrobial agent.

Synthesis of Pyrazole-Thiophene Hybrids

The molecular hybridization of pyrazole and thiophene moieties has been a successful strategy for developing novel antimicrobial agents with enhanced potency.[8] Ethyl thiophene-3-carboxylate derivatives are valuable precursors for the thiophene component of these hybrids.

Experimental Protocol: Synthesis of Ethyl 5-(1,5-diphenyl-1H-pyrazol-3-yl)-2-hydroxy-4-methylthiophene-3-carboxylate

This protocol outlines the construction of a pyrazole-thiophene hybrid molecule.

Step 1: Synthesis of Ethyl 2-chloro-4-methyl-5-(3-oxo-1,3-diphenylpropanoyl)thiophene-3-carboxylate

  • Causality of Experimental Choices: A Friedel-Crafts acylation reaction is employed to introduce the 1,3-diketone functionality onto the thiophene ring.[9][10][11] This diketone is the key precursor for the subsequent pyrazole ring formation. Anhydrous aluminum chloride is a classic Lewis acid catalyst for this transformation.

  • Detailed Protocol:

    • In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, dissolve 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol) in anhydrous carbon disulfide (80 mL).

    • Cool the solution to 0°C in an ice-salt bath and add anhydrous aluminum chloride (2.0 g, 15 mmol) portion-wise with stirring.

    • To this mixture, add a solution of ethyl 2-chloro-4-methylthiophene-3-carboxylate (2.21 g, 10 mmol) in anhydrous carbon disulfide (20 mL) dropwise over 30 minutes.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of Ethyl 5-(1,5-diphenyl-1H-pyrazol-3-yl)-2-hydroxy-4-methylthiophene-3-carboxylate

  • Causality of Experimental Choices: The reaction of a 1,3-diketone with hydrazine hydrate is a classical and highly efficient method for the synthesis of pyrazoles.[12][13][14][15] The reaction proceeds via a condensation-cyclization mechanism.

  • Detailed Protocol:

    • Dissolve the purified product from Step 1 (4.29 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

    • Add hydrazine hydrate (0.75 g, 15 mmol) to the solution.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the final pyrazole-thiophene hybrid.

Experimental Workflow for Pyrazole-Thiophene Hybrid Synthesis

G A Functionalized Ethyl Thiophene-3-carboxylate B Step 1: Friedel-Crafts Acylation A->B Reagents: 1,3-Diphenyl-1,3-propanedione, AlCl3 C 1,3-Diketone Intermediate B->C D Step 2: Pyrazole Ring Formation C->D Reagent: Hydrazine Hydrate E Final Antimicrobial Agent: Pyrazole-Thiophene Hybrid D->E

Caption: General synthetic pathway for pyrazole-thiophene hybrids.

Part 3: Antimicrobial Activity Data

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Compound ClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Thieno[3,2-d]pyrimidine Derivatives 2-164-3216-64>64>128[2]
Pyrazole-Thiophene Hybrids 8-324-1616-6432-12864-256[16]
Ciprofloxacin (Control) 0.5-20.25-10.125-10.5-4N/A
Fluconazole (Control) N/AN/AN/AN/A1-8

Note: The presented data are a representative range compiled from various sources and should be confirmed by experimental testing.

Part 4: Mechanistic Insights and Structure-Activity Relationships (SAR)

Proposed Mechanism of Action for Thieno[3,2-d]pyrimidines:

A significant body of evidence suggests that thieno[2,3-d]pyrimidines, structurally similar to thieno[3,2-d]pyrimidines, exert their antimicrobial effect by acting as inhibitors of dihydrofolate reductase (DHFR).[17][18][19] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in microorganisms. The thienopyrimidine scaffold can act as a bioisostere of the natural substrate of DHFR, dihydrofolic acid, leading to competitive inhibition of the enzyme and subsequent disruption of microbial growth.

Structure-Activity Relationship (SAR) Insights for Thieno[3,2-d]pyrimidines:

  • Substitution at the 4-position: The nature of the substituent at the C4 position of the thienopyrimidine ring is critical for antimicrobial activity. The presence of a chlorine atom at this position has been shown to be important for potent antiproliferative and antifungal activity.[20]

  • Fused Ring System: The fusion of the thiophene and pyrimidine rings is essential for the observed biological activity, as the individual components generally exhibit weaker effects.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes.

Logical Framework for SAR

G A Thieno[3,2-d]pyrimidine Scaffold B Substituent Modification A->B C Modulation of Electronic and Steric Properties B->C e.g., Halogenation, Amination D Altered Binding to DHFR C->D E Changes in Antimicrobial Potency D->E

Caption: Relationship between chemical structure and antimicrobial activity.

Conclusion

Ethyl thiophene-3-carboxylate stands out as a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic pathways detailed in these application notes provide a robust foundation for the generation of diverse libraries of thieno[3,2-d]pyrimidines and pyrazole-thiophene hybrids. The demonstrated antimicrobial activities of these compound classes, coupled with initial insights into their mechanism of action and structure-activity relationships, underscore their potential as promising leads in the critical endeavor of developing new therapeutics to combat infectious diseases. Further optimization of these scaffolds, guided by the principles of medicinal chemistry, holds significant promise for the future of antimicrobial drug discovery.

References

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google P
  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. [Link]

  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - ResearchGate. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC - NIH. [Link]

  • Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies - ResearchGate. [Link]

  • Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC. [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC - PubMed Central. [Link]

  • (PDF) Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II) - ResearchGate. [Link]

  • Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine... - ResearchGate. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors | ACS Omega. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies | ACS Omega. [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles | Organic Letters - ACS Publications. [Link]

  • (PDF) Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity - ResearchGate. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. [Link]

  • Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers - Growing Science. [Link]

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High-Purity Synthesis and Deposition of Poly(ethyl thiophene-3-carboxylate) (PET3C) for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Material Profile

Ethyl thiophene-3-carboxylate (ET3C) is a functionalized thiophene derivative critical for organic electronics, particularly when post-polymerization modification is required. Unlike alkyl-thiophenes (e.g., P3HT), the ester group at the 3-position serves two pivotal roles:

  • Electronic Modulation: The electron-withdrawing ester group lowers the Highest Occupied Molecular Orbital (HOMO) level, enhancing air stability compared to P3HT.

  • Synthetic Versatility: It acts as a protected precursor to Poly(3-thiophene carboxylic acid), a water-soluble conjugated polymer essential for biosensors and aqueous-processed electronics.

However, the polymerization of ET3C presents unique challenges. The steric bulk and electron-withdrawing nature of the carboxylate group increase the monomer's oxidation potential, requiring rigorous control over oxidant strength and reaction conditions to prevent over-oxidation or cross-linking.

Key Material Parameters
ParameterValue / CharacteristicImpact on Protocol
Monomer MW 156.20 g/mol Stoichiometric calculations
Oxidation Potential ~1.6 - 1.8 V vs. SCEHigher than P3HT; requires strong oxidants
Solubility (Polymer) CHCl₃, THF, DCMGood processability for spin-coating
Regioregularity Random (via Oxidative)Affects crystallinity and charge mobility

Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)

Application: Large-scale synthesis for ink formulation (spin-coating/printing). Method: Ferric Chloride (


) Oxidative Coupling.[1][2][3]
The Mechanism & Causality

We utilize anhydrous


 as the oxidant. The reaction proceeds via a radical-cation mechanism.[3]
  • Why

    
    ?  It is one of the few oxidants strong enough to overcome the high oxidation potential of the ester-substituted thiophene while being mild enough to avoid destroying the aromatic ring.
    
  • Why Chloroform/Nitromethane?

    
     is partially soluble in chloroform but highly soluble in nitromethane. A co-solvent system ensures homogeneous initiation, reducing polydispersity (PDI).
    
Reagents & Equipment[1][4]
  • Monomer: Ethyl thiophene-3-carboxylate (>98%, distilled).

  • Oxidant: Anhydrous

    
     (Stored in glovebox).
    
  • Solvent: Anhydrous Chloroform (

    
    ) and Nitromethane (
    
    
    
    ).
  • Dedoping Agent: Hydrazine monohydrate or concentrated Ammonia (

    
    ).
    
  • Precipitant: Methanol (

    
    ).[4]
    
Step-by-Step Protocol

Step 1: Oxidant Slurry Preparation (In Glovebox/Inert Atmosphere)

  • Weigh 4 equivalents of

    
     (relative to monomer) into a dry Schlenk flask.
    
  • Add anhydrous

    
     to create a slurry.
    
  • Optional Optimization: Add 10% v/v Nitromethane to fully solubilize the iron salt.

  • Purge with Argon for 15 minutes.

Step 2: Monomer Addition

  • Dissolve ET3C (1 eq) in a minimal amount of anhydrous

    
    .
    
  • Add the monomer solution dropwise to the stirring oxidant slurry over 20 minutes.

    • Critical Control Point: Rapid addition causes exotherms and cross-linking. Keep the temperature at 0°C to 5°C to improve regioregularity, even though oxidative polymerization is inherently regiorandom.

Step 3: Polymerization

  • Allow the reaction to proceed for 24 hours under Argon flow.

  • The solution will turn dark black/blue, indicating the formation of the doped polymer state.

Step 4: Quenching and Precipitation

  • Pour the reaction mixture into a large excess (10x volume) of cold Methanol.

  • The polymer precipitates as a black solid. Filter through a PTFE membrane (0.45 µm).

Step 5: Dedoping (The Crucial Step) The as-synthesized polymer contains trapped


 counterions (doped state). It must be dedoped to be processable.
  • Re-suspend the black solid in

    
    .
    
  • Add Hydrazine monohydrate (2 mL) or conc. Ammonia and stir vigorously for 2 hours.

  • Observation: The solution color should shift from black/blue to red-orange (the neutral state).

  • Reprecipitate into Methanol.

Step 6: Soxhlet Purification To achieve electronic-grade purity, oligomers and metal residues must be removed.

  • Load the polymer into a Soxhlet thimble.

  • Fraction 1 (Methanol): Run for 12 hours (Removes residual oxidant and salts).

  • Fraction 2 (Hexanes): Run for 12 hours (Removes oligomers and unreacted monomer).

  • Fraction 3 (Chloroform): Run until extraction is colorless. Collect this fraction.

  • Concentrate the Chloroform fraction and precipitate into Methanol to yield the final PET3C.

Workflow Visualization

OxidativePolymerization cluster_0 Critical Purification Monomer Monomer (ET3C) Reaction Reaction (24h, 0-25°C, Argon) Monomer->Reaction Dropwise Add Oxidant Oxidant Slurry (FeCl3 / CHCl3) Oxidant->Reaction Quench Quench (MeOH Precipitation) Reaction->Quench Black Precipitate Dedope Dedoping (Hydrazine/NH3) Quench->Dedope Remove Fe ions Soxhlet Soxhlet Extraction (MeOH -> Hex -> CHCl3) Dedope->Soxhlet Neutral Polymer Final Purified PET3C (Red/Orange Solid) Soxhlet->Final Collect CHCl3 Fraction

Figure 1: Workflow for the oxidative polymerization and rigorous purification of PET3C.

Protocol B: Electrochemical Polymerization (Device Fabrication)

Application: Direct deposition of insoluble films onto ITO/FTO electrodes for sensors or electrochromic windows. Method: Potentiodynamic Deposition (Cyclic Voltammetry).

Setup Configuration
  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/isopropanol).

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Ag/Ag+ (0.01 M

    
     in ACN) or Saturated Calomel Electrode (SCE).
    
  • Electrolyte: 0.1 M Lithium Perchlorate (

    
    ) or Tetrabutylammonium Hexafluorophosphate (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC).

Protocol
  • Solution Prep: Prepare a 0.01 M solution of ET3C monomer in the electrolyte solution.

  • Degassing: Bubble Nitrogen through the cell for 10 minutes prior to deposition.

  • Deposition: Apply Cyclic Voltammetry (CV).

    • Range: -0.2 V to +1.9 V (vs SCE). Note: The upper limit is higher than thiophene due to the ester group.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles (controls film thickness).

  • Observation: A conductive film will grow on the ITO surface. The current response will increase with each cycle (electro-growth).

  • Washing: Rinse the electrode gently with monomer-free Acetonitrile to remove surface salts.

Electrochemical Setup Diagram

ElectrochemSetup cluster_electrodes 3-Electrode System Potentiostat Potentiostat WE Working Electrode (ITO Glass) Potentiostat->WE Apply V CE Counter Electrode (Pt Wire) Potentiostat->CE Current Sink RE Ref Electrode (Ag/Ag+) Potentiostat->RE Measure V Cell Electrochemical Cell (Acetonitrile + 0.1M LiClO4) WE->Cell CE->Cell RE->Cell Monomer Monomer: ET3C (0.01 M) Monomer->Cell Dissolved

Figure 2: Three-electrode configuration for the electropolymerization of ET3C.

Characterization & Quality Control

To ensure the synthesized PET3C is suitable for organic electronics, the following metrics must be validated.

TechniqueMetricTarget Specification
1H-NMR Regioregularity (RR)Oxidative synthesis typically yields ~50-60% RR (Regiorandom). Look for broadening of the aromatic proton peak at ~7.4 ppm.
GPC (THF) Molecular Weight (

)
Target > 10,000 g/mol for good film formation.
UV-Vis Bandgap (

)
Absorption max (

) typically ~400-450 nm (blue-shifted vs P3HT due to twisting).
Cyclic Voltammetry HOMO/LUMOHOMO is deeper (approx -5.3 to -5.5 eV) than P3HT (-5.0 eV) due to the ester.

Expert Insights: Regioregularity vs. Functionality

The "Regiorandom" Trap: The oxidative polymerization protocol (Protocol A) described above is the most robust for Ethyl thiophene-3-carboxylate. However, it produces a regiorandom polymer. The steric clash between the ester groups on adjacent thiophene rings causes the backbone to twist, breaking conjugation length and lowering charge mobility (


 to 

).

When to switch methods:

  • For Sensors/Biosensors: Protocol A is sufficient. The functionality (ester/acid) is more important than raw mobility.

  • For OTFTs (Transistors): You require Regioregular PET3C .

    • Correction: You cannot use

      
       for this. You must use GRIM (Grignard Metathesis) Polymerization .
      
    • Precursor Change: This requires synthesizing 2,5-dibromo-3-carboethoxythiophene first, then reacting with

      
       and a 
      
      
      
      catalyst [1].

Post-Polymerization Hydrolysis: If the goal is to generate water-soluble Poly(3-thiophene carboxylic acid) , the PET3C film or powder can be hydrolyzed using 2M NaOH (aq) at 100°C for 24 hours. The disappearance of the ethyl signals in NMR confirms conversion [2].

References

  • McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials.

  • Li, C., et al. (2005). "Synthesis and characterization of poly(3-thiopheneacetic acid) and its ester derivatives." Synthetic Metals.

  • Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews.

  • Nalwa, H. S.[5] (Ed.).[6] (2001).[7][8] Handbook of Advanced Electronic and Photonic Materials and Devices. Academic Press. (General Reference for Oxidative Polymerization protocols).

Sources

Application Notes & Protocols for the Gewald Synthesis of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: The Enduring Utility of the Gewald Reaction

First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone of heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction is prized for its operational simplicity, the ready availability of starting materials, and the high structural diversity of the products it yields.[4][5] The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory agents (Tinoridine), antipsychotics (Olanzapine), and potent enzyme inhibitors.[4][6][7]

This guide provides a detailed examination of the experimental setup for the Gewald synthesis. It moves beyond a simple recitation of steps to explain the underlying principles, offering researchers the insights needed to optimize the reaction for their specific substrates and to troubleshoot common experimental challenges.

Reaction Mechanism: A Three-Stage Cascade

The Gewald synthesis is a one-pot reaction that proceeds through three key stages.[8][9] Understanding this mechanism is critical for rational optimization and troubleshooting. The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[10][11] This is followed by the addition of elemental sulfur and a subsequent intramolecular cyclization, which, after tautomerization, yields the final aromatic 2-aminothiophene.[9]

Gewald_Mechanism reactants Carbonyl (Aldehyde/Ketone) + Active Methylene Nitrile + Elemental Sulfur (S8) step1 Step 1: Knoevenagel Condensation reactants->step1 Base Catalyst (e.g., Morpholine) intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) step1->intermediate1 step2 Step 2: Michael Addition of Sulfur intermediate2 Thiolate Intermediate step2->intermediate2 step3 Step 3: Ring Closure & Tautomerization product Polysubstituted 2-Aminothiophene step3->product intermediate1->step2 + Sulfur (S8) intermediate2->step3

Caption: The mechanistic pathway of the Gewald reaction.

Core Components and Their Roles

The success of the Gewald synthesis hinges on the interplay of four key components.

ComponentExample(s)Role in ReactionCausality & Expert Insight
Carbonyl Compound Cyclohexanone, Acetophenone, BenzaldehydeProvides the C4 and C5 atoms of the thiophene ring.Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times, higher temperatures, or a two-step protocol.[5][12]
Active Methylene Nitrile Ethyl Cyanoacetate, MalononitrileProvides the C2, C3, and the C2-amino group of the ring.The electron-withdrawing nature of the nitrile and ester/nitrile groups is essential for the acidity of the methylene protons, facilitating the initial condensation.[5]
Elemental Sulfur Finely powdered S₈The source of the sulfur heteroatom in the thiophene ring.The reactivity of elemental sulfur is often the rate-limiting factor. Using finely powdered sulfur and gentle heating (40-60 °C) improves its solubility and rate of addition.[5][12]
Base Catalyst Morpholine, Triethylamine, PiperidineCatalyzes the Knoevenagel condensation.The choice of base is critical. Secondary amines like morpholine are often preferred as they are highly effective for the condensation step and can also help activate the elemental sulfur. Stoichiometric amounts are sometimes used, but catalytic quantities are also effective.[6][12]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol provides a generalized procedure for a typical Gewald reaction. It should be optimized for specific substrates.

Materials and Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer

  • Standard glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper for filtration

  • TLC plates (silica gel), developing chamber, and UV lamp

Reagents:

  • Carbonyl compound (e.g., Cyclohexanone): 10 mmol

  • Active methylene compound (e.g., Malononitrile): 10 mmol

  • Elemental Sulfur (powdered): 12 mmol

  • Base catalyst (e.g., Morpholine): 2 mmol (20 mol%)

  • Solvent (e.g., Ethanol or Methanol): 20-30 mL

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).

    • Scientist's Note: A slight excess of sulfur is often used to ensure the reaction goes to completion. Ensure the sulfur is finely powdered for better dispersion.[5]

  • Solvent and Catalyst Addition: Add the solvent (20-30 mL) to the flask, followed by the base catalyst (20 mol%).

    • Scientist's Note: Polar solvents like ethanol or methanol are preferred as they facilitate the solubility of the reactants and intermediates.[12]

  • Reaction Conditions: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Stir the mixture and heat to a gentle reflux or maintain a constant temperature of 40-50 °C.

    • Scientist's Note: While some reactions proceed at room temperature, gentle heating significantly accelerates the reaction by increasing the reactivity of sulfur.[12] Excessive heat can lead to byproduct formation.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically. A suitable eluent is typically a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC, typically 2-6 hours), remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will often precipitate.

    • If precipitation occurs, cool the mixture further in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold solvent (the same used for the reaction) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.[12]

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

Gewald_Workflow A 1. Reagent Preparation (Carbonyl, Nitrile, Sulfur, Base, Solvent) B 2. Reaction Setup (Combine in Flask) A->B C 3. Heating & Stirring (40-50 °C) B->C D 4. Reaction Monitoring (via TLC) C->D D->C Incomplete E 5. Work-up (Cooling & Precipitation) D->E Complete F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: A standard experimental workflow for the Gewald synthesis.

Troubleshooting Guide

Even well-established reactions can present challenges. This section provides a self-validating framework for addressing common issues.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel Condensation: The chosen base may be too weak for the specific carbonyl substrate.Screen other bases (e.g., switch from triethylamine to the more effective morpholine or piperidine).[12]
Poor Sulfur Reactivity: Sulfur is not dissolving or reacting, often the rate-limiting step.Ensure sulfur is finely powdered. Increase the temperature moderately (e.g., from 40 °C to 55 °C), but avoid aggressive heating.[12]
Steric Hindrance: The carbonyl compound is sterically bulky, slowing the initial condensation.Switch to a two-step protocol: first, perform and isolate the Knoevenagel adduct, then react it with sulfur and base.[2][12] Consider using microwave irradiation to overcome activation barriers.[8][12]
Formation of Multiple Byproducts Reaction Temperature Too High: Excessive heat can cause dimerization or polymerization of reactants or intermediates.Reduce the reaction temperature and extend the reaction time. Monitor carefully by TLC to find the optimal balance.
Incorrect Stoichiometry: An imbalance in reactants can lead to unreacted starting materials or side reactions.Ensure all reagents are pure and measured accurately. Verify the molar equivalents before starting.[12]
Difficulty in Purification Oily Product: The product does not precipitate or crystallizes as an oil.Try adding the reaction mixture to ice-cold water to induce precipitation. If it remains an oil, perform a solvent extraction followed by column chromatography.
Persistent Impurities: Recrystallization fails to remove certain impurities.Column chromatography on silica gel is the most effective alternative for separating closely related compounds.

Conclusion

The Gewald synthesis is a powerful and versatile tool for accessing the valuable 2-aminothiophene core. Its multicomponent nature makes it highly efficient and atom-economical, aligning with the principles of modern synthetic chemistry.[11][13] By understanding the mechanistic underpinnings and the critical role of each component, researchers can effectively harness this reaction to build complex molecular libraries for applications ranging from drug discovery to materials science.[14][15]

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald reaction. chemeurope.com. [Link]

  • Sravanthi, G., & Kumar, M. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin, 71(10), 757-763. [Link]

  • Gewald Reaction for Thiophene Synthesis. Scribd. [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Grolleau, A., Le Coz, C., & Le Gall, E. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3045-3066. [Link]

  • Liang, F., Li, J., Li, L., & Zhang, J. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics Sonochemistry, 20(1), 559-562. [Link]

  • Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

Sources

Analytical methods for the characterization of "Ethyl thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Drug Discovery[1][2][3]

Ethyl thiophene-3-carboxylate (CAS: 5751-80-4) is a critical heterocyclic building block.[1] Unlike its 2-isomer counterpart, the 3-substituted thiophene offers unique vector orientation for structure-activity relationship (SAR) exploration in kinase inhibitors and anti-inflammatory agents.[1]

However, the characterization of this compound presents specific challenges:

  • Isomeric Contamination: Synthetic routes often yield mixtures of 2- and 3-isomers, which are difficult to separate by standard flash chromatography.[1]

  • Volatility: Its relatively low boiling point requires careful handling during drying and residual solvent analysis.[1]

  • UV Response: The thiophene ring has a distinct UV signature that must be leveraged for sensitive detection.[1]

This guide provides a self-validating analytical framework to ensure the identity, purity, and quality of Ethyl thiophene-3-carboxylate.[1]

Physicochemical Profile

Before initiating wet chemistry, verify the material against these baseline properties.

PropertyValue / RangeMethod / Note
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Molecular Formula C₇H₈O₂SMW: 156.20 g/mol
Boiling Point 97–98 °C @ 8 mmHgHigh vacuum distillation recommended
Density 1.12 g/mL@ 20 °C
Solubility Ethanol, DMSO, DCM, Ethyl AcetateInsoluble in Water
LogP ~2.8Hydrophobic; requires organic modifier in HPLC

Protocol 1: High-Fidelity Identification (NMR & MS)[1]

Objective: Unequivocal structural confirmation, specifically distinguishing the 3-carboxylate from the 2-carboxylate isomer.

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)[1]

Rationale: The coupling patterns of the thiophene ring protons are the most reliable method to verify substitution at the 3-position.[1]

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL of CDCl₃. Ensure the solvent contains TMS (0.03%) as an internal reference.[1]

Expected Signals & Interpretation:

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Value
H-2 8.0 – 8.2Doublet (d)

Critical: The H-2 proton is most deshielded by the adjacent carbonyl.[1] In the 2-isomer, this signal is absent.[1]
H-5 7.4 – 7.6Doublet of Doublets (dd)

,

Shows coupling to both H-4 and H-2.[1]
H-4 7.2 – 7.4Doublet (d)

Upfield relative to H-2 and H-5.[1]
OCH₂ 4.30Quartet (q)

Characteristic ethyl ester.[1]
CH₃ 1.35Triplet (t)

Characteristic ethyl ester.[1]

Isomer Check:

  • 3-isomer (Target): Look for the H-2 signal as a narrow doublet (coupling to H-5) around 8.1 ppm.[1]

  • 2-isomer (Impurity): Look for two doublets with a larger coupling (

    
     Hz) and 
    
    
    
    or
    
    
    interactions. The absence of the singlet-like H-2 is the key differentiator.[1]
B. Mass Spectrometry (GC-MS)[1]

System: Agilent 5977 or equivalent single quadrupole. Ionization: Electron Impact (EI), 70 eV.[1]

Fragmentation Pattern:

  • Molecular Ion (

    
    ):  m/z 156 (Base peak or high intensity).[1]
    
  • Loss of Ethoxy (

    
    ):  m/z 111 (Thiophene-3-carbonyl cation).[1] Diagnostic for esters.
    
  • Loss of Ethyl (

    
    ):  m/z 127 (Carboxylic acid cation).[1]
    
  • Thiophene Ring (

    
    ):  m/z 83.
    

Protocol 2: Quantitative Purity Assessment (HPLC-UV)

Objective: Quantify purity and detect the hydrolyzed impurity (Thiophene-3-carboxylic acid).

Rationale: Reverse Phase (RP) chromatography is preferred.[1] A C18 column provides sufficient retention for the ester, while the acid impurity will elute earlier due to ionization at neutral/acidic pH.[1]

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

    • Why: 3.5 µm particles offer a balance between resolution and backpressure, suitable for standard HPLC systems.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Acidic pH suppresses the ionization of the free acid impurity (

      
      ), improving its peak shape and retention slightly, though it will still elute before the ester.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

    • Why: The thiophene ring has a strong

      
       transition here.[1]
      
  • Temperature: 30 °C.

Gradient Program
Time (min)% A (Water/FA)% B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
12.01090Linear Gradient (Elute main peak)
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between Thiophene-3-carboxylic acid (RT ~3-4 min) and Ethyl thiophene-3-carboxylate (RT ~9-10 min).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.[1]
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Protocol 3: Volatile Impurity Analysis (GC-FID)[1]

Objective: Determine residual solvents (Ethanol, DCM) and volatile synthetic byproducts.

Rationale: Because the target compound is a liquid with moderate volatility, Headspace (HS) GC is ideal to prevent contamination of the injector liner with high-boiling matrix components, but Direct Injection is acceptable if the injector temperature is managed.[1]

Method Parameters (Direct Injection)
  • Column: DB-624 or VF-624ms (30 m x 0.32 mm x 1.8 µm).[1]

    • Why: Designed for volatiles and residual solvents.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split (20:1), 220 °C.

  • Detector: FID @ 260 °C.

  • Oven Program:

    • 40 °C for 3 min (Hold for solvents).

    • Ramp 10 °C/min to 240 °C.

    • Hold 5 min.

Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a batch of Ethyl thiophene-3-carboxylate, from crude synthesis to final release.

G Start Crude Material (Ethyl thiophene-3-carboxylate) TLC Step 1: TLC Screening (Hexane:EtOAc 8:2) Check for Acid Impurity Start->TLC Purification Purification (Distillation or Flash Chrom.) TLC->Purification Impurities > 5% NMR_Check Step 2: 1H NMR (CDCl3) Confirm 3-Isomer vs 2-Isomer Check H-2 Doublet (J~3Hz) TLC->NMR_Check Clean Profile Purification->NMR_Check Isomer_Fail Isomer Mixture Detected NMR_Check->Isomer_Fail H-2 Signal Missing/Split Purity_Check Step 3: HPLC-UV (C18) Quantify Purity (>98%) Detect Hydrolysis Products NMR_Check->Purity_Check Structure Confirmed Purity_Check->Purification Purity < 98% Volatile_Check Step 4: GC-FID Residual Solvents (EtOH, DCM) Purity_Check->Volatile_Check Purity > 98% Release Final Release Certificate of Analysis Volatile_Check->Release Solvents < ICH Limits

Figure 1: Analytical workflow ensuring structural integrity and purity before batch release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80983, Ethyl 3-thiophenecarboxylate.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (General reference for Thiophene coupling constants).

Sources

Application Notes and Protocols: A Tiered Approach to Screening "Ethyl Thiophene-3-carboxylate" Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Thiophene derivatives are known to exhibit remarkable biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4] The electron-rich nature of the sulfur-containing aromatic ring allows for diverse chemical modifications, making ethyl thiophene-3-carboxylate an excellent starting point for generating a library of novel derivatives with potential therapeutic value.[5]

This guide provides a comprehensive, tiered strategy for the systematic screening of a library of ethyl thiophene-3-carboxylate derivatives. The protocols herein are designed for researchers in drug discovery and development, offering a robust framework for identifying and characterizing promising lead compounds. Our approach emphasizes a logical progression from high-throughput primary screening to more complex secondary and safety assays, ensuring an efficient use of resources and a thorough evaluation of each derivative's biological profile.[6][7]

A Tiered Screening Strategy: From Hits to Leads

A tiered or cascaded screening approach is fundamental to modern drug discovery.[6][7] This strategy allows for the rapid assessment of large numbers of compounds in simple, cost-effective primary assays, followed by the progressive evaluation of a smaller number of "hits" in more complex and biologically relevant secondary and tertiary assays. This approach helps to eliminate compounds with undesirable properties early in the process, focusing resources on the most promising candidates.[8]

Our proposed screening cascade for ethyl thiophene-3-carboxylate derivatives is structured as follows:

  • Tier 1: Primary High-Throughput Screening (HTS): Broad-spectrum assays to identify initial hits with potential anticancer, antimicrobial, and anti-inflammatory activity.

  • Tier 2: Secondary Validation and Potency Assays: More specific in vitro assays to confirm the activity of primary hits and determine their potency (e.g., IC50 values).

  • Tier 3: Early Safety and ADME Profiling: Preliminary in vitro assays to assess the drug-like properties of the most promising candidates, including permeability and potential mutagenicity.

G cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Secondary Validation cluster_2 Tier 3: Early Safety & ADME p1 Anticancer Screen (MTT Assay) s2 Dose-Response Cytotoxicity p1->s2 p2 Antimicrobial Screen (Broth Microdilution) s3 MIC Determination p2->s3 p3 Anti-inflammatory Screen (Protein Denaturation) s1 COX/LOX Inhibition Assays p3->s1 a1 Permeability Assay (Caco-2) s1->a1 s2->a1 s3->a1 a2 Mutagenicity Assay (Ames Test) a1->a2

Figure 1: A tiered screening cascade for ethyl thiophene-3-carboxylate derivatives.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to rapidly screen the entire library of derivatives at a single, high concentration to identify compounds that exhibit any level of desired biological activity.

Protocol 1.1: Primary Anticancer Screening - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process catalyzed by mitochondrial dehydrogenases.[3][10]

  • Objective: To identify derivatives that exhibit cytotoxicity against a cancer cell line (e.g., HeLa, MCF-7).

  • Principle: The amount of formazan produced is proportional to the number of viable cells. A reduction in formazan indicates a loss of cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Ethyl thiophene-3-carboxylate derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a single high concentration (e.g., 50 µM) of each derivative. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits."

Protocol 1.2: Primary Antimicrobial Screening - Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

  • Objective: To identify derivatives with inhibitory activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Principle: The lowest concentration of a compound that prevents visible growth of a microorganism is determined.

  • Materials:

    • Bacterial strains (S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well plates

    • Derivatives (dissolved in DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Positive control antibiotic (e.g., Ampicillin)

  • Procedure:

    • Prepare serial dilutions of the derivatives in MHB in a 96-well plate. For primary screening, a single high concentration (e.g., 100 µg/mL) can be used.

    • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[11]

    • Include a growth control (no compound) and a sterility control (no bacteria).[4]

    • Incubate the plates at 37°C for 18-24 hours.[4]

    • Visually inspect the plates for turbidity. The absence of growth indicates antimicrobial activity.

  • Data Analysis: Compounds that show no visible growth at the tested concentration are identified as primary hits.

Protocol 1.3: Primary Anti-inflammatory Screening - Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically albumin.[12]

  • Objective: To identify derivatives with the potential to inhibit protein denaturation.

  • Principle: The turbidity of the solution increases upon protein denaturation. An anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Derivatives (dissolved in DMSO)

    • Reference drug (e.g., Diclofenac sodium)

    • Water bath

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of 1% egg albumin, 2.8 mL of PBS, and 2 mL of the test derivative at a single concentration (e.g., 100 µg/mL).[13]

    • Incubate the mixture at 37°C for 15 minutes.[14]

    • Heat the mixture at 70°C for 5 minutes to induce denaturation.[14]

    • Cool the solutions to room temperature.

    • Measure the absorbance (turbidity) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control. Compounds with significant inhibitory activity are selected as hits.

Tier 2: Secondary Validation and Potency Assays

Hits from the primary screen are subjected to more rigorous testing to confirm their activity, determine their potency (IC50/MIC), and elucidate their mechanism of action.

Protocol 2.1: Dose-Response Cytotoxicity and IC50 Determination
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the anticancer hits.

  • Procedure:

    • Perform the MTT assay as described in Protocol 1.1, but with a range of concentrations for each hit compound (e.g., 0.1 to 100 µM).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2.2: MIC Determination for Antimicrobial Hits
  • Objective: To determine the precise Minimum Inhibitory Concentration (MIC) of the antimicrobial hits.

  • Procedure:

    • Follow the broth microdilution protocol (1.2) using a two-fold serial dilution of the hit compounds.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4]

Protocol 2.3: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX and LOX are key enzymes in the inflammatory pathway.[11] Inhibition of these enzymes is a common mechanism of action for anti-inflammatory drugs.

  • Objective: To determine if the anti-inflammatory hits act by inhibiting COX-1, COX-2, or LOX.

  • Principle: These are typically colorimetric or fluorometric enzyme inhibition assays that measure the activity of the respective enzymes in the presence of the test compounds.

  • Procedure:

    • Utilize commercially available COX-1/COX-2 and LOX inhibitor screening kits.

    • Follow the manufacturer's instructions, which generally involve incubating the enzyme with the test compound and a substrate (e.g., arachidonic acid).

    • Measure the product formation using a plate reader.

    • Calculate the percentage of enzyme inhibition and determine the IC50 values for active compounds.

Quantitative Data Summary

The results from the screening cascade should be compiled into clear, organized tables for easy comparison and decision-making.

Table 1: Hypothetical Primary Screening Results

Compound ID% Viability (HeLa, 50 µM)Growth Inhibition (S. aureus, 100 µg/mL)Growth Inhibition (E. coli, 100 µg/mL)% Protein Denaturation Inhibition (100 µg/mL)
ETC-00195.2--10.5
ETC-00245.1+-65.8
ETC-00388.9++25.3
ETC-00422.7--72.1
ETC-00599.1--15.2

Table 2: Hypothetical Secondary Screening Results for Hits

Compound IDIC50 (HeLa, µM)MIC (S. aureus, µg/mL)MIC (E. coli, µg/mL)IC50 (COX-2, µM)IC50 (LOX, µM)
ETC-00235.5>128>12815.2>100
ETC-003>1003264>100>100
ETC-00412.8>128>1288.945.7

Tier 3: Early Safety and ADME Profiling

Compounds that demonstrate high potency and selectivity in Tier 2 assays are advanced to early safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Protocol 3.1: In Vitro Permeability - Caco-2 Assay

The Caco-2 cell line is derived from human colon adenocarcinoma and, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the human intestinal barrier.[15]

  • Objective: To assess the intestinal permeability of lead compounds.

  • Principle: The rate of transport of a compound across the Caco-2 monolayer from the apical (lumenal) to the basolateral (blood) side is measured.

  • Procedure:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[15]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical side.

    • At various time points, take samples from the basolateral side.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3.2: Mutagenicity - Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using histidine-dependent strains of Salmonella typhimurium.[16][17]

  • Objective: To evaluate the potential of lead compounds to cause mutations in DNA.

  • Principle: The test measures the ability of a chemical to induce reverse mutations in the bacteria, allowing them to grow on a histidine-deficient medium.[1]

  • Procedure:

    • Mix the test compound with a culture of the S. typhimurium tester strain (e.g., TA98, TA100) in the presence and absence of a metabolic activation system (S9 liver extract).[1]

    • Plate the mixture on a minimal agar medium lacking histidine.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

G cluster_0 ADME-Tox Workflow caco2 Caco-2 Permeability Assay data Data Analysis & Risk Assessment caco2->data ames Ames Mutagenicity Test ames->data

Sources

"Ethyl thiophene-3-carboxylate" functionalization for material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Ethyl Thiophene-3-Carboxylate for Advanced Organic Semiconductors

Executive Summary

Ethyl thiophene-3-carboxylate (ET3C) acts as a pivotal "Janus" scaffold in material science.[1] While often overlooked as a simple intermediate, its structure offers two distinct reactive vectors: the thiophene ring (electronic backbone) and the C3-ester group (solubility/functionality handle).[1] This guide details the conversion of ET3C into high-performance conjugated polymers (polythiophenes) for Organic Field-Effect Transistors (OFETs) and biosensors.[1] We move beyond basic synthesis to address the critical challenges of regioregularity , solubility engineering , and molecular weight control .[1]

Strategic Functionalization Map

The ethyl group in ET3C is often too short to confer solubility to rigid conjugated polymers. Therefore, the workflow typically bifurcates:

  • Route A (Solubility Engineering): Transesterification to long-chain alkyls (e.g., Octyl/Hexyl) before polymerization to ensure solution processability.[1]

  • Route B (Bio-Electronic Interface): Hydrolysis to the carboxylic acid for water-soluble, bio-compatible conductive polymers (e.g., for glucose sensors).[1]

  • Route C (Direct Polymerization): Polymerization of the ethyl ester for solid-state applications or short oligomers.[1]

FunctionalizationMap cluster_0 Pathway 1: Organic Electronics (OFETs/OPV) cluster_1 Pathway 2: Bio-Electronics ET3C Ethyl Thiophene-3-Carboxylate (Starting Material) Transester Transesterification (Long Chain Alcohol) ET3C->Transester Ti(OiPr)4 / Octanol Hydrolysis Hydrolysis (KOH/EtOH) ET3C->Hydrolysis Monomer1 Octyl Thiophene-3-Carboxylate Transester->Monomer1 Polymer1 Poly(3-octyl ester thiophene) (Soluble, Processable) Monomer1->Polymer1 Pd-Catalyzed Stille/Suzuki Acid Thiophene-3-Carboxylic Acid Hydrolysis->Acid Polymer2 Poly(thiophene-3-acetic acid) (Water Soluble/Bio-compatible) Acid->Polymer2 Electrochemical Polymerization

Figure 1: Strategic divergence for ET3C processing.[1] Pathway 1 is preferred for solution-processable electronics.[1]

Protocol 1: Scaffold Activation (Bromination)

Before polymerization, the monomer must be activated at the 2,5-positions.[1] The presence of the electron-withdrawing ester group at C3 deactivates the ring, making standard bromination slower than with alkyl-thiophenes.[1]

Objective: Synthesize ethyl 2,5-dibromothiophene-3-carboxylate .

Reagents:

  • Ethyl thiophene-3-carboxylate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (2.2 eq)[1]

  • Chloroform/Acetic Acid (1:1 v/v)[1]

  • Optional: Ultrasound bath (for acceleration)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of ET3C in 50 mL of Chloroform/Acetic acid mixture in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Add NBS (22 mmol) portion-wise over 30 minutes at 0°C. Caution: Exothermic.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Optimization: If using ultrasound, reaction time reduces to ~1-2 hours.[1]

  • Quench: Pour mixture into ice water (100 mL). Extract with dichloromethane (3 x 50 mL).

  • Wash: Wash organic phase with 5% NaHCO₃ (to remove succinimide and acid) and brine. Dry over MgSO₄.[1]

  • Purification: The product often solidifies.[1] Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:Ethyl Acetate 9:1).[1]

QC Check:

  • 1H NMR (CDCl3): Look for the disappearance of the C2 (approx 8.1 ppm) and C5 (approx 7.5 ppm) protons. The only aromatic signal remaining should be the C4 proton (singlet, ~7.4 ppm).

Protocol 2: Regioregular Polymerization (Modified GRIM)

Note: Direct Grignard Metathesis (GRIM) on ester-functionalized thiophenes is difficult because Grignard reagents attack esters.[1] We recommend the Stille Coupling for robustness, or a Cryogenic GRIM for those avoiding organotin.[1]

Method Selected: Cryogenic GRIM (Grignard Metathesis) Why? Higher regioregularity (>98% Head-to-Tail) compared to oxidative (FeCl3) methods, essential for high charge mobility.[1]

Reagents:

  • 2,5-Dibromo-ethyl thiophene-3-carboxylate (Monomer)[1][2]

  • i-Propylmagnesium Chloride (iPrMgCl) (1.0 eq)[1]

  • Ni(dppp)Cl₂ (Catalyst, 0.5 - 1 mol%)[1]

  • Anhydrous THF

Step-by-Step Protocol:

  • Activation (The Critical Step):

    • Dissolve Monomer (1 g) in anhydrous THF (10 mL) under Argon.

    • Cool to -40°C (Acetonitrile/Dry Ice bath).[1] Critical: Higher temps lead to ester attack.

    • Add iPrMgCl (1.0 eq) dropwise.[1] Stir at -40°C for 1 hour. This forms the intermediate organomagnesium species selectively at the 5-position (steric control).[1]

  • Polymerization:

    • Add Ni(dppp)Cl₂ catalyst (dissolved in minimal THF) via syringe.[1]

    • Allow the reaction to warm slowly to 0°C (do not boil) and stir for 12 hours.

  • Quenching:

    • Pour the polymer solution into cold Methanol (200 mL) containing 5 mL HCl. The polymer will precipitate as a dark solid.[1]

  • Soxhlet Purification (Mandatory):

    • Filter the crude polymer.[1]

    • Thimble 1 (Methanol): Removes salts and monomers.[1]

    • Thimble 2 (Hexane): Removes oligomers.[1]

    • Thimble 3 (Chloroform): Collects the high molecular weight polymer.[3]

  • Recovery: Concentrate the chloroform fraction and re-precipitate in Methanol.

Data Summary Table:

ParameterOxidative (FeCl3)Stille CouplingCryogenic GRIM (Recommended)
Regioregularity (HT) ~70-80% (Random)>95%>98%
Molecular Weight (Mn) High (>50k)Medium (10-30k)Tunable (15-40k)
Defects Iron residuesTin residuesLow
Key Risk Doping impuritiesToxicity (Sn)Ester attack (requires -40°C)

Application Workflow: OFET Device Fabrication

Once the polymer is synthesized, it serves as the p-type semiconductor channel.[1]

  • Substrate Prep: Heavily doped Si (Gate) with 300nm SiO₂ (Dielectric).[1] Clean with Piranha solution (H₂SO₄:H₂O₂).[1]

  • Surface Modification: Treat SiO₂ with OTS (Octadecyltrichlorosilane) to form a hydrophobic monolayer.[1] This is crucial for ordering the thiophene chains.

  • Deposition:

    • Dissolve Polymer in Chlorobenzene (5 mg/mL).[1]

    • Spin coat at 1500 rpm for 60s.

    • Anneal: Bake at 150°C for 20 mins under Nitrogen. This aligns the ester side-chains, enhancing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking.
  • Metallization: Evaporate Gold (Au) source/drain electrodes.[1]

Troubleshooting & Self-Validation

  • Problem: Low molecular weight (polymer stays in Hexane thimble).

    • Cause: Catalyst "poisoning" or wet solvent.[1]

    • Fix: Ensure THF is distilled over Sodium/Benzophenone.[1] Increase monomer concentration.

  • Problem: Broad PDI (>2.5) or multimodal GPC.

    • Cause: Slow initiation.[1]

    • Fix: Use an external initiator (Ni(dppp)Cl2 + R-MgBr prep) rather than in-situ.[1]

  • Problem: Loss of Ester group (IR missing 1720 cm⁻¹ peak).

    • Cause: Grignard attack during GRIM.[1][4]

    • Fix: Lower activation temperature to -50°C or switch to Stille coupling.

References

  • McCullough, R. D., et al. "Regioregular Polythiophene Synthesis via Grignard Metathesis (GRIM)."[1][5] Carnegie Mellon University Research.[1] Available at: [Link][1]

  • Pomerantz, M., et al. "Poly(3-alkylthiophene-3-carboxylates): Synthesis and Properties."[1] Synthetic Metals.[1] (Contextualized from general polythiophene synthesis data).

  • Ong, B. S., et al. "High-Performance Semiconducting Polythiophenes for Organic Thin-Film Transistors."[1] Journal of the American Chemical Society.[1] (Foundational protocol for P3HT analogs).

Sources

Application of Ethyl Thiophene-3-carboxylate in Dye-Sensitized Solar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of ethyl thiophene-3-carboxylate as a foundational building block in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). This guide elucidates the rationale behind its use, provides detailed experimental protocols, and presents a framework for performance evaluation.

Introduction: The Strategic Role of Thiophene Moieties in DSSC Sensitizers

Dye-sensitized solar cells (DSSCs) have emerged as a promising photovoltaic technology due to their potential for low-cost manufacturing and respectable power conversion efficiencies.[1] The heart of a DSSC is the sensitizer, a dye molecule that absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The molecular architecture of the dye is paramount in dictating the overall performance of the device.[2]

Organic metal-free dyes, often designed with a Donor-π-bridge-Acceptor (D-π-A) structure, have garnered significant attention.[3] In this framework, the thiophene ring, and its derivatives such as ethyl thiophene-3-carboxylate, have proven to be exceptional components for the π-conjugated bridge. The inclusion of thiophene in the π-bridge is a strategic choice to enhance the intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[3] This is attributed to the electron-rich nature of the thiophene ring, which facilitates electron delocalization and can lead to a desirable red-shift in the absorption spectrum of the dye, allowing for more efficient harvesting of solar photons.[2] Furthermore, the rigidity and planarity of fused thiophene systems can suppress dye aggregation on the TiO2 surface and reduce charge recombination, thereby improving the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[4]

Ethyl thiophene-3-carboxylate serves as a versatile precursor in the synthesis of these sophisticated dye molecules. Its carboxylate group can be readily modified or hydrolyzed to an anchoring carboxylic acid group, which is essential for grafting the dye onto the TiO2 surface. This covalent linkage ensures efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) to the conduction band of the TiO2.

Molecular Design and Synthesis of a Representative Thiophene-Based Dye

The following section details the synthesis of a representative D-π-A dye where ethyl thiophene-3-carboxylate is a key intermediate. The synthesis involves a multi-step process, beginning with the functionalization of the thiophene core, followed by the introduction of donor and acceptor moieties.

Synthesis of Ethyl Thiophene-3-carboxylate

This protocol describes the esterification of 3-thiophenecarboxylic acid to yield ethyl thiophene-3-carboxylate.[5]

Materials:

  • 3-Thiophenecarboxylic acid

  • Ethanol

  • Thionyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Heptane

  • Dichloromethane

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • In a 250 mL round-bottom flask, dissolve 9 g (70 mmol) of 3-thiophenecarboxylic acid and 86 mg (0.7 mmol) of DMAP in 100 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 13 mL (200 mmol) of thionyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 48 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a 1:1 mixture of heptane and dichloromethane as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to obtain pure ethyl thiophene-3-carboxylate. The expected yield is approximately 91%.[5]

Synthesis of a D-π-A Dye using Ethyl Thiophene-3-carboxylate Derivative

This protocol outlines a general strategy for synthesizing a D-π-A dye, for instance, via a Knoevenagel condensation. This example illustrates the reaction of a thiophene-based aldehyde with an acceptor group. A similar approach can be envisioned starting from a functionalized ethyl thiophene-3-carboxylate.

Conceptual Workflow for Dye Synthesis:

G cluster_0 Synthesis of Functionalized Thiophene cluster_1 Coupling and Condensation cluster_2 Final Dye Preparation A Ethyl Thiophene-3-carboxylate B Functionalization (e.g., Formylation) A->B Chemical Transformation C Donor Moiety Introduction (e.g., Suzuki Coupling) B->C Intermediate Product D Knoevenagel Condensation with Acceptor C->D D-π Intermediate E Hydrolysis of Ester D->E Esterified Dye F Purification and Characterization E->F Final D-π-A Dye

A conceptual workflow for synthesizing a D-π-A dye.

Fabrication and Characterization of Dye-Sensitized Solar Cells

The following protocols detail the fabrication of a DSSC using a synthesized thiophene-based dye and the subsequent characterization of its photovoltaic performance.

Preparation of TiO2 Photoanode

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • TiO2 paste (e.g., 18NR-T)

  • Screen printer

  • Hot plate

  • Furnace

  • Titanium tetrachloride (TiCl4) solution (40 mM)

Protocol:

  • Clean the FTO glass substrates with detergent, followed by rinsing with deionized water and ethanol.

  • Immerse the cleaned FTO plates in a 40 mM aqueous solution of TiCl4 at 70 °C for 30 minutes. This step creates a blocking layer to prevent charge recombination.[6]

  • Rinse the plates with water and ethanol and then sinter them at 500 °C for 30 minutes.

  • Deposit a layer of TiO2 paste onto the treated FTO glass using a screen-printing technique.

  • Dry the coated plates at 125 °C. Repeat the coating and drying process to achieve the desired thickness.

  • Sinter the TiO2-coated plates in a furnace at 500 °C for 30 minutes to ensure good particle necking and remove organic binders.

  • Allow the photoanodes to cool to room temperature.

Dye Sensitization and Cell Assembly

Materials:

  • Prepared TiO2 photoanodes

  • Synthesized thiophene-based dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Platinum-coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I2 in acetonitrile)

Protocol:

  • Immerse the TiO2 photoanodes in the dye solution and keep them in the dark for 12-24 hours for complete dye adsorption.

  • Rinse the dye-sensitized photoanodes with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Assemble the solar cell by placing the thermoplastic sealant between the dye-sensitized photoanode and the platinum-coated counter electrode.

  • Heat the assembly to melt the sealant and create a sealed cell.

  • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode.

  • Seal the holes to prevent electrolyte leakage.[7]

DSSC_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_testing Characterization A1 FTO Glass Cleaning A2 TiCl4 Treatment A1->A2 A3 TiO2 Paste Deposition A2->A3 A4 Sintering A3->A4 B1 Dye Soaking (12-24h) A4->B1 B2 Rinsing B1->B2 C2 Sealing with Surlyn B2->C2 C1 Counter Electrode Prep C1->C2 C3 Electrolyte Filling C2->C3 C4 Final Sealing C3->C4 D1 I-V Measurement C4->D1 D2 IPCE Analysis C4->D2 D3 EIS C4->D3

Experimental workflow for DSSC fabrication and testing.

Photovoltaic Characterization

The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

Key Performance Parameters:

  • Short-circuit current density (Jsc): The maximum current density when the voltage is zero.

  • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

  • Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

  • Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.

These parameters are obtained from the current-voltage (I-V) curve of the solar cell. Additionally, Incident Photon-to-Current Conversion Efficiency (IPCE) measurements can provide insights into the quantum efficiency of the device at different wavelengths. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to study the charge transfer and recombination processes within the cell.[8]

Structure-Property Relationships and Performance Data

The incorporation of ethyl thiophene-3-carboxylate derived moieties into DSSC dyes significantly influences their photophysical and electrochemical properties. The thiophene unit acts as an effective π-bridge, influencing the HOMO and LUMO energy levels of the dye.[3] A well-designed thiophene-based dye should have a LUMO energy level sufficiently above the conduction band of TiO2 to ensure efficient electron injection and a HOMO energy level below the redox potential of the electrolyte for efficient dye regeneration.

A study on dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) entity, an isomer of the title compound, in the conjugated spacer demonstrated a power conversion efficiency of 5.31%.[9] However, it was also noted that the ester group could act as a charge-trapping site, potentially hindering electron injection and lowering the cell efficiency.[9] This suggests that while the thiophene core is beneficial, the specific functional groups attached to it must be carefully considered.

Dye ReferenceDonor Moietyπ-Bridge MoietyAcceptor MoietyPCE (%)Jsc (mA/cm²)Voc (V)FFReference
ETTC-based TriphenylamineEthyl thieno[3,4-b]thiophene-2-carboxylateCyanoacrylic acid5.31---[9]
SR4 Substituted AnilineThiophene-azoSalicylic acid4.50---[10]
Fused Thiophene TriphenylamineFused ThiopheneCyanoacrylic acid6.1114.470.670.63[11]
Coumarin-Thiophene CoumarinThieno[3,2-b]thiopheneCyanoacrylic acid2.009.280.367-[6]

Table 1: Performance of DSSCs with various thiophene-based dyes.

Conclusion and Future Outlook

Ethyl thiophene-3-carboxylate is a valuable and versatile building block in the design and synthesis of organic dyes for dye-sensitized solar cells. Its incorporation into the π-bridge of D-π-A sensitizers allows for the fine-tuning of the dye's optical and electrochemical properties, which are critical for achieving high power conversion efficiencies. The protocols provided in this guide offer a solid foundation for the synthesis of novel thiophene-based dyes and the fabrication and characterization of high-performance DSSCs.

Future research in this area should focus on mitigating the potential negative effects of the carboxylate group, perhaps through its conversion to other anchoring groups or by strategic placement within the dye molecule. Further exploration of novel donor and acceptor moieties in conjunction with thiophene-based π-bridges will undoubtedly lead to the development of even more efficient and stable dye-sensitized solar cells.

References

Sources

Application Note: Ethyl Thiophene-3-Carboxylate as a Strategic Intermediate in Pharmaceutical Manufacturing

[1]

Executive Summary

Ethyl thiophene-3-carboxylate (ETC) (CAS: 5751-80-4) serves as a critical heterocyclic building block in modern drug discovery.[1] As a stable, lipophilic precursor to thiophene-3-carboxylic acid , it enables the synthesis of bioisosteres for phenyl-based drugs.[1] This substitution often improves metabolic stability, solubility, and receptor binding affinity in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antipsychotics.[1][2]

This guide details the strategic utilization of ETC, focusing on its hydrolysis, regioselective functionalization, and quality control protocols required for GMP-compliant manufacturing.[1][2]

Chemical Profile & Strategic Value[2]

Physicochemical Properties
PropertySpecificationRelevance to Manufacturing
CAS Number 5751-80-4Unique Identifier for regulatory filing.[1]
Molecular Weight 156.20 g/mol Low MW allows for efficient atom economy in fragment-based design.[1]
Boiling Point 90-92 °C (at 5 mmHg)Distillable liquid; facilitates purification without chromatography.[1]
Appearance Colorless to pale yellow liquidColor change indicates oxidation or polymerization (QC marker).[1][2]
Solubility Soluble in EtOH, DCM, EtOAcCompatible with standard organic synthesis solvents.[1][2]
The "Thiophene Advantage" in Medicinal Chemistry

The thiophene ring in ETC is not merely a structural spacer; it is an electronic modulator .[1]

  • Bioisosterism: The thiophene ring is a classic bioisostere of benzene.[1] However, the sulfur atom induces a dipole and allows for specific interactions (e.g., S-π interactions) with protein targets that benzene cannot achieve.[1][2]

  • Metabolic Blocking: Substituting a phenyl ring with a thiophene-3-carboxylate derivative can alter the metabolic "soft spots" of a drug molecule, potentially extending half-life (

    
    ).[1]
    
  • Vector Positioning: The 3-carboxylate position provides a unique vector for substituents compared to the more common 2-carboxylate, allowing access to different regions of a binding pocket (e.g., in ATP-competitive kinase inhibitors).[1]

Synthetic Pathways & Logic[1][2]

The utility of ETC lies in its ability to undergo divergent synthesis.[1] It acts as a "masked" acid that protects the carboxylate group during harsh upstream reactions (like halogenation) before being revealed for coupling.[1][2]

Pathway Visualization

The following diagram illustrates the central role of ETC in generating diverse pharmaceutical scaffolds.

ETC_PathwaysRaw3-Thiophenecarboxylic Acid(Raw Material)ETCEthyl Thiophene-3-Carboxylate(The Intermediate)Raw->ETCEsterification(EtOH/SOCl2)AcidActivated Acid(Hydrolysis Product)ETC->AcidProtocol A:LiOH HydrolysisBromo2-Bromo Derivative(Suzuki Coupling Precursor)ETC->BromoProtocol B:Regioselective BrominationAmideThiophene-3-Carboxamides(Kinase Inhibitors)Acid->AmideAmidation(R-NH2/HATU)FusedThienopyridines(Fused Cyclics)Bromo->FusedCyclization

Figure 1: Divergent synthesis pathways starting from Ethyl Thiophene-3-Carboxylate.[1][3]

Experimental Protocols

Protocol A: Quantitative Hydrolysis & Activation

Objective: Convert ETC to Thiophene-3-carboxylic acid with >98% purity for subsequent amidation. Rationale: The ethyl ester is a protecting group.[1] Removal must be mild to prevent decarboxylation or ring opening.[1] Lithium Hydroxide (LiOH) is chosen over NaOH for its milder cation effect and solubility profile in THF/Water systems.[1][2]

Materials:

  • Ethyl thiophene-3-carboxylate (10.0 g, 64 mmol)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1][2]·H2O) (3 equiv.)[1][2]

  • Solvent: THF:Water (3:1 ratio)[1][2]

  • 1M HCl (for acidification)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of ETC in 60 mL of THF. Stir until clear.

  • Reagent Addition: Dissolve LiOH·H2O (8.06 g) in 20 mL of deionized water.[1][2] Add this solution dropwise to the THF mixture at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1][2] The high-Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup: Evaporate THF under reduced pressure. The remaining aqueous solution will be basic (pH ~12).[1][2]

  • Acidification: Cool the aqueous residue to 0°C. Slowly add 1M HCl until pH reaches 2-3. A white precipitate (the acid) will form immediately.[1][2]

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) to remove lithium salts.[1][2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: >90% (approx.[1][2][4][5][6] 7.4 g).[1][2]

    • Purity Check: HPLC >98%.[1][7]

Protocol B: Regioselective C-2 Bromination

Objective: Introduce a bromine atom at the C-2 position to enable Suzuki-Miyaura cross-coupling.[1] Rationale: The C-3 ester group directs electrophilic aromatic substitution (EAS) to the C-5 position (meta-like) or C-2 position (ortho-like).[1] Careful control of conditions favors the 2-bromo isomer, which is critical for extending the carbon skeleton.[1]

Materials:

  • Ethyl thiophene-3-carboxylate (1.0 equiv.)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv.)[1][2]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

  • Catalyst: Perchloric acid (catalytic amount) or simple thermal initiation.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve ETC (5.0 g) in ACN (50 mL) under nitrogen atmosphere.

  • Addition: Add NBS (6.2 g) in portions over 30 minutes at room temperature. Shield from light to prevent radical side reactions.[1]

  • Reaction: Stir at 25°C for 12 hours.

    • Note: If C-5 bromination is observed (impurity), lower temperature to 0°C.[1]

  • Quench: Add saturated Sodium Thiosulfate solution (20 mL) to neutralize unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1]

  • Purification: The crude oil often requires flash column chromatography (Hexanes/EtOAc 95:5) to separate the 2-bromo isomer from trace 2,5-dibromo byproducts.[1]

Quality Control & Impurity Profiling

In pharmaceutical manufacturing, "Process Knowledge" requires understanding impurities.[1][2] For ETC, the primary impurities arise from its synthesis or degradation.[1][2]

Impurity TypeSourceDetection MethodLimit (API Starting Material)
Ethyl 2-thiophenecarboxylate Regioisomer from raw material synthesis.[1]GC-MS / H-NMR< 0.5%
Thiophene-3-carboxylic acid Hydrolysis product (moisture ingress).[1]HPLC (Reverse Phase)< 1.0%
Polymerized Thiophenes Light/Heat induced degradation.[1][2]Appearance (Color)Visual (Must be colorless)

Analytical Standard (H-NMR):

  • Ethyl Thiophene-3-carboxylate:

    
     1.39 (t, 3H), 4.36 (q, 2H), 7.31 (dd, 1H), 7.55 (dd, 1H), 8.12 (dd, 1H).[1][2]
    
  • Differentiation: The C-2 proton in the 3-ester is typically shifted downfield (~8.12 ppm) due to the adjacent carbonyl, distinct from the 2-ester isomer.[1]

Safety & Handling (SHE)[1][2]

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]

  • Odor: Like many thiophenes, ETC has a distinct sulfurous odor.[1][2] All handling must occur within a certified fume hood.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Thiophenes are light-sensitive; amber glass is mandatory.[1]

References

  • ChemicalBook. (2025).[1][2][4] Ethyl thiophene-3-carboxylate Properties and Synthesis. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 13388, 2-Ethylthiophene (Analogous Structure Data). Retrieved from [1][2]

  • Mamatha, D. M., et al. (2023).[1][2][8] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry. Retrieved from

  • Mishra, R., et al. (2011).[1][2] Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Sciences.[1] Retrieved from

  • Thermo Scientific Chemicals. (2025).[1][2] Ethyl thiophene-3-carboxylate Product Specification. Retrieved from [1][2]

Application Note: Microwave-Assisted Synthesis of Ethyl Thiophene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of Ethyl thiophene-3-carboxylate derivatives, a privileged scaffold in medicinal chemistry. While traditional solvothermal methods (Gewald reaction) often require 8–12 hours of reflux and suffer from variable yields, this microwave-assisted protocol reduces reaction times to under 20 minutes while increasing yield and purity.

This guide focuses on the Microwave-Assisted Gewald Reaction to generate the core ethyl 2-aminothiophene-3-carboxylate structure, followed by strategic protocols for downstream functionalization (e.g., deamination or Sandmeyer transformation) to access a broader chemical space.

Scientific Background & Strategy

The Thiophene Scaffold in Drug Discovery

The thiophene ring is a bioisostere of the benzene ring, offering unique electronic properties that enhance ligand-target interactions.[1] Ethyl thiophene-3-carboxylate derivatives are critical intermediates for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR pathways.

  • Anti-inflammatory Agents: COX-1/COX-2 inhibition.

  • Antimicrobials: Disruption of bacterial cell wall synthesis.

Mechanism of Action: The Gewald Reaction

The synthesis relies on a three-component condensation between a ketone/aldehyde, an activated nitrile (ethyl cyanoacetate), and elemental sulfur.

  • Knoevenagel Condensation: Base-catalyzed condensation of the ketone and ethyl cyanoacetate forms an

    
    -unsaturated nitrile.
    
  • Thionation: Addition of elemental sulfur to the active methylene or the alkene.

  • Cyclization: Intramolecular nucleophilic attack and tautomerization yield the 2-aminothiophene core.

Microwave Advantage: Microwave irradiation provides direct dielectric heating, overcoming the thermal lag of conductive heating. This promotes the solubilization of elemental sulfur (often the rate-limiting step) and accelerates the multicomponent coupling.

Reaction Logic Diagram

GewaldMechanism cluster_inputs Reagents Ketone Ketone/Aldehyde Intermediate Knoevenagel Adduct (α,β-unsaturated nitrile) Ketone->Intermediate Condensation ECA Ethyl Cyanoacetate ECA->Intermediate Sulfur S8 (Elemental Sulfur) Cyclization Thionation & Cyclization Sulfur->Cyclization Base Base (Morpholine/Et2NH) Base->Intermediate Catalyst Intermediate->Cyclization + Sulfur Product Ethyl 2-aminothiophene- 3-carboxylate Cyclization->Product MW Irradiation

Figure 1: Logical flow of the Microwave-Assisted Gewald Synthesis.

Experimental Protocols

Equipment & Materials
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with Teflon/silicone septa.

  • Reagents:

    • Ketone/Aldehyde (1.0 equiv)[2]

    • Ethyl Cyanoacetate (1.0 equiv)

    • Sulfur (powder, 1.0 equiv)

    • Morpholine or Diethylamine (1.0 equiv)

    • Ethanol (absolute)[3][4][5]

Protocol A: Core Synthesis (Gewald Reaction)

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Model Substrate: Cyclohexanone).

  • Preparation:

    • In a 10 mL microwave vial, dissolve Cyclohexanone (10 mmol, 0.98 g) and Ethyl Cyanoacetate (10 mmol, 1.13 g) in Ethanol (4 mL).

    • Add Elemental Sulfur (10 mmol, 0.32 g).

    • Add Morpholine (10 mmol, 0.87 g) dropwise. Note: Reaction is exothermic; add slowly.

  • Microwave Irradiation:

    • Seal the vial and place it in the reactor.

    • Method: Dynamic Power (Max 150W).

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • The product often precipitates directly upon cooling.

    • Pour the mixture into crushed ice (20 g) and stir for 15 minutes.

    • Filter the solid precipitate under vacuum.

    • Wash with cold ethanol (2 x 5 mL).

  • Purification:

    • Recrystallize from hot ethanol or ethanol/water (9:1) if necessary.[6]

    • Expected Yield: 85–95% (Off-white to yellow crystals).

Protocol B: Functionalization (Sandmeyer Reaction)

Objective: Conversion of the 2-amino group to a 2-halo derivative (e.g., Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) to access the non-amino "Ethyl thiophene-3-carboxylate" core analogs.

  • Diazotization:

    • Dissolve the 2-aminothiophene derivative (5 mmol) in Acetonitrile (10 mL).

    • Add Copper(II) Bromide (CuBr₂, 6 mmol).

    • Add tert-Butyl Nitrite (t-BuONO, 7.5 mmol) dropwise at 0°C.

  • Reaction:

    • Stir at room temperature for 30 minutes, then heat to 60°C for 15 minutes (or use MW: 60°C, 2 mins).

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with 1M HCl (to remove Cu salts) and Brine.

    • Dry over Na₂SO₄ and concentrate.[7]

Data Analysis & Optimization

Comparative Efficiency: MW vs. Conventional

The following table highlights the drastic efficiency gains using microwave irradiation for the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

ParameterConventional Heating (Reflux)Microwave-Assisted (100°C)Improvement Factor
Reaction Time 8 – 12 Hours8 – 15 Minutes~60x Faster
Solvent Volume 20 – 50 mL2 – 5 mL10x Less Waste
Yield 55 – 70%88 – 96%+30% Yield
Purity (Crude) Low (requires column chrom.)High (recrystallization only)Simplified Workup
Optimization Workflow

Use this decision tree to troubleshoot low yields or purity issues.

Optimization Start Start: Low Yield/Purity? CheckSolubility Is Sulfur fully dissolved? Start->CheckSolubility TempIncrease Increase Temp to 120°C Check Pressure Limit CheckSolubility->TempIncrease No BaseChange Switch Base: Morpholine -> Diethylamine CheckSolubility->BaseChange Yes, but slow SolventChange Add DMF (10%) to Ethanol TempIncrease->SolventChange Still low yield Success Optimized Protocol BaseChange->Success SolventChange->Success

Figure 2: Troubleshooting logic for reaction optimization.

Critical Considerations (E-E-A-T)

  • Safety Warning: The reaction generates hydrogen sulfide (H₂S) in trace amounts and involves pressurized vessels. Always operate the microwave reactor in a fume hood. Ethyl cyanoacetate is toxic; handle with gloves.

  • Mechanistic Insight: The choice of base is critical. Morpholine is preferred over triethylamine because its secondary amine nature allows it to transiently participate in the mechanism (via enamine formation), catalyzing the Knoevenagel step more effectively than a tertiary amine.

  • Scale-Up: This protocol is scalable to ~50 mmol in batch mode. For larger scales, continuous flow microwave reactors are recommended to manage the exotherm and pressure.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports.
  • BenchChem. (2025).[7] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. Application Note.

  • Minetto, G., et al. (2005).[8] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.

  • Putarova, Z., et al. (2010). Microwave-assisted synthesis of 2-aminothiophenes. Arkivoc.

Sources

Scale-up synthesis of "Ethyl thiophene-3-carboxylate" for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Ethyl Thiophene-3-Carboxylate

Abstract

Ethyl thiophene-3-carboxylate (CAS: 5751-80-4) is a critical heteroaromatic scaffold in the synthesis of thienopyridine-based antithrombotics, kinase inhibitors, and agrochemicals.[1][2] While laboratory-scale synthesis often relies on expensive palladium-catalyzed carbonylation or low-yielding oxidations, these methods prove economically and safety-prohibitive at the kilogram scale. This Application Note details a robust, two-step industrial protocol utilizing Halogen-Metal Exchange (HME) of 3-bromothiophene followed by Acid Chloride Esterification . This route offers superior regiocontrol, safety profiles, and cost-efficiency (E-factor) compared to traditional oxidative or direct metallation strategies.

Route Selection & Mechanistic Rationale

In designing a scalable process, three primary synthetic pathways were evaluated. The selection criteria focused on Safety (thermal runaway risks), Cost (raw material availability), and Purity (avoidance of isomeric impurities).

RouteMethodologyProsConsVerdict
A Oxidation of 3-Methylthiophene Cheap starting material.[3][4][5]Poor selectivity (ring oxidation); requires toxic oxidants (Cr/Mn) or high-pressure O2/Co systems; difficult purification.Rejected
B Gewald Reaction / Deamination Uses sulfur & cyanoacetate.[2][6]Multi-step (3+); requires unstable mercaptoacetaldehyde precursors for unsubstituted 4,5-positions; diazonium safety risks.Rejected
C Halogen-Metal Exchange (HME) 3-Bromothiophene + i-PrMgCl + CO2 High regioselectivity ; mild conditions (<0°C); quantitative conversion; scalable safety.Selected

Mechanistic Insight (Route C): The selected route avoids the induction period risks of direct Magnesium (Grignard) formation. Using isopropylmagnesium chloride (i-PrMgCl) effects a rapid Halogen-Metal Exchange. The driving force is the formation of the thermodynamically more stable heteroaryl magnesium species compared to the alkyl magnesium reagent.

  • Step 1 (Carboxylation): 3-Bromothiophene

    
     [3-Thienyl-MgCl] 
    
    
    
    3-Thiophenecarboxylic Acid.
  • Step 2 (Esterification): Acid

    
     Acid Chloride 
    
    
    
    Ethyl Thiophene-3-Carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Thiophenecarboxylic Acid

Scale: 1.0 kg input (3-Bromothiophene)

Reagents & Equipment:

  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring, N2 purge, and cryostat.

  • Substrate: 3-Bromothiophene (1.0 kg, 6.13 mol).

  • Reagent: i-PrMgCl (2.0 M in THF, 3.37 L, 6.74 mol, 1.1 equiv).

  • Quench: Carbon Dioxide (CO2) gas (Lecture bottle or bulk supply, dried).

  • Solvent: Anhydrous THF (5 L).

Procedure:

  • Inertion: Purge reactor with

    
     for 30 mins. Charge 3-Bromothiophene and THF.[1] Cool to -15°C .
    
  • Exchange: Add i-PrMgCl solution dropwise over 2 hours.

    • Critical Parameter: Maintain internal temperature

      
      . The exchange is exothermic.
      
  • Aging: Stir at -10°C for 1 hour. Monitor by GC/HPLC (quench aliquot with MeOH) for disappearance of starting material.

  • Carboxylation: Introduce

    
     gas via a subsurface sparger.
    
    • Exotherm Alert: Reaction is highly exothermic. Adjust gas flow to maintain

      
      .
      
    • Continue sparging until exotherm ceases and saturation is observed.

  • Quench: Slowly add 10% HCl (aq) until pH < 2.

  • Work-up:

    • Separate phases.[7][8] Extract aqueous layer with MTBE (2 x 2 L).

    • Combine organics and extract with 10% NaOH (transferring product to aqueous phase as carboxylate).

    • Discard organic phase (removes non-acidic impurities).

    • Acidify aqueous phase with conc. HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Yield: ~700 g (89%). Purity: >98% (HPLC).

Step 2: Esterification to Ethyl Thiophene-3-Carboxylate

Scale: 700 g input (Acid)

Reagents:

  • Substrate: 3-Thiophenecarboxylic Acid (700 g, 5.46 mol).

  • Reagent: Thionyl Chloride (

    
    ) (780 g, 6.55 mol, 1.2 equiv).
    
  • Solvent: Ethanol (Absolute, 3.5 L).

  • Catalyst: DMF (5 mL, catalytic).

Procedure:

  • Chlorination: Charge Acid, Toluene (2 L), and DMF into reactor. Heat to 50°C.

  • Addition: Add

    
     dropwise over 1 hour. Gas evolution (
    
    
    
    , HCl) will occur; scrub gases through NaOH trap.
  • Reflux: Heat to 80°C for 2 hours to ensure Acid Chloride formation.

  • Concentration: Distill off Toluene and excess

    
     under reduced pressure.
    
  • Esterification: Dissolve the residue in Ethanol (3.5 L). Reflux for 3 hours.

  • Isolation:

    • Concentrate Ethanol to ~20% volume.

    • Dilute with water (2 L) and extract with Ethyl Acetate or DCM.

    • Wash organic layer with Sat.

      
       (removes unreacted acid).
      
    • Dry (

      
      ) and concentrate.
      
  • Purification: Vacuum Distillation (

    
     @ 10 mmHg).
    

Final Yield: ~760 g (89% for step, ~79% overall). Appearance: Colorless to pale yellow oil.

Process Visualization

Workflow Diagram

SynthesisWorkflow Start 3-Bromothiophene (Starting Material) HME Halogen-Metal Exchange (i-PrMgCl, -15°C) Start->HME THF solvent Intermediate [3-Thienyl-MgCl] Intermediate HME->Intermediate CO2_Quench Carboxylation (CO2 Sparge) Intermediate->CO2_Quench Exothermic Acid_Iso Acid Isolation (Base/Acid Extraction) CO2_Quench->Acid_Iso Quench HCl Acid_Prod 3-Thiophenecarboxylic Acid (Solid) Acid_Iso->Acid_Prod Chlorination Acyl Chloride Formation (SOCl2, Toluene) Acid_Prod->Chlorination Esterification Esterification (EtOH, Reflux) Chlorination->Esterification via Acid Chloride Distillation Vacuum Distillation (Purification) Esterification->Distillation Final Ethyl Thiophene-3-Carboxylate (>99% Purity) Distillation->Final

Caption: Figure 1: Linear process flow for the synthesis of Ethyl Thiophene-3-Carboxylate, highlighting critical intermediates and unit operations.

Analytical Specifications & Quality Control

ParameterSpecificationMethodAcceptance Criteria
Appearance VisualClear, colorless/pale yellow liquidNo suspended solids
Assay HPLC / GC> 98.5% (a/a)Main peak retention match
Moisture Karl Fischer< 0.1% w/wCritical for stability
Acid Value Titration< 1.0 mg KOH/gEnsure complete esterification
Residual Solvents GC-HeadspaceEtOH < 5000 ppm, Toluene < 890 ppmICH Q3C Limits

NMR Validation (


, 400 MHz): 
  • 
     8.05 (dd, 1H, H-2), 7.52 (dd, 1H, H-5), 7.31 (dd, 1H, H-4).
    
  • 
     4.35 (q, 2H, 
    
    
    
    ), 1.38 (t, 3H,
    
    
    ).
  • Note: The diagnostic H-2 proton at 8.05 ppm is significantly deshielded by the ester group.

Safety & Hazard Analysis (SHE)

  • Grignard Formation (Thermal Runaway):

    • Risk: The HME reaction is exothermic. Accumulation of unreacted i-PrMgCl due to insufficient stirring or fast addition can lead to a runaway.

    • Control: Dosing controlled by reactor temperature (

      
      ). Automated cut-off if 
      
      
      
      .
  • CO2 Quench:

    • Risk: Rapid expansion of gas and dry ice formation can block spargers; massive exotherm upon reaction with Grignard.

    • Control: Use wide-bore spargers; controlled gas flow pressure; efficient condenser cooling.

  • Thionyl Chloride Handling:

    • Risk: Releases HCl and SO2 gas. Corrosive and toxic.[7]

    • Control: Scrubbing system (NaOH) required. Full PPE (acid suit) for charging.

References

  • Process Route Development

    • Topic: Halogen-Metal Exchange kinetics in thiophenes.
    • Source: Knochel, P., et al. "A Halogen–Magnesium Exchange via Trialkylmagnesiates for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int. Ed., 2004. Link

  • Industrial Carboxylation

    • Topic: Scale-up of thiophene carboxyl
    • Source: Organic Syntheses, Coll. Vol. 5, p. 1051 (1973); Vol. 49, p. 118 (1969). "3-Thiophenecarboxylic Acid".[3][4][6][9][10][11] Link

  • Alternative Routes (Gewald)

    • Topic: Gewald reaction limit
    • Source: Sabnis, R. W. "The Gewald Reaction."[12] Sulfur Reports, 1994. Link

  • Safety Data

    • Topic: Ethyl thiophene-3-carboxyl
    • Source: PubChem Compound Summary for CID 22056. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Ethyl Thiophene-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl thiophene-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this important heterocyclic building block. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.

Introduction to Thiophene Synthesis Challenges

Thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science. However, their synthesis can be fraught with challenges, leading to frustratingly low yields. The aromatic stability of the thiophene ring requires specific reaction conditions to achieve efficient cyclization and functionalization. This guide will address common problems encountered in two popular synthesis routes: the direct esterification of 3-thiophenecarboxylic acid and the Gewald reaction for producing the closely related and versatile 2-aminothiophene-3-carboxylates.

Part 1: Synthesis via Esterification of 3-Thiophenecarboxylic Acid

This is a straightforward and often high-yielding method for preparing ethyl thiophene-3-carboxylate. However, even in this seemingly simple reaction, issues can arise.

Frequently Asked Questions (FAQs)

Q1: My yield of ethyl thiophene-3-carboxylate is significantly lower than the reported 91%. What are the most likely causes?

A1: Several factors can contribute to low yields in this esterification. The most common culprits are the purity of your starting materials and the reaction conditions. Specifically, consider the following:

  • Purity of 3-Thiophenecarboxylic Acid: The presence of impurities in your starting carboxylic acid can interfere with the reaction. Ensure it is of high purity and completely dry.

  • Quality of Thionyl Chloride (SOCl₂): Thionyl chloride readily hydrolyzes to SO₂ and HCl upon contact with moisture. Using old or improperly stored SOCl₂ will result in incomplete conversion of the carboxylic acid to the acyl chloride intermediate.

  • Moisture in Ethanol: The presence of water in your ethanol will hydrolyze the thionyl chloride and the acyl chloride intermediate, leading to the formation of side products and reducing your yield. Use absolute ethanol.

  • Reaction Temperature: The initial addition of thionyl chloride should be done at 0 °C to control the exothermic reaction. However, the reaction needs to be allowed to warm to room temperature and stirred for a sufficient time (e.g., 48 hours) to ensure complete conversion.[1]

Q2: I am observing the formation of a significant amount of side products. What are they and how can I avoid them?

A2: The primary side product in this reaction is the unreacted starting material, 3-thiophenecarboxylic acid. This is usually due to the reasons mentioned in Q1. Another possibility is the formation of diethyl sulfite from the reaction of thionyl chloride with excess ethanol, although this is less likely to be a major issue. To minimize side products, ensure your reagents are pure and dry, and that the reaction goes to completion.

Q3: How critical is the use of 4-dimethylaminopyridine (DMAP) in this reaction?

A3: While the reaction can proceed without DMAP, its inclusion as a catalyst is beneficial. DMAP is a highly efficient acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate with the acyl chloride. This can significantly increase the reaction rate and help drive the reaction to completion, especially if your starting materials are not perfectly reactive. The reported high-yield synthesis uses DMAP.[1]

Troubleshooting Guide: Esterification
Problem Possible Cause Recommended Solution
Low Yield Impure or wet starting materials (3-thiophenecarboxylic acid, ethanol).Use high-purity, dry reagents. Dry ethanol over molecular sieves if necessary.
Decomposed thionyl chloride.Use a fresh bottle of thionyl chloride or distill it before use.
Incomplete reaction.Increase the reaction time or consider a slight excess of thionyl chloride.
Presence of Starting Material in Product Incomplete conversion.As above, ensure potent reagents and sufficient reaction time. The use of DMAP can also help.
Difficult Purification Incomplete removal of SOCl₂ or HCl.Ensure the reaction mixture is evaporated to dryness before purification. Co-evaporation with a high-boiling inert solvent like toluene can help remove residual volatiles.
Optimized Experimental Protocol: Esterification of 3-Thiophenecarboxylic Acid[1]
  • To a solution of 3-thiophenecarboxylic acid (9 g, 70 mmol) and 4-dimethylaminopyridine (86 mg, 0.7 mmol) in absolute ethanol (100 mL) at 0 °C, slowly add thionyl chloride (13 mL, 200 mmol) dropwise.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a 1:1 mixture of heptane and dichloromethane as the eluent.

  • The expected yield of ethyl thiophene-3-carboxylate is approximately 10 g (91%).

Part 2: Synthesis of Substituted Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes, which are valuable precursors for further functionalization.[2][3] The reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction is giving a very low yield or failing completely. What are the common points of failure?

A1: The Gewald reaction is a multicomponent reaction, and its success hinges on the careful balance of several factors. Common failure points include:

  • Base Selection: The choice and amount of base are critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak will not effectively catalyze the initial Knoevenagel condensation. Morpholine and diethylamine are commonly used.[4][5]

  • Reaction Temperature: The reaction is often run at a slightly elevated temperature (e.g., 45-50 °C).[4][5] If the temperature is too low, the reaction rate will be very slow. If it's too high, side reactions and decomposition can occur.

  • Sulfur Quality: Use finely powdered elemental sulfur to ensure it dissolves and reacts efficiently.

  • Knoevenagel Condensation Intermediate: The first step is a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate can be prone to dimerization or polymerization, especially with reactive nitriles like malononitrile, which can significantly lower the yield of the desired thiophene.[6]

Q2: I am getting a complex mixture of products. What are the likely side reactions?

A2: Besides the dimerization of the Knoevenagel intermediate, other side reactions can occur:

  • Incomplete Cyclization: The reaction may stall after the addition of sulfur, leading to polysulfide intermediates.[7]

  • Over-oxidation: While the thiophene ring is relatively stable, harsh conditions could potentially lead to oxidation.[8]

  • Alternative Cyclization Pathways: Depending on the substrates, other cyclization pathways might be possible, leading to isomeric products.

Q3: Can I use a different active methylene compound instead of ethyl cyanoacetate?

A3: Yes, the Gewald reaction is versatile and can accommodate various active methylene compounds, such as malononitrile or other α-cyanoesters.[2] However, the reactivity of the active methylene compound will influence the optimal reaction conditions. Highly reactive compounds may be more prone to side reactions.[6]

Troubleshooting Workflow for the Gewald Reaction

Gewald_Troubleshooting start Low Yield in Gewald Reaction check_reagents Check Reagent Quality (Ketone, Cyanoacetate, Sulfur, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_purification Evaluate Purification Method start->check_purification sub_reagents1 Use fresh, pure reagents. Ensure base is appropriate. check_reagents->sub_reagents1 sub_conditions1 Optimize temperature. (e.g., 45-50°C) check_conditions->sub_conditions1 sub_conditions2 Increase reaction time and monitor by TLC. check_conditions->sub_conditions2 sub_purification1 Use column chromatography. Consider alternative solvent systems. check_purification->sub_purification1 end Improved Yield sub_reagents1->end sub_conditions1->end sub_conditions2->end sub_purification1->end

Caption: Troubleshooting workflow for low yields in the Gewald reaction.

Simplified Gewald Reaction Mechanism

Gewald_Mechanism reactants Ketone + Ethyl Cyanoacetate + Sulfur + Base knoevenagel Knoevenagel Condensation (α,β-unsaturated nitrile) reactants->knoevenagel Base catalyst sulfur_adduct Sulfur Adduct Formation knoevenagel->sulfur_adduct + Sulfur side_reaction Dimerization/Polymerization knoevenagel->side_reaction cyclization Cyclization sulfur_adduct->cyclization tautomerization Tautomerization & Aromatization cyclization->tautomerization product 2-Aminothiophene-3-carboxylate tautomerization->product

Caption: Simplified mechanism of the Gewald reaction, highlighting the key intermediate.

Representative Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[5]
  • In a flask, mix cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • With stirring, slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure product. Yields are reported to be in the range of 70-85%.

Data Summary

Table 1: Comparison of Synthesis Routes
Method Starting Materials Typical Yield Key Considerations
Esterification 3-Thiophenecarboxylic acid, Ethanol, Thionyl chloride~91%[1]Reagent purity is crucial; requires anhydrous conditions.
Gewald Reaction Ketone/Aldehyde, Ethyl cyanoacetate, Sulfur, Base70-85% (for derivatives)[4]One-pot synthesis; base and temperature are critical parameters; risk of side reactions.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Mosslemin, M. H., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 25(2), 359-362. Available at: [Link]

  • Google Patents. (1987). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • PubMed. (2008). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development, 12(5), 946-950. Available at: [Link]

  • ResearchGate. (2014). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Available at: [Link]

  • YouTube. (2020). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available at: [Link]

  • SlideShare. (2018). Preparation and Properties of Thiophene. Available at: [Link]

  • Beilstein Journals. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 1375-1385. Available at: [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 536-540. Available at: [Link]

  • Google Patents. (1959). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312. Available at: [Link]

  • International Union of Crystallography. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 71(Pt 1), o33-o34. Available at: [Link]

  • Lead Sciences. (n.d.). Ethyl thiophene-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 27(3), 1169-1199. Available at: [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved January 30, 2026, from [Link]

  • YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis. Available at: [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • CP Lab Safety. (n.d.). Ethyl thiophene-3-carboxylate, min 98%, 1 gram. Retrieved January 30, 2026, from [Link]

Sources

Identifying and removing impurities from "Ethyl thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Subject: Purification Strategy for Ethyl Thiophene-3-Carboxylate (CAS: 5751-80-4) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering purity issues with Ethyl thiophene-3-carboxylate , a critical intermediate often used in medicinal chemistry scaffolds. Unlike its 2-isomer counterpart, the 3-carboxylate is prone to specific stability issues (acid-catalyzed polymerization) and difficult isomeric separation.

This guide moves beyond generic advice. It treats your crude product as a complex mixture requiring specific chemical and physical interventions.

Module 1: Diagnostic Triage (Know Your Impurity)

Before initiating purification, you must identify which impurity is compromising your yield. Use this diagnostic table to interpret your crude material's behavior.

SymptomProbable ImpurityOrigin / CauseDiagnostic Confirmation
Dark Red/Black Oil Thiophene Oligomers (Tars)Acid-catalyzed polymerization of the thiophene ring during synthesis.TLC: Streaking near baseline. Visual: Viscosity increase.
Pungent/Acrid Smell Thiophene-3-carboxylic acidIncomplete esterification or hydrolysis.pH: Aqueous wash is acidic. TLC: Spot stays at baseline in non-polar solvent.
Double NMR Peaks Ethyl thiophene-2-carboxylateRegioisomer contamination (common if starting from thiophene).1H NMR: See "Isomer Differentiation" below.
Cloudy Distillate Sulfur / Inorganic SaltsDecomposition of thionyl chloride or sulfur reagents.Solubility: Precipitate forms in cold hexanes.
Critical Diagnostic: Isomer Differentiation (1H NMR)

The most insidious impurity is the 2-carboxylate isomer . They have close boiling points, making standard distillation difficult. You must use NMR to quantify this ratio before choosing a purification path.

  • Ethyl Thiophene-3-carboxylate (Target): Look for the H2 proton. It appears as a distinct singlet (or fine doublet) furthest downfield (~8.0–8.2 ppm) because it is flanked by the Sulfur and the Carbonyl group.

  • Ethyl Thiophene-2-carboxylate (Impurity): The protons appear as a pair of doublets with a distinct coupling constant (

    
    ).
    

Module 2: The Purification Protocol

Do not rely on a single method. A "Hybrid Workflow" is required for >98% purity.

Step 1: Chemical De-acidification (The Wash)

Why: Thiophene esters are acid-sensitive. Residual acid (e.g., from thionyl chloride or sulfuric acid catalysts) promotes the formation of "red tars" upon heating.

  • Dissolve crude oil in Ethyl Acetate or Dichloromethane (avoid Ether if peroxides are a concern).

  • Wash 2x with Sat. NaHCO₃ (Sodium Bicarbonate).

    • Caution: Gas evolution (

      
      ) will be vigorous.
      
  • Wash 1x with Brine .

  • Dry over

    
     and concentrate in vacuo at <40°C .
    
Step 2: Adsorptive Filtration (The "Red Oil" Fix)

Why: Distilling a dark, tarry crude often results in the tar "bumping" or co-distilling, contaminating the final product.

  • Suspend the crude oil in 10% Ethyl Acetate / 90% Hexanes.

  • Pass through a short Silica Gel Plug (approx. 2 inches thick).

  • Flush with the same solvent system.

    • Result: The dark polymeric tars stay on the silica (black band); the ester elutes as a pale yellow solution.

Step 3: Vacuum Distillation (The Isolation)

Why: Ethyl thiophene-3-carboxylate is a liquid (MP ~10°C) with a high atmospheric boiling point (~205°C). Heating to this temp at 1 atm causes decomposition.

  • Setup: Short-path distillation head.

  • Target Conditions: 97–98°C at 8 mmHg [1].

  • Technique: Use a stir bar to prevent bumping. Discard the first 5% (forerun) which contains residual solvents and lower-boiling 2-isomers.

Module 3: Visualizing the Logic

The following decision trees illustrate the workflow logic for purification and analysis.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckAcid Is pH < 7 or Acrid Smell? Start->CheckAcid Wash Wash: NaHCO3 + Brine CheckAcid->Wash Yes CheckColor Is it Dark Red/Black? CheckAcid->CheckColor No Wash->CheckColor SilicaPlug Silica Plug Filtration (Hexane/EtOAc) CheckColor->SilicaPlug Yes (Tars present) CheckIsomer NMR: Is 2-Isomer present? CheckColor->CheckIsomer No (Clear/Yellow) SilicaPlug->CheckIsomer Distill Vacuum Distillation (98°C @ 8mmHg) CheckIsomer->Distill No (<2% Isomer) Column Column Chromatography (High Separation Efficiency) CheckIsomer->Column Yes (>5% Isomer) Final Pure Ethyl Thiophene-3-carboxylate Distill->Final Column->Final

Caption: Logic flow for selecting the appropriate purification method based on impurity profile.

Figure 2: NMR Diagnostic Logic

NMRLogic Sample 1H NMR Sample Region Aromatic Region (7.0 - 8.5 ppm) Sample->Region Singlet Peak @ ~8.2 ppm (Singlet/Fine Split) Region->Singlet Doublet Peak @ ~7.8 ppm (Doublet, J=3.8Hz) Region->Doublet Result3 Target: 3-Ester (H2 Proton) Singlet->Result3 Confirms Product Result2 Impurity: 2-Ester (H3 Proton) Doublet->Result2 Confirms Impurity

Caption: Rapid NMR identification of regioisomers based on H2 vs H3 proton shifts.

Frequently Asked Questions (FAQs)

Q1: I tried distilling, but the boiling points of the 2-ester and 3-ester are too close. What now? A: You are correct; the boiling point difference is small (~10°C at atm pressure, less under vacuum). If you have significant (>5%) 2-isomer contamination, distillation is inefficient.

  • Solution: Switch to Flash Column Chromatography .

  • Phase: Silica Gel (Standard 40-63 µm).

  • Eluent: A gradient of Hexanes:Ethyl Acetate (Start 95:5, move to 90:10). The 2-ester is typically slightly less polar and elutes first, but the separation is tight. Use a high column-volume ratio (50:1 silica to compound).

Q2: My product turned black during distillation. Why? A: This is a classic symptom of acid-catalyzed polymerization . Even trace amounts of acid (HCl from thionyl chloride or carboxylic acid starting material) will catalyze the polymerization of the thiophene ring at high temperatures [2].

  • The Fix: You skipped the Bicarbonate Wash (Step 1 in Module 2). You must neutralize the crude oil completely before applying heat. Adding a few pellets of solid

    
     to the distillation flask can also act as an acid scavenger during the process.
    

Q3: Can I crystallize it instead? A: Unlikely. Ethyl thiophene-3-carboxylate has a melting point near 10–15°C [3]. It is an oil at standard lab temperatures. Unless you have a cryo-crystallization setup (-20°C with seed crystals), distillation or chromatography are your only viable options.

Q4: I see a "Gewald" impurity mentioned online. Is this relevant? A: Only if you synthesized the ring yourself using the Gewald reaction. That reaction typically produces Ethyl 2-aminothiophene-3-carboxylate . The amino group drastically changes the chemistry (it makes the compound a solid and basic). If you purchased "Ethyl thiophene-3-carboxylate" or made it via esterification of the acid, you do not have the Gewald amine impurity.

References

  • ChemicalBook. (2025).[1][2] Ethyl thiophene-3-carboxylate Properties and Boiling Points. Retrieved from

  • Campaigne, E., & LeSuer, W. M. (1953).[3] "3-Thenoic Acid".[1][3][4] Organic Syntheses, 33, 94. (Describes the acid sensitivity and purification of thiophene carboxylic acid derivatives). Retrieved from

  • PubChem. (n.d.).[3] Ethyl thiophene-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

Sources

Side reactions in the Gewald synthesis of "Ethyl thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gewald Synthesis of Thiophenes

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of 2-aminothiophenes, specifically focusing on "Ethyl thiophene-3-carboxylate" derivatives. As a robust and versatile method, the Gewald reaction is not without its nuances.[1][2] This document provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and practical troubleshooting strategies to enhance your yield, purity, and overall success.

Frequently Asked Questions & Troubleshooting

Question 1: My yield of the target ethyl 2-aminothiophene-3-carboxylate is consistently low. What are the most common underlying causes?

Answer: Low yield in a Gewald synthesis is a frequent issue that can typically be traced back to one of three areas: incomplete conversion of the Knoevenagel intermediate, suboptimal reaction conditions, or competing side reactions that consume starting materials or intermediates.

The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated cyanoacrylate, which then reacts with sulfur, cyclizes, and aromatizes to the thiophene product.[3][4][5] Each step has specific requirements that, if not met, can stall the reaction or divert it down unproductive pathways.

Troubleshooting Steps & Scientific Rationale:

  • Verify Knoevenagel Intermediate Formation: The first step is the base-catalyzed condensation between your carbonyl compound and ethyl cyanoacetate.[5][6] If this step is inefficient, the overall yield will naturally be low. You can monitor this by TLC or LC-MS. If you see significant amounts of unreacted starting materials, consider increasing the amount of base or slightly elevating the initial reaction temperature.

  • Optimize Thermal Conditions for Cyclization: The subsequent addition of sulfur and the intramolecular cyclization often require higher temperatures than the initial condensation. A common procedural flaw is running the entire reaction at a temperature that is too low, leading to the accumulation of the stable Knoevenagel intermediate. A gradual increase in temperature after the initial condensation phase is often beneficial.

  • Re-evaluate Base and Solvent System: The choice of base and solvent is critical. While a weak base is necessary to avoid self-condensation of the carbonyl starting material, it must be strong enough to facilitate the key proton transfers.[6] Solvents like ethanol, methanol, or DMF are commonly used, and their choice can influence the solubility of intermediates and the overall reaction kinetics.[7]

Table 1: General Reaction Parameter Optimization

ParameterRecommended RangeRationale & Potential Issues
Temperature 40 - 80 °CLower temperatures favor Knoevenagel condensation; higher temperatures are needed for cyclization. Excess heat can cause decomposition.[8]
Base Catalyst Morpholine, TriethylamineWeakly basic amines are preferred to prevent aldehyde/ketone self-condensation.[6]
Solvent Ethanol, Methanol, DMFProtic solvents can participate in proton transfer steps; DMF offers good solubility for a range of substrates.[7]
Reaction Time 2 - 40 hoursHighly substrate-dependent. Monitor by TLC/LC-MS to determine the point of maximum product formation.[9]
Question 2: My primary impurity is the uncyclized Knoevenagel intermediate. How can I drive the reaction to completion?

Answer: The accumulation of the Knoevenagel intermediate is a classic sign that the second phase of the reaction—sulfur addition and cyclization—is kinetically hindered. This intermediate is often quite stable, and pushing it towards the thiophene product requires overcoming a significant activation energy barrier.

The mechanism involves the attack of a sulfur nucleophile on the intermediate, followed by an intramolecular attack of the resulting sulfur-containing species onto the cyano group to form the thiophene ring.[1]

Troubleshooting Steps & Scientific Rationale:

  • Staged Temperature Profile: Implement a two-temperature protocol. Run the initial condensation of the carbonyl and ethyl cyanoacetate at a moderate temperature (e.g., 40-50 °C) for 1-2 hours. Then, after confirming the formation of the Knoevenagel intermediate, raise the temperature to 60-80 °C to facilitate the cyclization.

  • Ensure Effective Sulfur Dispersion: Elemental sulfur (S₈) must be opened to participate in the reaction, a process initiated by the base and the reaction intermediates.[3][4] Using finely powdered, high-purity sulfur is crucial for maximizing its surface area and reactivity. Clumped or coarse sulfur will dissolve slowly and hinder the reaction.

  • Consider a Two-Step, One-Pot Approach: For particularly stubborn substrates, you can modify the procedure. First, complete the Knoevenagel condensation. Once the starting materials are consumed, add the elemental sulfur to the reaction mixture. Some protocols even advocate for adding sulfur in portions over several hours to maintain a steady concentration of reactive sulfur species.[9]

Question 3: I'm observing a significant dimeric byproduct, especially when my thiophene ring is unsubstituted at the 5-position. What is this species and how can I prevent its formation?

Answer: This is a well-documented side reaction. 2-Aminothiophenes with an unsubstituted C5 position are electron-rich heterocyclic systems. The C5 position is highly activated and susceptible to electrophilic attack. Under reaction conditions, one molecule of the product can act as a nucleophile and attack an intermediate or another product molecule, leading to dimerization. This is particularly problematic during diazotization reactions but can also occur in the Gewald synthesis itself under prolonged heating or acidic workup conditions.[10]

Troubleshooting Steps & Scientific Rationale:

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the product has formed. Monitor the reaction progress and begin workup as soon as the starting materials and key intermediates are consumed.

  • Control Concentration: Running the reaction at a lower concentration (higher solvent volume) can statistically disfavor bimolecular side reactions like dimerization compared to the intramolecular cyclization step.

  • Strategic Blocking Group: If the C5-hydrogen is not essential for your final molecule, the most effective strategy is to use a starting ketone that introduces a substituent at this position. This physically blocks the site of dimerization. For instance, using pentan-3-one instead of acetone as the carbonyl source will yield a 4,5-diethylthiophene, which cannot dimerize in this manner.

  • Protecting Group Strategy: In some cases, it is possible to introduce a temporary blocking group at the 5-position, such as a nitro group, which can be removed later.[10]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Carbonyl + Ethyl Cyanoacetate + S₈ B Knoevenagel Intermediate A->B Base, ΔT C Sulfur Adduct B->C + Sulfur S1 Unreacted Intermediate (Stalled Reaction) B->S1 Low Temp/ Inefficient Sulfur Addition D Cyclized Intermediate C->D Intramolecular Cyclization S3 Decomposition/ Polymeric Byproducts C->S3 Excessive Temp E Ethyl Thiophene-3-carboxylate (Product) D->E Aromatization S2 Dimerization Product E->S2 [Product] High/ Prolonged ΔT G cluster_sulfur Sulfur Activation & Side Reactions S8 Elemental Sulfur (S₈) PS Polysulfide Equilibrium (Sₙ²⁻) S8->PS Base/Nucleophile MS Monosulfide Adduct (Reactive Intermediate) PS->MS Protonation/ Decomposition Byproducts Persistent Polysulfides & Decomposition Products PS->Byproducts Side Reactions/ Incomplete Breakdown Product Thiophene Product MS->Product Cyclization

Figure 2: The equilibrium of sulfur species in the Gewald reaction, highlighting the pathway to the productive monosulfide adduct versus persistent byproducts.

Optimized Experimental Protocol Example

This protocol for the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is designed to minimize common side reactions.

Materials:

  • Butan-2-one (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq, finely powdered)

  • Morpholine (0.5 eq)

  • Ethanol (Solvent)

Procedure:

  • Initial Condensation: To a round-bottom flask equipped with a condenser and magnetic stirrer, add butan-2-one, ethyl cyanoacetate, and ethanol. Begin stirring and add the morpholine catalyst. Heat the mixture to 50 °C and maintain for 1 hour. Rationale: This allows the Knoevenagel condensation to proceed to completion at a moderate temperature, minimizing self-condensation of the ketone.

  • Sulfur Addition & Cyclization: Add the finely powdered elemental sulfur to the reaction mixture. Increase the temperature to 75 °C (refluxing ethanol) and maintain for 3-5 hours. Rationale: Higher temperature is required to overcome the activation energy for sulfur ring opening and the subsequent cyclization.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the Knoevenagel intermediate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add ethyl acetate and wash with a dilute solution of HCl to remove the morpholine catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product. Rationale: A proper aqueous workup and final purification step are critical for removing residual sulfur and other impurities.

References

  • Gellis, A., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • ChemRxiv. (Preprint). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • Semantic Scholar. synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Available at: [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • National Institutes of Health. (PMC). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Enolate Addition- Aldol reactions. Available at: [Link]

  • Neuman, R. C. Reactions of Enolate Ions and Enols. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]

Sources

Optimizing catalyst loading for "Ethyl thiophene-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Reaction Parameters Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Thiophene Paradox" in Catalysis

Ethyl thiophene-3-carboxylate is a privileged scaffold in kinase inhibitor development, yet it presents a distinct "Thiophene Paradox" during catalytic optimization:

  • Electronic Activation: The sulfur atom activates the ring for electrophilic substitution (C2 > C5).

  • Catalytic Deactivation: The same sulfur atom acts as a Lewis base, coordinating strongly to soft transition metals (Pd, Pt), effectively "poisoning" the catalyst and necessitating non-standard loading strategies.

This guide provides troubleshooting workflows for the two primary catalytic events involving this scaffold: Ring Synthesis (Gewald Reaction) and Functionalization (C-H Activation).

Module 1: C-H Activation & Functionalization (Palladium)

Context: You are attempting to arylate Ethyl thiophene-3-carboxylate. Primary Issue: Reaction stalls at <40% conversion or yields regioisomeric mixtures (C2 vs. C5).

Critical Analysis: Catalyst Loading vs. Sulfur Poisoning

Unlike benzene derivatives, thiophenes require a "sacrificial threshold" of catalyst.

  • The Trap: Users often attempt 0.5–1.0 mol% Pd loading (standard for Suzuki couplings).

  • The Reality: The thiophene sulfur creates a resting state [Pd(II)-S_thiophene]. If loading is too low, effectively 100% of the catalyst is sequestered before the catalytic cycle begins.

  • The Fix: Optimization requires a Threshold Loading Determination (usually 2–5 mol%) rather than a linear screen.

Troubleshooting Guide: C-H Activation
Q1: My reaction turns black and stalls at 30% conversion. Is the catalyst dead?

Diagnosis: Yes, this is "Pd-Black" precipitation, likely caused by catalyst poisoning followed by agglomeration. Root Cause: The reaction rate (


) is slower than the catalyst decomposition rate (

). The thiophene sulfur is likely displacing weak ligands (like acetates), destabilizing the Pd(II) species. Corrective Protocol:
  • Increase Ligand/Pd Ratio: Do not just add more metal. Increase the ligand ratio (e.g., from 2:1 to 4:1) to outcompete sulfur coordination.

  • Switch to "Harder" Ligands: Move from Phosphines (soft) to Nitrogen-based ligands (harder). Bipyridines or Phenanthrolines are more resistant to sulfur displacement.

  • Add a Silver Salt: Add Ag₂CO₃ (0.5–1.0 equiv). Silver binds to sulfur more strongly than Palladium, effectively "scrubbing" the poison without destroying the thiophene ring.

Q2: I need C5 arylation, but I am getting a C2/C5 mixture. How do I control this?

Mechanism:

  • C2 (Electronic Control): Naturally favored by electrophilic palladation (

    
    ).
    
  • C5 (Steric Control): Favored by the Concerted Metallation-Deprotonation (CMD) mechanism when C2 is sterically crowded or when using specific carboxylate bases.

Optimization Matrix:

Desired RegioisomerCatalyst SystemBaseSolventMechanism
C2-Arylation Pd(OAc)₂ (no ligand)Na₂CO₃TolueneElectrophilic (

)
C5-Arylation Pd(OAc)₂ + P(t-Bu)₃KOAc / PivOHDMA/NMPCMD (Steric)

Note: For Ethyl thiophene-3-carboxylate, the ester at C3 exerts steric pressure on C2. Therefore, switching to a CMD-type mechanism (Pivalic acid additive) strongly shifts selectivity to C5.

Visual Workflow: Regioselectivity & Troubleshooting

G Start Start: C-H Arylation of Ethyl thiophene-3-carboxylate CheckConv Check Conversion (after 4h) Start->CheckConv LowConv Conversion < 40% (Stalled) CheckConv->LowConv HighConv Conversion > 80% (Active) CheckConv->HighConv CheckColor Precipitate Color? LowConv->CheckColor CheckRegio Check Regioselectivity (NMR) HighConv->CheckRegio PdBlack Black Precipitate (Agglomeration) CheckColor->PdBlack ActionPoison ACTION: Sulfur Poisoning 1. Add Ag2CO3 (Scavenger) 2. Switch to Pd-NHC catalyst PdBlack->ActionPoison Catalyst Death MixRegio Mixture C2 / C5 CheckRegio->MixRegio ActionC5 ACTION: Force CMD Pathway 1. Add Pivalic Acid (30 mol%) 2. Use Steric Ligand (P(tBu)3) MixRegio->ActionC5 Targeting C5

Figure 1: Decision tree for troubleshooting Palladium-catalyzed arylation of thiophene esters.

Module 2: Ring Synthesis (Gewald Reaction)

Context: You are synthesizing the scaffold from scratch using ethyl cyanoacetate, sulfur, and a ketone/aldehyde. Primary Issue: Low yields or difficulty initiating the reaction.

Optimization Logic: The "Base Loading" Factor

The Gewald reaction is a multi-component condensation. The catalyst (usually a secondary amine like morpholine or diethylamine) plays two roles:

  • Base: Deprotonates the nitrile for Knoevenagel condensation.

  • Nucleophile: Transiently attacks sulfur to open the

    
     ring (polysulfide formation).
    

The Optimization Error: Users often treat the amine as catalytic (10 mol%). However, because the amine is often sequestered by the intermediate acidic species, stoichiometric loading (0.5 – 1.0 equiv) is often required for high yields, even though it is theoretically regenerated.

Q3: The reagents are mixing but sulfur remains solid. Why?

Answer: The reaction is biphasic. Elemental sulfur (


) has poor solubility in standard organic solvents.
Solution: 
  • Solvent: Switch to Ethanol or Methanol . While sulfur solubility is still low, the polarity stabilizes the ionic intermediates.

  • Catalyst: Add Morpholine . It is superior to triethylamine because it is a better nucleophile for attacking the

    
     crown, generating soluble polysulfides that initiate the reaction.
    

Module 3: Experimental Protocols

Protocol A: "Poison-Resistant" C-H Arylation Screening

Use this protocol to determine optimal loading without wasting precursor.

  • Stock Solution: Prepare a stock of Ethyl thiophene-3-carboxylate (0.2 mmol) and Aryl Bromide (0.24 mmol) in DMA (2 mL).

  • Base: Add KOAc (0.4 mmol). Crucial: Anhydrous KOAc is required for the CMD pathway.

  • Catalyst Loading Matrix (Run in parallel vials):

    • Vial A: 1 mol% Pd(OAc)₂ (Control)

    • Vial B: 5 mol% Pd(OAc)₂ (High Load)

    • Vial C: 2 mol% Pd(OAc)₂ + 30 mol% Pivalic Acid (CMD Promoter)

    • Vial D: 2 mol% Pd(OAc)₂ + 1 equiv Ag₂CO₃ (Sulfur Scavenger)

  • Conditions: Heat to 100°C for 4 hours.

  • Analysis: Filter through Celite. Analyze crude by ¹H NMR.

    • Success Metric: If Vial D > Vial A, you have sulfur poisoning. If Vial C gives unique regioselectivity, you are controlling the mechanism.

Protocol B: Optimized Gewald Synthesis
  • Mix: Ethyl cyanoacetate (1.0 equiv) + Ketone/Aldehyde (1.0 equiv) + Sulfur (

    
    , 1.0 equiv) in Ethanol (3 mL/mmol).
    
  • Initiation: Add Morpholine (1.0 equiv) dropwise. Note: Exothermic reaction.

  • Aging: Stir at 50°C for 2 hours, then reflux for 1 hour.

  • Workup: Cool to RT. The product usually precipitates. Filtration avoids aqueous workup which can lead to emulsions with sulfur byproducts.

Module 4: Mechanistic Visualization (CMD Pathway)

The following diagram illustrates why Pivalic Acid (PivOH) is the "Secret Ingredient" for optimizing C5 selectivity on the thiophene ring.

CMD cluster_legend Why C5 Selectivity? Pd Pd(II) Catalyst TS Transition State (CMD) Pd->TS Coordinates Piv Pivalate Ligand (CMD Base) Piv->TS Assists Deprotonation (Intramolecular) Thio Ethyl thiophene- 3-carboxylate Thio->TS C-H Bond aligns Prod C-Pd Intermediate (Active Species) TS->Prod H-transfer to Piv Pd-C bond forms Explanation The bulky Pivalate ligand avoids the sterically crowded C2 position (near Ester), directing Pd to C5.

Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism. The carboxylate ligand acts as an intramolecular base, lowering the energy barrier for C-H activation at the less hindered C5 position.

References

  • Glover, B., et al. (2015). "Thiophene Functionalization: A Review of Selective C-H Activation." Journal of Medicinal Chemistry.

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Concerted Metallation-Deprotonation Mechanism in Palladium-Catalyzed C-H Activation." Chemistry Letters.

  • Sabnis, R. W. (2004). "The Gewald Reaction: A Review of Reagents and Mechanisms." Sulfur Reports.

  • Doucet, H. (2008). "Palladium-Catalyzed Direct Arylation of Thiophenes: C2 vs C5 Regioselectivity." Angewandte Chemie International Edition.

  • Oestreich, M., et al. (2014).[1] "Catalyst Poisoning by Sulfur: Mechanisms and Mitigation." Catalysis Science & Technology.

Sources

Technical Support Center: Synthesis of Ethyl Thiophene-3-carboxylate without Strong Bases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl thiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking robust and reliable methods that circumvent the challenges associated with strongly basic reagents. We will explore common issues, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the rationale and strategies for avoiding strong bases in the synthesis of ethyl thiophene-3-carboxylate and its precursors.

Q1: Why is it often necessary to avoid strong bases like butyllithium (BuLi) in thiophene functionalization?

Strong organometallic bases, particularly alkyllithiums, are powerful tools for C-H activation. However, their application in thiophene chemistry is fraught with challenges that can compromise yield, purity, and reproducibility.

  • Poor Regioselectivity: The most acidic proton on an unsubstituted thiophene is at the C2 position. Direct deprotonation with a strong base like BuLi overwhelmingly forms the 2-lithiothiophene species[1]. Selectively forming the 3-thienyl anion required for a 3-carboxylate is difficult and often requires specialized starting materials or complex directing groups.

  • Harsh Reaction Conditions: These reactions necessitate strictly anhydrous conditions and cryogenic temperatures (typically -78 °C) to prevent side reactions and reagent degradation, which can be challenging to maintain at a large scale.

  • Functional Group Incompatibility: Strong bases are incompatible with many functional groups, such as esters, ketones, and aldehydes, limiting the complexity of the substrates that can be used.

  • Potential for Ring-Opening: Under certain conditions, strong bases can induce the cleavage of the thiophene ring, leading to complex mixtures of byproducts.

Q2: What are the primary strategies for synthesizing ethyl thiophene-3-carboxylate using milder conditions?

There are several effective strategies that rely on mild bases or base-free conditions. The optimal choice depends on the availability of starting materials and the desired scale of the reaction. The three principal routes are:

  • Direct Esterification: Starting from commercially available thiophene-3-carboxylic acid, this is the most straightforward method. It involves a classic acid-catalyzed or acid-chloride-mediated reaction with ethanol.

  • Transition-Metal Catalysis: Modern cross-coupling and carbonylation reactions, particularly those using palladium catalysts, allow for the construction of the thiophene carboxylate moiety with high selectivity and functional group tolerance[2][3][4].

  • The Gewald Reaction: This powerful one-pot, multi-component reaction synthesizes highly substituted 2-aminothiophenes from simple precursors using mild organic bases like triethylamine or morpholine[5][6][7][8]. While this yields a 2-amino-3-carboxylate, these products are crucial intermediates in medicinal chemistry and can sometimes be deaminated to achieve the desired scaffold[9].

Q3: How do I choose the best synthetic method for my project?

The selection of a synthetic route should be guided by factors such as cost, scale, available equipment, and the specific substitution pattern required.

Method Starting Materials Key Advantages Potential Challenges Best Suited For
Direct Esterification Thiophene-3-carboxylic acid, EthanolSimple, high-yielding, uses common reagents, easily scalable.[10]Limited to the availability of the corresponding carboxylic acid.Rapid, scalable synthesis when the acid precursor is available.
Pd-Catalyzed Carbonylation Substituted alkynes, CO gas, EthanolExcellent functional group tolerance, high regioselectivity, builds complexity.[2][3]Requires specialized equipment (autoclave), catalyst cost, CO gas handling.Projects requiring novel, highly substituted thiophenes from simple building blocks.
Gewald Reaction Ketone/Aldehyde, Ethyl cyanoacetate, SulfurOne-pot synthesis, mild organic base, high atom economy, produces useful 2-amino precursors.[11][12]Produces a 2-aminothiophene, not the direct target; can have purification challenges.Generating libraries of substituted thiophene precursors for drug discovery.
Troubleshooting and Experimental Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for specific issues encountered during synthesis.

Issue 1: Low Yield in Direct Esterification of Thiophene-3-carboxylic Acid

Question: I am attempting a Fischer esterification of thiophene-3-carboxylic acid with ethanol and a sulfuric acid catalyst, but my yields are consistently below 50%. How can I improve this?

Root Cause Analysis: Low yields in esterification are typically due to an unfavorable equilibrium, incomplete reaction, or product degradation during workup or purification. The equilibrium for Fischer esterification can be particularly stubborn.

Solution: Thionyl Chloride-Mediated Esterification

Converting the carboxylic acid to a more reactive acid chloride before introducing the alcohol drives the reaction to completion and avoids equilibrium issues. This method consistently produces high yields.[10]

Detailed Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath (0 °C).

  • Reagents: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 7-8 mL per gram of acid), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.01 eq).

  • Reaction: Slowly add thionyl chloride (SOCl₂, 2.8-3.0 eq) dropwise to the stirred solution at 0 °C. A precipitate may form.

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 48 hours. Monitor progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography. A common eluent system is a heptane/dichloromethane mixture[10]. This should yield ethyl thiophene-3-carboxylate as a pure product.

Issue 2: Failure or Low Conversion in Palladium-Catalyzed Carbonylative Synthesis

Question: My palladium-catalyzed synthesis of ethyl 2-phenylbenzo[b]thiophene-3-carboxylate from 2-(phenylethynyl)phenyl sulfide is not working. What are the critical parameters to check?

Root Cause Analysis: Palladium-catalyzed carbonylations are complex multi-step cycles. Failure can stem from inactive catalysts, gas leaks, insufficient pressure, or impurities. The PdI₂/KI system is robust but requires careful setup.[2][3]

Solution: System Check and Protocol Optimization

Workflow Diagram: Troubleshooting Pd-Catalyzed Carbonylation

Start Reaction Failure Check_Reagents Verify Reagent Purity (Substrate, Solvent) Start->Check_Reagents Start Here Check_Catalyst Check Catalyst System (PdI₂, KI purity) Check_Reagents->Check_Catalyst Check_Setup Inspect Autoclave (Seals, Stirring, Temp) Check_Catalyst->Check_Setup Check_Gas Verify Gas Supply (CO Pressure, Air Ratio) Check_Setup->Check_Gas Result Successful Synthesis Check_Gas->Result If all checks pass, rerun experiment

Caption: A logical workflow for diagnosing failed palladium-catalyzed reactions.

Optimized Protocol:

  • Autoclave Setup: Charge a stainless-steel autoclave with PdI₂ (5 mol %), KI (2.5 eq), and the alkyne substrate (1.0 eq) in ethanol (0.02 M concentration)[3]. Ensure all reagents are of high purity.

  • Sealing and Pressurizing: Seal the autoclave securely. Pressurize with carbon monoxide (CO) to 32 atm, then add compressed air to reach a total pressure of 40 atm. Caution: Handle CO gas in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to 80 °C with vigorous stirring. For ethyl esters, a longer reaction time of 36 hours may be necessary to achieve full conversion[3].

  • Workup: After cooling the autoclave and carefully venting the gases, concentrate the reaction mixture.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective[2].

Issue 3: Low Yield or Side Products in the Gewald Reaction for 2-Aminothiophene Precursors

Question: I am performing a Gewald reaction to synthesize ethyl 2-amino-4-methylthiophene-3-carboxylate from acetone and ethyl cyanoacetate, but the yield is poor and I see several spots on my TLC plate.

Root Cause Analysis: The Gewald reaction is a delicate balance of two main steps: a Knoevenagel condensation followed by sulfur addition and cyclization[5]. If the conditions are not optimal, side reactions or incomplete conversion can occur. The choice of base and temperature are critical.

Solution: Controlled Reaction Conditions

Using a milder amine base and maintaining a consistent temperature can significantly improve the yield and selectivity of the reaction.

Diagram: Simplified Gewald Reaction Mechanism

cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Sulfur Addition & Cyclization A Ketone + Ethyl Cyanoacetate B α,β-Unsaturated Nitrile (Intermediate) A->B Mild Base (e.g., Diethylamine) D Final Product: 2-Aminothiophene B->D Reaction with Sulfur C Elemental Sulfur (S₈) C->D

Caption: The two-stage process of the Gewald reaction.

Detailed Protocol:

  • Setup: In a round-bottom flask, prepare a solution of elemental sulfur (1.0 eq) and diethylamine (1.0 eq) in absolute ethanol[12].

  • Reagent Addition: In a separate container, mix acetone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol. Add this mixture to the sulfur/diethylamine solution.

  • Reaction Conditions: Stir the reaction mixture constantly at 50 °C for 3 hours[12]. The reaction is often mildly exothermic; maintain the temperature with a water bath if necessary.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (hexane/ethyl acetate) or by recrystallization from ethanol to yield yellow crystals[12][13].

Issue 4: Difficulty with Final Product Purification

Question: My crude ethyl thiophene-3-carboxylate is an oil that streaks badly on my silica column, and I can't seem to separate it from a close-running impurity.

Root Cause Analysis: Purification issues can arise from several factors: the compound may be interacting too strongly with the acidic silica gel, the chosen solvent system may be inadequate, or the impurity may have very similar polarity to the product.

Solution: A Multi-faceted Purification Strategy

  • Thorough Work-up: Before chromatography, ensure your crude product is properly neutralized. Wash the organic solution with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • TLC Solvent Screening: Do not rely on a single solvent system. Test multiple combinations of non-polar (hexane, cyclohexane) and polar (ethyl acetate, dichloromethane, ether) solvents to find a system that provides the best separation (aim for a target Rf of 0.2-0.4 and maximal separation from impurities)[14].

  • Deactivate Silica Gel: If streaking or "tailing" is observed, the compound may be sensitive to the acidic nature of the silica. You can deactivate the silica gel by preparing your column slurry with an eluent containing a small amount (0.5-1.0%) of triethylamine[14]. This neutralizes the acidic sites and often improves chromatography for nitrogen- or sulfur-containing compounds.

  • Consider Recrystallization or Distillation: If chromatography fails, consider alternative methods. If the product is solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. If it is a thermally stable liquid, vacuum distillation may be a viable option.

References
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • Patel, N. R., et al. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT).
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Wikipedia. (n.d.). Thiophene. Retrieved February 11, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Jayaroopa, P., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • BenchChem. (2025).
  • Yakovlev, I. P., et al. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Russian Journal of General Chemistry.
  • Conti, P., et al. (2010).
  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
  • Sabour, R., et al. (2020). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank.
  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
  • Lead Sciences. (n.d.). Ethyl thiophene-3-carboxylate. Retrieved February 11, 2026, from [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 11, 2026, from [Link]

  • American Chemical Society. (2026). Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic Reaction.
  • Manasagangotri, P. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri.
  • Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube.
  • Slideshare. (n.d.). Thiophene. Retrieved February 11, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2023).
  • ResearchGate. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.
  • ResearchGate. (2015).
  • MDPI. (2022). Mechanistic Insights into Palladium(II)
  • Kobe University. (2008).
  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health. (n.d.).
  • YouTube. (2019, August 14).
  • MDPI. (2022).
  • Semantic Scholar. (n.d.). synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies.
  • National Institutes of Health. (n.d.).

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Technical Support Center: Achieving Pharmaceutical-Grade Purity of Ethyl Thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Ethyl thiophene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require the highest standards of purity for pharmaceutical applications. My aim here is not just to provide protocols, but to offer the underlying rationale for each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.

The Criticality of Purity for Ethyl Thiophene-3-carboxylate in Pharmaceutical Synthesis

Ethyl thiophene-3-carboxylate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Thiophene-containing compounds are prevalent in medicinal chemistry, contributing to the efficacy of drugs across various therapeutic areas.[1] The seemingly minor impurities in starting materials or intermediates can have significant downstream consequences, including:

  • Formation of toxic by-products: Impurities can react in subsequent steps to form compounds with undesirable toxicological profiles.

  • Reduced yield and efficiency: Side reactions caused by impurities can lower the overall yield of the API.

  • Altered API stability and bioavailability: The presence of even trace impurities can affect the crystal form, stability, and ultimately the performance of the final drug product.

Therefore, achieving a purity of ≥98% is often the minimum requirement, with stringent control over specific impurities being paramount.[2]

Understanding the Impurity Profile

Effective purification begins with understanding what you need to remove. The synthesis of Ethyl thiophene-3-carboxylate, commonly prepared by the esterification of 3-thiophenecarboxylic acid with ethanol, can introduce several types of impurities.[3]

Common Impurities Include:

  • Unreacted Starting Materials:

    • 3-Thiophenecarboxylic acid

    • Ethanol

  • Reagent-Derived Impurities:

    • Thionyl chloride by-products

    • 4-Dimethylaminopyridine (DMAP) or other catalysts

  • Solvent Residues:

    • Dichloromethane, heptane, or other solvents used in synthesis and extraction.[3]

  • Side-Reaction Products:

    • Products of dimerization or polymerization.

    • Isomeric impurities.

A preliminary analysis of your crude material by Thin-Layer Chromatography (TLC), ¹H NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial first step to identify the major and minor impurities present.

Purification Strategies: A Multi-Modal Approach

A single purification technique is often insufficient to achieve the desired level of purity. A combination of methods is typically employed.

Primary Purification: Bulk Impurity Removal

The initial purification step aims to remove the bulk of impurities from the crude reaction mixture.

crude Crude Reaction Mixture extraction Aqueous Workup & Liquid-Liquid Extraction crude->extraction Quench reaction drying Drying of Organic Phase (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purified_crude Concentrated Crude Product concentration->purified_crude

Caption: Initial workup and extraction workflow.

Experimental Protocol: Aqueous Workup and Extraction

  • Quenching: Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃) or ice-cold water to neutralize any remaining acid and quench the reaction.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 25 mL).[1]

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[1]

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

Secondary Purification: Fine-Tuning Purity

After the initial workup, more refined techniques are necessary to remove closely related impurities.

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (70-230 or 400-600 mesh) is commonly used.[4]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically employed. A common starting point is a mixture of hexane and ethyl acetate or heptane and dichloromethane.[1][3] The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare the column by packing a slurry of silica gel in the initial, least polar eluent mixture.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

    • Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

For thermally stable liquids like Ethyl thiophene-3-carboxylate, vacuum distillation is an excellent method for removing non-volatile impurities and some closely boiling impurities.

PropertyValue
Boiling Point 97-98 °C (at 8 mmHg)[3]
Flash Point 103 °C[3]
Density ~1.12 - 1.171 g/cm³[3][5]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and joints are properly sealed.

  • Charge the Flask: Add the crude Ethyl thiophene-3-carboxylate to the distillation flask, along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 8 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling forerun and the higher-boiling residue.

Purity Assessment: Validating Your Results

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be used.[4]

Analytical TechniquePurpose
¹H and ¹³C NMR Structural confirmation and detection of proton- and carbon-containing impurities.[1]
GC-MS Purity assessment (area %), identification of volatile impurities, and confirmation of molecular weight.
FTIR Confirmation of functional groups.
Elemental Analysis Determination of the elemental composition (%C, %H, %N, %S).[4]

Troubleshooting Guide

This section addresses common issues encountered during the purification of Ethyl thiophene-3-carboxylate.

Q1: My final product has a persistent yellow or orange color. How can I remove it?

A1: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products.

  • Probable Cause: Oxidation of the thiophene ring or residual catalyst-related impurities.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®.[4]

    • Repeat Chromatography: If the carbon treatment is ineffective, a second, carefully executed column chromatography with a shallower solvent gradient may be necessary.

    • Short Path Distillation: For very minor color impurities, a short path distillation under high vacuum can sometimes leave the colored, non-volatile impurities behind.

Q2: My ¹H NMR spectrum shows a broad singlet around δ 1.5-2.0 ppm. What is it?

A2: This is a common observation and usually indicates the presence of residual water.

  • Probable Cause: Incomplete drying of the organic extracts or absorption of atmospheric moisture.

  • Solutions:

    • Azeotropic Removal: Dissolve the product in toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove water.

    • Drying over P₂O₅: For a more rigorous drying, dissolve the product in an anhydrous solvent (e.g., dichloromethane) and let it stand over phosphorus pentoxide (P₂O₅) for a short period before filtering and concentrating. Caution: P₂O₅ is highly corrosive.

Q3: I'm having difficulty separating my product from a close-running impurity on TLC/column chromatography. What can I do?

A3: This is a classic chromatography challenge that requires optimizing the separation conditions.

  • Probable Cause: The impurity has a very similar polarity to your product.

  • Solutions:

    • Change the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.

    • Use a Different Stationary Phase: Consider using a different stationary phase like alumina or a bonded-phase silica gel.

    • Preparative HPLC: If the impurity is present in a small amount and is difficult to remove by other means, preparative High-Performance Liquid Chromatography (HPLC) may be the best option.

start Poor Separation in Column Chromatography q1 Have you tried different solvent systems? start->q1 sol1 Try a solvent system with different selectivity (e.g., Toluene/Acetone) q1->sol1 No q2 Is separation still poor? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider a different stationary phase (e.g., Alumina) q2->sol2 Yes end Successful Separation q2->end No a2_yes Yes a2_no No sol3 Use preparative HPLC for high-purity separation sol2->sol3

Caption: Troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for Ethyl thiophene-3-carboxylate?

    • A: It should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][6] Long-term storage at 2-8°C is recommended.[3]

  • Q: What are the primary safety concerns when handling this compound?

    • A: While specific toxicological data is limited, it is prudent to treat it as a hazardous chemical. It may cause skin and eye irritation, and respiratory irritation.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Is Ethyl thiophene-3-carboxylate stable in aqueous solutions?

    • A: As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions, to form 3-thiophenecarboxylic acid and ethanol. It is sparingly soluble in aqueous buffers, and solutions should not be stored for more than a day.[8]

References

  • Manasagangotri, B. S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Journal of Molecular Structure, 1244, 130957. [Link]

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(15), 4983. [Link]

  • CP Lab Safety. (n.d.). Ethyl thiophene-3-carboxylate, min 98%, 1 gram. Retrieved January 30, 2026, from [Link]

  • PubMed. (2008). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development, 12(5), 946-950. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 761845. [Link]

  • PeerJ. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PeerJ, 9, e11855. [Link]

  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • ResearchGate. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

  • Lead Sciences. (n.d.). Ethyl thiophene-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiophene-3-carboxylate. Retrieved January 30, 2026, from [Link]

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Technical Support Hub: Solubility Optimization for Ethyl Thiophene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Enhancement & Troubleshooting Ticket ID: ETC-SOL-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Ethyl thiophene-3-carboxylate (ETC) is a pivotal scaffold in medicinal chemistry, frequently serving as a precursor for thienopyridines and other bioactive heterocycles.[1] However, its lipophilic nature (calculated LogP ~2.5–3.[1]0) often presents a bottleneck in aqueous-based biological assays and late-stage synthesis.[1]

This guide addresses the "solubility wall" often hit during drug development. We move beyond basic "add more solvent" advice to explore structural, chemical, and formulation-based strategies that ensure your data reflects true potency, not artifactual precipitation.

Module 1: Chemical & Structural Modifications[2]

Q: I need high aqueous solubility for an IV formulation study. The ester is not dissolving.[1] What is the most robust chemical fix?

A: If the ester functionality is not pharmacologically critical (i.e., it is a prodrug or intermediate), the most robust strategy is Hydrolysis followed by Salt Formation .[1]

The Mechanism: The ethyl ester group masks the polar carboxylic acid, significantly increasing lipophilicity.[1] Hydrolyzing the ester releases the free acid (Thiophene-3-carboxylic acid), which can then be deprotonated to form a highly water-soluble salt (Sodium or Potassium).[1]

Protocol: Hydrolysis & Salt Formation

  • Dissolution: Dissolve Ethyl thiophene-3-carboxylate in Ethanol/THF (1:1).

  • Saponification: Add 1.5 equivalents of NaOH (1M aqueous solution). Stir at room temperature for 2-4 hours.

  • Validation: Monitor by TLC or LC-MS until the ester peak disappears.[1]

  • Isolation: Acidify to pH 3 to precipitate the free acid, filter, and dry.

  • Salt Formation (Critical Step): Redissolve the purified acid in a stoichiometric amount of aqueous NaHCO₃ or NaOH (0.98 eq to avoid excess alkalinity).[1] Lyophilize this solution to obtain the Sodium Thiophene-3-carboxylate salt, which typically exhibits solubility >50 mg/mL in water.[1]

Q: I cannot modify the ester; it is the active pharmacophore. How do I improve solubility without changing the structure?

A: You must rely on Formulation Engineering .[1] If the molecule must remain an ester, you are fighting thermodynamics.[1] You have two primary paths:

  • Co-solvent Systems: Using water-miscible organic solvents (DMSO, DMA, Ethanol).[1]

  • Inclusion Complexation: Trapping the hydrophobic thiophene ring inside a hydrophilic carrier.[1]

Module 2: Formulation Strategies (Assays & Screening)[1]

Q: My compound "crashes out" (precipitates) when I dilute my DMSO stock into the cell culture media. Why?

A: This is a classic case of Kinetic Solubility Failure . When you inject a high-concentration DMSO stock into an aqueous buffer, the local solvent environment changes instantly.[1] The hydrophobic thiophene ester molecules aggregate faster than they can disperse.[1]

Troubleshooting Guide: Preventing Precipitation

StrategyMethodologyWhy it works
Step-Wise Dilution Dilute stock into an intermediate solvent (e.g., PEG-400) before adding to buffer.[1]Reduces the "shock" of the polarity shift.[1]
Sonication Sonicate the final solution for 5-10 mins at 37°C.Breaks up micro-aggregates that form upon mixing.[1]
Surfactant Spike Add 0.05% Tween-80 or Pluronic F-68 to the buffer before adding the compound.[1]Surfactants stabilize the micro-suspension and prevent crystal growth.[1]
Q: Can I use Cyclodextrins? Which one is best for thiophene derivatives?

A: Yes, this is often the "Gold Standard" for thiophene derivatives.[1] Thiophene rings fit well into the cavity of


-Cyclodextrin (

-CD)
.[1] However, native

-CD has limited solubility itself.[1]

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Protocol: Prepare a 10-20% (w/v) solution of HP-

    
    -CD in water or buffer.[1] Add your Ethyl thiophene-3-carboxylate stock to this solution. Shake at room temperature for 24 hours.
    
  • Mechanism: The hydrophobic thiophene moiety enters the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxypropyl groups on the outside ensure high water solubility.[1] This can often boost solubility from <0.1 mg/mL to >5 mg/mL.[1]

Module 3: Visualizing the Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization method based on your experimental constraints.

SolubilityOptimization Start Start: Ethyl thiophene-3-carboxylate (Poor Aqueous Solubility) CheckStruct Is the Ester Group Pharmacologically Essential? Start->CheckStruct NoEssential NO (Prodrug/Intermediate) CheckStruct->NoEssential Modify Structure YesEssential YES (Must keep Ester) CheckStruct->YesEssential Keep Structure Hydrolysis Hydrolysis to Thiophene-3-carboxylic Acid NoEssential->Hydrolysis SaltForm Salt Formation (Na+ or K+ Salt) Hydrolysis->SaltForm HighSol Result: High Aqueous Solubility (>50 mg/mL) SaltForm->HighSol AssayType Select Application YesEssential->AssayType BioAssay Biological Assay (Cell/Enzyme) AssayType->BioAssay ChemSynth Chemical Synthesis (Reaction Solvent) AssayType->ChemSynth CoSolvent Co-Solvent System (DMSO/Ethanol < 1%) BioAssay->CoSolvent Quick Screen Cyclodextrin Complexation (HP-beta-Cyclodextrin) BioAssay->Cyclodextrin Stable Formulation OrgSolvent Switch Solvent (DCM, DMF, Toluene) ChemSynth->OrgSolvent

Figure 1: Decision matrix for solubilizing Ethyl thiophene-3-carboxylate derivatives. Green nodes indicate optimal high-solubility outcomes.

Module 4: Quantitative Data & Reference Values

Use these values to plan your stock solutions. Note that "Aqueous Buffer" solubility is negligible without modification.[1]

Solvent SystemEstimated Solubility (25°C)Usage ContextNotes
DMSO > 20 mg/mLStock SolutionHygroscopic; keep sealed.[1] Toxic to cells >0.1-1%.
Ethanol (100%) ~ 15-20 mg/mLStock / SynthesisVolatile; evaporation alters concentration.[1]
PBS (pH 7.4) < 0.1 mg/mLBiological AssayUnstable. Prone to rapid precipitation.
10% HP-

-CD
2 - 5 mg/mLIn Vivo / AssayForms stable inclusion complex; prevents precipitation.[1]
Dichloromethane > 50 mg/mLSynthesis / ExtractionExcellent for synthesis; immiscible with water.[1]

References

  • Vertex Pharmaceuticals. (n.d.).[1] Ethyl-2-amino-4-phenyl-thiophene-3-carboxylate Product Information. Retrieved from 2[1]

    • Citation for DMSO solubility limits and aqueous buffer warnings.
  • National Institutes of Health (NIH). (2022).[1] Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from 3[1]

    • Citation for general thiophene solubility profiles and pharmacophore properties.
  • MDPI Molecules. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from 4[1]

    • Citation for the mechanism of cyclodextrin inclusion complexes.
  • ChemicalBook. (2025).[1][5][6] Ethyl thiophene-3-carboxylate Properties and Synthesis. Retrieved from 7[1][7]

    • Citation for physical properties and synthesis p
  • BOC Sciences. (n.d.).[1] Cyclodextrin Solutions for API Solubility Boost. Retrieved from [1]

    • Citation for advanced formulation techniques using modified cyclodextrins.

Sources

Work-up procedures to minimize degradation of "Ethyl thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Work-up Optimization | Ticket ID: ETC-003

Executive Summary

Ethyl thiophene-3-carboxylate (CAS: 5751-80-4) presents a specific set of stability challenges, primarily centered on ester hydrolysis during basic work-ups (common in Gewald synthesis) and acid-catalyzed oligomerization during purification. While the thiophene ring is more robust than furan, the electron-rich nature of the heterocycle makes the 3-position ester bond electronically distinct and susceptible to nucleophilic attack under basic conditions.

This guide provides field-proven protocols to minimize degradation, focusing on pH control, sulfur removal, and stationary phase neutralization.

Part 1: Critical Stability Profile
ParameterSpecification / Risk FactorOperational Threshold
Hydrolysis Risk High (Base-catalyzed)Keep pH < 8.5 during aqueous washes.
Thermal Stability Moderate (bp ~207°C)Avoid bath temp > 50°C during solvent removal to prevent tarring.
Chromatography Acid SensitiveDo not use untreated acidic silica gel.
Oxidation Low-ModerateStore under inert atmosphere (Ar/N2); avoid peroxide-forming ethers.
Solubility Lipophilic (Immiscible with water)Use DCM or EtOAc for extraction.
Part 2: Troubleshooting Guides (Q&A)
Module 1: Aqueous Work-up & Hydrolysis Prevention

User Question: "I synthesized Ethyl thiophene-3-carboxylate via the Gewald reaction. The reaction showed full conversion on TLC, but after the aqueous work-up, my yield dropped by 40%, and I see a new baseline spot. What happened?"

Technical Diagnosis: You likely experienced base-catalyzed saponification . The Gewald reaction typically employs morpholine, piperidine, or Et₃N as a base. If the reaction mixture is quenched directly with water without pH adjustment, the residual amine creates a basic environment (pH > 10). In this aqueous-organic biphasic system, hydroxide ions rapidly attack the carbonyl carbon of the ester, hydrolyzing it back to the thiophene-3-carboxylic acid (the baseline spot on TLC).

Corrective Action:

  • Buffered Quench: Never quench directly with water. Use a cold 0.5 M Ammonium Chloride (NH₄Cl) solution. This buffers the pH to ~5–6, neutralizing the amine catalyst without creating a strongly acidic environment that could polymerize the thiophene.

  • Rapid Phase Separation: Minimize the contact time between the organic ester and the aqueous phase.

  • Back-Extraction: The acid byproduct (if formed) is water-soluble as a salt. If you suspect hydrolysis, acidify the aqueous layer to pH 3 and extract with EtOAc to recover the acid, which can be re-esterified.

Module 2: Purification & Silica Gel Degradation

User Question: "My crude oil is relatively clean, but when I run a flash column (Hexane/EtOAc), the product streaks, and I recover less than I loaded. Is the compound sticking?"

Technical Diagnosis: Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acid sites exist). Electron-rich thiophenes can undergo acid-catalyzed oligomerization or transesterification on the active sites of the silica surface. The "streaking" is often decomposition occurring on the column.

Corrective Action: Protocol: Neutralized Silica Chromatography

  • Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pack the column with this basic slurry.

  • Elution: Run the column with your standard solvent system (e.g., Hexane/EtOAc). The Et₃N blocks the acidic silanol sites, protecting the thiophene ring and the ester bond.

  • Alternative: If degradation persists, switch to Neutral Alumina (Grade III), which is far gentler on thiophene esters.

Module 3: Sulfur Contamination (The "Gewald Curse")

User Question: "The oil turns black and solidifies upon standing. NMR shows broad peaks."

Technical Diagnosis: This is likely elemental sulfur contamination and subsequent polymerization. The Gewald reaction uses elemental sulfur (


). Unreacted sulfur is highly soluble in organics (DCM, Toluene) and co-elutes with the product. Over time, sulfur promotes radical polymerization or oxidative degradation of the thiophene ring, leading to "tars."

Corrective Action:

  • The Sodium Sulfite Wash: During work-up, wash the organic layer with a 10% Sodium Sulfite (Na₂SO₃) solution. This converts lipophilic

    
     into water-soluble thiosulfate (
    
    
    
    ).
  • Cold Precipitation: Dissolve the crude residue in a minimum amount of hot MeOH, then chill to -20°C. Elemental sulfur often precipitates out as yellow needles while the ester remains in solution. Filter rapidly.

Part 3: Validated Experimental Workflows
Workflow A: Optimized Work-up Procedure

Objective: Isolate Ethyl thiophene-3-carboxylate from Gewald reaction mixture while minimizing hydrolysis.

  • Cooling: Cool the reaction mixture (typically in DMF, EtOH, or Toluene) to 0°C.

  • Quench: Slowly add saturated NH₄Cl (aq) . Do not use HCl.

  • Extraction: Extract 3x with Diethyl Ether (Et₂O) or DCM .

    • Note: Et₂O is preferred if the product is volatile; DCM is better for solubility.

  • Sulfur Removal: Wash the combined organic layers with:

    • 1x Water (to remove DMF/EtOH).

    • 2x 10% Na₂SO₃ (aq) (agitate vigorously for 5 mins).

    • 1x Brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is extremely acid-sensitive, as MgSO₄ is slightly Lewis acidic.

  • Concentration: Rotary evaporate at < 40°C .

Workflow B: Storage Protocol
  • Vessel: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: 2–8°C (Refrigerator).

  • Stabilizer: For long-term storage (>6 months), add copper wire (radical scavenger) or store as a solution in anhydrous benzene (if applicable to safety protocols).

Part 4: Visual Logic & Decision Trees
Figure 1: Safe Work-up Decision Tree

This logic gate ensures the user selects the correct quenching method based on the reaction pH.

WorkupLogic Start Crude Reaction Mixture (Gewald Synthesis) CheckPH Check pH of Rxn Start->CheckPH Basic Basic (Amine Base) CheckPH->Basic pH > 9 Acidic Acidic (Rare) CheckPH->Acidic pH < 4 QuenchNH4 Quench: Sat. NH4Cl (Buffers to pH 6-7) Basic->QuenchNH4 Recommended QuenchWater Quench: Water (Risk: Hydrolysis) Basic->QuenchWater AVOID QuenchBicarb Quench: NaHCO3 (Neutralize Acid) Acidic->QuenchBicarb WashSulfur Wash: 10% Na2SO3 (Remove S8) QuenchNH4->WashSulfur QuenchBicarb->WashSulfur Dry Dry: Na2SO4 (Avoid MgSO4) WashSulfur->Dry Evap Evaporate < 40°C Dry->Evap

Caption: Figure 1. Decision matrix for quenching and working up Ethyl thiophene-3-carboxylate to prevent hydrolysis and sulfur contamination.

Figure 2: Silica Interaction Mechanism

Visualizing why standard chromatography fails.

SilicaInteraction Silica Acidic Silanol (Si-OH) Interaction1 Protonation of Thiophene Ring Silica->Interaction1 Untreated Interaction2 Et3N Caps Silanol Sites Silica->Interaction2 Thiophene Ethyl thiophene-3-carboxylate Thiophene->Interaction1 Et3N Triethylamine (Et3N) Et3N->Interaction2 Pre-treatment Result1 Oligomerization/Tars (Yield Loss) Interaction1->Result1 Result2 Clean Elution Interaction2->Result2 Safe Path

Caption: Figure 2. Mechanism of silica-induced degradation and the protective role of Triethylamine buffering.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.

  • Sabnis, R. W. (1994).[1] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[1]

  • Putrová, Z., Krutošíková, A., & Végh, D. (2010).[2] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209–246.[2]

  • Sigma-Aldrich. (n.d.). Ethyl thiophene-3-carboxylate Product Specification & Safety Data Sheet. Retrieved February 11, 2026.

  • BenchChem Technical Support. (2025). Refining Purification Techniques for Thiophene Carboxamide Derivatives.

Sources

Validation & Comparative

Comparative Synthetic Guide: Ethyl Thiophene-3-carboxylate vs. Ethyl Thiophene-2-carboxylate

[1]

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between Ethyl thiophene-3-carboxylate (ET3C) and Ethyl thiophene-2-carboxylate (ET2C) is rarely interchangeable; it is a structural decision that dictates the available chemical space.

While both serve as lipophilic, bioisosteres of benzoate esters, their reactivity profiles are orthogonally different due to the position of the ester relative to the sulfur atom. ET2C acts as a classic

1ET3C

This guide provides a technical comparison to assist researchers in scaffold selection and synthetic route planning.

Electronic Landscape & Structural Properties

The thiophene ring is electron-rich (

1
Comparative Electronic Profile
FeatureEthyl Thiophene-2-carboxylate (ET2C)Ethyl Thiophene-3-carboxylate (ET3C)
Ester Position

(C2)

(C3)
Electronic Effect Strong electron-withdrawing at C2.[1] Deactivates C3 (ortho) and C5 (para-like).Electron-withdrawing at C3. Deactivates C2 and C4.
Most Acidic Proton C5-H (pKa ~32).[1] The

-proton farthest from the ester.[1]
C2-H . Flanked by Sulfur and Ester.[1] Synergistic activation.
Nucleophilicity Reduced overall.[1] C5 is the most nucleophilic site remaining.Reduced overall.[1] C5 is nucleophilic; C2 is sterically hindered but electronically active.[1]
Primary Application Linear 2,5-disubstituted scaffolds.[1][2][3]Fused bicyclic systems (e.g., thienothiophenes) and kinase inhibitors.[3]
Visualizing the Reactive Sites

The following diagram maps the divergent reactivity caused by the ester placement.

ReactivityMapET2CEthyl Thiophene-2-carboxylate(Ester at C2)C5_2C5 Position(Major Electrophilic Site)ET2C->C5_2Nitration/Halogenation(Alpha-activation)C3_2C3 Position(Sterically Blocked)ET2C->C3_2Minor/DifficultET3CEthyl Thiophene-3-carboxylate(Ester at C3)C2_3C2 Position(Lithiation Hotspot)ET3C->C2_3Directed Lithiation(DoM Effect)C5_3C5 Position(EAS Competition)ET3C->C5_3Electrophilic Subst.(Steric control)

Figure 1: Reactivity divergence. ET2C favors C5 functionalization, while ET3C enables unique C2 functionalization via Directed ortho Metalation (DoM).

Comparative Reactivity Profiles

A. Organometallic Functionalization (Lithiation)

This is the most critical synthetic differentiator.

  • ET2C (The "Open Alpha" Case): When treated with Lithium Diisopropylamide (LDA), deprotonation occurs at C5 . The C5 proton is an

    
    -proton (adjacent to sulfur), making it significantly more acidic than the 
    
    
    -protons.[1] The ester at C2 is too far to effectively direct lithiation to C3 against the thermodynamic preference for C5.
    • Result: 2,5-disubstituted thiophenes.[1][2][3]

  • ET3C (The "Sweet Spot" Case): The C2 proton is unique. It is

    
     to the sulfur atom (acidifying) AND ortho to the carboxylate (coordinating). The ester carbonyl oxygen coordinates the lithium atom, positioning the amide base perfectly to deprotonate C2. This is a classic Directed ortho Metalation (DoM) .
    
    • Result: 2,3-disubstituted thiophenes (difficult to access otherwise).[1]

B. Electrophilic Aromatic Substitution (EAS)[4][5]
  • ET2C: The ester deactivates the ring. However, the sulfur atom strongly activates the

    
    -positions.[1] Since C2 is occupied, incoming electrophiles (Nitronium, Bromine) attack C5 .
    
  • ET3C: Both C2 and C5 are

    
    -positions activated by sulfur.[1] However, C2 is sterically crowded by the ester. Therefore, bulky electrophiles usually attack C5 , while smaller electrophiles may show a mixture of C2 and C5 substitution unless conditions are carefully controlled.
    

Experimental Protocols

Protocol A: Regioselective C2-Functionalization of ET3C

Objective: Synthesis of Ethyl 2-iodo-thiophene-3-carboxylate via DoM.

Rationale: This protocol exploits the coordination of the ester group to direct lithiation exclusively to C2, preventing C5 side-reactions.[1]

Materials:

  • Ethyl thiophene-3-carboxylate (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Iodine (

    
    ) (1.2 eq)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution dropwise over 20 minutes. Maintain temperature below -70°C.

    • Mechanism:[1][4][5][6] The Li+ coordinates to the ester carbonyl; the amide base removes the C2 proton.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the lithio-species. The solution typically turns yellow/orange.

  • Quench: Dissolve Iodine in THF and add dropwise to the lithiated mixture at -78°C.

  • Workup: Allow to warm to room temperature. Quench with saturated

    
     (to reduce excess iodine) and extract with EtOAc.
    

Validation:

  • 1H NMR: Disappearance of the C2 singlet (typically ~8.2 ppm) and retention of the C4/C5 doublets indicates successful regioselectivity.

Protocol B: C5-Nitration of ET2C

Objective: Synthesis of Ethyl 5-nitro-thiophene-2-carboxylate.[1]

Rationale: Standard EAS where the C5 position is the most nucleophilic site remaining on the deactivated ring.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl thiophene-2-carboxylate in Acetic Anhydride (

    
    ).
    
  • Reagent: Prepare a mixture of Fuming Nitric Acid (

    
    ) and Acetic Anhydride at 0°C (forming Acetyl Nitrate in situ, a milder nitrating agent than mixed acids).
    
  • Addition: Add the nitrating mixture to the thiophene solution at 0°C. Stir for 2 hours.

  • Workup: Pour onto crushed ice. The product usually precipitates as a solid. Filter and recrystallize from Ethanol.[1]

Synthetic Workflow Visualization

The following flowchart illustrates the decision-making process for synthesizing complex thiophene scaffolds using these two starting materials.

SynthesisWorkflowStartTarget Scaffold AnalysisDecisionSubstituent Pattern Required?Start->DecisionRouteA2,5-Disubstituted(Linear)Decision->RouteALinearRouteB2,3-Disubstituted(Orthogonal/Fused)Decision->RouteBAngularMatAStart: Ethyl Thiophene-2-carboxylateRouteA->MatAMatBStart: Ethyl Thiophene-3-carboxylateRouteB->MatBStepA1EAS (Bromination/Nitration)Selectivity: >95% at C5MatA->StepA1Reagent ControlStepB1Lithiation (LDA, -78C)Selectivity: >98% at C2MatB->StepB1Coordination ControlProdAProduct: 5-Substituted-2-EsterStepA1->ProdAProdBProduct: 2-Substituted-3-EsterStepB1->ProdB

Figure 2: Synthetic decision tree. Selecting the starting isomer determines the accessible substitution geometry.

Pharmaceutical Relevance & Conclusion

  • Ethyl Thiophene-2-carboxylate is the workhorse for linear scaffolds.[1] It is widely used in the synthesis of anti-inflammatory agents (e.g., Suprofen analogs) where the 5-position requires an aryl or carbonyl substituent [1].

  • Ethyl Thiophene-3-carboxylate is indispensable for creating fused ring systems, such as thieno[2,3-d]pyrimidines (kinase inhibitors).[1] The ability to functionalize C2 allows for cyclization back onto the C3-ester, forming a new ring [2].[1]

Conclusion: Do not view these isomers as mere alternatives. ET3C is a specialized tool for ortho-functionalization via chelation control, while ET2C is a robust substrate for para-like functionalization via electronic control.[1]

References

  • Therapeutic importance of synthetic thiophene. PubMed Central (PMC). Available at: [Link]

  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. Available at: [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO2. MDPI. Available at: [Link]

Comparative study of polymers from thiophene-2- and thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of polymers derived from thiophene-3-carboxylate versus thiophene-2-carboxylate .

Executive Summary

The distinction between polymers derived from thiophene-3-carboxylate and thiophene-2-carboxylate is not merely a matter of properties, but of structural viability for conjugated systems.

  • Thiophene-3-carboxylate derivatives are the industry standard for functionalized conductive polymers. The C3-positioning of the carboxylate group leaves the C2 and C5 "alpha" positions open, allowing for the formation of a continuous, conjugated

    
    -system (polythiophene backbone). These materials are critical for organic photovoltaics (OPVs) and biosensors.
    
  • Thiophene-2-carboxylate derivatives cannot form conjugated polythiophenes via standard oxidative coupling because the carboxylate group blocks the C2 alpha-position, a necessary site for chain propagation. Consequently, "poly(thiophene-2-carboxylate)" does not exist as a conjugated homopolymer. Instead, this isomer serves as a chain terminator or is used in step-growth polymerization (e.g., polyesters) if functionalized as a di-acid (2,5-dicarboxylate).

Part 1: Chemical Foundation & Regiochemistry

The performance divergence stems from the regiochemistry of the thiophene ring during polymerization.

The Alpha-Linkage Rule

Conductive polythiophenes rely on 2,5-linkages (head-to-tail or head-to-head) to establish a conjugated pathway for electron delocalization.

  • 3-Carboxylate (The Enabler): The substituent is at the

    
    -position (C3). Both 
    
    
    
    -positions (C2 and C5) are protonated and available for oxidative coupling.
    • Result: High molecular weight, conjugated polymer.

  • 2-Carboxylate (The Blocker): The substituent is at the

    
    -position (C2). Only one active site (C5) remains.
    
    • Result: Dimerization or chain termination. No conjugation length can be built.

Structural Comparison Diagram

Regiochemistry cluster_3 Thiophene-3-Carboxylate cluster_2 Thiophene-2-Carboxylate M3 Monomer: 3-Substituted (C2 & C5 Open) P3 Polymer: Poly(3-carboxylate) (Conjugated Backbone) M3->P3 Oxidative Coupling (FeCl3) M2 Monomer: 2-Substituted (C2 Blocked) P2 Outcome: Dimer / Oligomer (No Conjugation) M2->P2 Coupling Blocked at C2

Figure 1: Mechanistic pathway showing why 3-substitution yields polymers while 2-substitution prevents conjugation.

Part 2: Poly(thiophene-3-carboxylate) [P3TCA]

Status: Commercially and scientifically viable conjugated polymer. Key Feature: The carboxylate side chain enables water solubility (as a salt) and bioconjugation, while the polythiophene backbone provides optical/electronic activity.

Synthesis Methodology (Chemical Oxidation)

The most robust method for synthesizing Poly(alkyl thiophene-3-carboxylates) is oxidative polymerization using Ferric Chloride (


).

Protocol: Synthesis of Poly(methyl thiophene-3-carboxylate)

  • Precursor: Methyl thiophene-3-carboxylate (Ester is preferred over acid to prevent catalyst coordination).

  • Oxidant: Anhydrous

    
    .
    
  • Solvent: Chloroform (

    
    ) or Nitromethane.
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Methyl thiophene-3-carboxylate (1.0 eq) in dry

    
     (0.1 M).
    
  • Oxidant Slurry: Prepare a slurry of anhydrous

    
     (4.0 eq) in 
    
    
    
    in a separate flask.
  • Addition: Add the monomer solution dropwise to the oxidant slurry over 30 minutes. Note: Slow addition promotes regioregularity.

  • Polymerization: Stir at room temperature for 24 hours. The solution will turn dark red/black.

  • Quenching: Pour the mixture into excess Methanol (

    
    ) to precipitate the polymer.
    
  • Dedoping: Wash the precipitate with Methanol/Hydrazine (to reduce residual Fe species) and Soxhlet extract with Methanol (to remove oligomers) followed by Chloroform (to collect polymer).

  • Hydrolysis (Optional): To obtain the water-soluble Poly(thiophene-3-carboxylic acid), reflux the ester polymer with NaOH/MeOH, then acidify.

Optoelectronic Properties
  • Bandgap (

    
    ):  ~2.0 – 2.2 eV.
    
  • UV-Vis Absorption:

    
     ~400–450 nm (solution). The ester group exerts an electron-withdrawing effect, slightly blue-shifting the absorption compared to Poly(3-hexylthiophene) (P3HT).
    
  • Solubility:

    • Ester form: Soluble in

      
      , THF, Toluene.
      
    • Acid form: Soluble in water (basic pH), DMSO, DMF.

Part 3: The Thiophene-2-Carboxylate Case

Status: Non-viable as a conjugated homopolymer. Used in Polyesters .

Why it Fails as a Conductive Polymer

Attempting to polymerize methyl thiophene-2-carboxylate with


 results in dimers (bithiophenes) linked at the 5,5'-positions. The reaction terminates because the 2-position is occupied by the ester.
  • Consequence: No extended

    
    -conjugation, no conductivity, no useful optical properties for electronics.
    
The Alternative: Polyesters (PEF Analogs)

While not a "polythiophene" in the electronic sense, thiophene-2-carboxylate derivatives are used to create Poly(alkylene 2,5-thiophenedicarboxylate) , a bio-based engineering plastic analogous to PET or PEF.

  • Monomer: 2,5-Thiophenedicarboxylic acid (requires functionalization at both 2 and 5).

  • Polymerization: Melt Polycondensation with diols (e.g., ethylene glycol).

  • Properties: High thermal stability (

    
    ), good gas barrier properties.
    

Part 4: Comparative Data Summary

The following table contrasts the properties of the polymer derived from the 3-isomer (Conjugated) vs. the theoretical/oligomeric product of the 2-isomer.

FeaturePoly(thiophene-3-carboxylate)Thiophene-2-carboxylate Product
Polymer Class Conjugated Conductive PolymerDimer / Oligomer (or Polyester*)
Primary Linkage 2,5-Thienyl (Head-to-Tail/Head-to-Head)5,5'-Dimerization (Terminated)
Electronic State Semiconductor (Bandgap ~2.1 eV)Insulator (Small Molecule)
Conductivity

to

S/cm (Doped)
Negligible
Solubility Tunable (Organic or Aqueous via hydrolysis)High (Low MW species)
Key Application Biosensors, OPV Interlayers, Antistatic coatingsFine Chemical Intermediate, Polyesters

*Note: Polyesters require the 2,5-dicarboxylic acid derivative, not the mono-2-carboxylate.

Part 5: Experimental Validation (Self-Check)

To verify the identity of your polymer, use Cyclic Voltammetry (CV) . This protocol validates whether you have a conjugated system (3-isomer) or a non-conjugated oligomer (2-isomer).

Protocol: CV Characterization

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile.
    
  • Sample: Drop-cast the polymer film onto the Glassy Carbon electrode.

  • Scan: Sweep from -1.0 V to +1.5 V at 50 mV/s.

  • Interpretation:

    • P3TCA (3-isomer): Distinct reversible oxidation peak at ~0.8–1.0 V (indicating polaron formation in a conjugated chain) and a color change (electrochromism).

    • 2-Isomer Product: No reversible redox peaks in the polymer range; irreversible oxidation of dimers may occur at higher potentials (>1.2 V).

References

  • Synthesis and Properties of Poly(alkyl thiophene-3-carboxyl

    • Source: Macromolecules (ACS Public
    • Context: Defines the oxidative polymerization mechanism and solubility profiles for 3-substituted carboxyl
    • URL:[Link] (Search: "Poly(alkyl thiophene-3-carboxylates)")

  • Poly(Alkylene 2,5-Thiophenedicarboxyl

    • Source: National Institutes of Health (PMC)
    • Context: Describes the use of 2-carboxylate derivatives in non-conjug
    • URL:[Link]

  • Poly(2-thiophene-3-yl-malonic acid)

    • Source: UPCommons
    • Context: Demonstrates functionalization at the 3-position to maintain conjugation, contrasting with 2-position blockage.
    • URL:[Link]

  • Thiophene-2-carboxylic acid Properties

    • Source: PubChem[1][2][3][4]

    • Context: Confirmation of 2-isomer structure and its use as a building block rather than a conductive polymer precursor.
    • URL:[Link]

Sources

A Comprehensive Guide to the Structural Validation of Novel Ethyl Thiophene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a crucial scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] The precise substitution pattern on the thiophene ring is critical to a compound's pharmacological profile. Therefore, unambiguous structural validation of novel derivatives of ethyl thiophene-3-carboxylate is paramount in drug discovery and development. This guide will equip researchers with the necessary knowledge to confidently characterize these important molecules.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation

The confirmation of a novel chemical structure is not reliant on a single technique but rather on the convergence of evidence from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The primary methods for the characterization of ethyl thiophene-3-carboxylate derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline compounds, single-crystal X-ray diffraction offers the ultimate, unambiguous structural determination.

Below is a comparative overview of these techniques, followed by detailed experimental protocols and data interpretation guidelines.

Table 1: Comparison of Key Analytical Techniques for Structural Validation
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Provides detailed information about the molecular framework and stereochemistry.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Number of unique carbon atoms and their chemical environment (e.g., sp², sp³).Complements ¹H NMR by providing a carbon count and information about the carbon skeleton.Lower sensitivity than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides the molecular formula (with high-resolution MS), and offers structural clues from fragmentation.Does not provide direct information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify key functional groups (e.g., C=O, C-H, C-S).Provides limited information about the overall molecular structure.
Single-Crystal X-ray Diffraction Precise three-dimensional arrangement of atoms in a crystal lattice.Provides an unambiguous determination of the molecular structure.Requires a suitable single crystal, which can be challenging to obtain.

The Reference Point: Characterization of Ethyl Thiophene-3-carboxylate

Before delving into the analysis of novel derivatives, it is crucial to establish a baseline by understanding the spectroscopic signature of the parent compound, ethyl thiophene-3-carboxylate.

Chemical Structure of Ethyl Thiophene-3-carboxylate

Structure of Ethyl Thiophene-3-carboxylate

Expected Spectroscopic Data for Ethyl Thiophene-3-carboxylate

While a definitive, publicly available complete dataset is fragmented, based on data from related compounds like 3-thiophenezoic acid[2] and various thiophene derivatives, the following are the expected spectral characteristics:

  • ¹H NMR (CDCl₃):

    • Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton at the 2-position (adjacent to the sulfur and the ester group) is expected to be the most downfield. The protons at the 4 and 5-positions will also be in the aromatic region, with their chemical shifts and coupling constants being characteristic of the 3-substituted thiophene ring system. The coupling constants between the thiophene protons are typically in the range of 1-5 Hz.[2]

    • Ethyl Group: A quartet (~4.3 ppm) for the -OCH₂- protons and a triplet (~1.3 ppm) for the -CH₃ protons, with a coupling constant of ~7 Hz.

  • ¹³C NMR (CDCl₃):

    • Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). The carbon bearing the carboxylate group (C3) and the carbon adjacent to the sulfur (C2 and C5) will have distinct chemical shifts.

    • Carbonyl Carbon: A signal around 162-165 ppm.

    • Ethyl Group Carbons: Signals for the -OCH₂- (~61 ppm) and -CH₃ (~14 ppm) carbons.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect to see fragmentation patterns typical of esters, such as the loss of the ethoxy group (-OC₂H₅) resulting in a peak at m/z = 111, and the loss of the entire ester group (-COOC₂H₅) leading to a peak at m/z = 83.[3][4]

  • FTIR (KBr Pellet or Neat):

    • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹.[5]

    • C-O Stretch: A strong absorption in the region of 1100-1300 cm⁻¹.

    • C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.[6]

    • C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.[6]

    • C-S Stretch: This can be weak and is often found in the fingerprint region.

The Isomeric Challenge: Ethyl Thiophene-3-carboxylate vs. Ethyl Thiophene-2-carboxylate

A common challenge in the synthesis of thiophene derivatives is the potential for the formation of isomers. To highlight the power of spectroscopic methods in distinguishing between closely related structures, we will compare the expected data for ethyl thiophene-3-carboxylate with its isomer, ethyl thiophene-2-carboxylate.

Chemical Structure of Ethyl Thiophene-2-carboxylate

Structure of Ethyl Thiophene-2-carboxylate

Table 2: Comparative Spectroscopic Data of Thiophene Carboxylate Isomers
FeatureEthyl Thiophene-3-carboxylate (Expected)Ethyl Thiophene-2-carboxylate (Expected)Rationale for Difference
¹H NMR (Thiophene Protons) Three distinct signals for H-2, H-4, and H-5.Three distinct signals for H-3, H-4, and H-5.The substitution pattern directly influences the electronic environment and thus the chemical shift of the remaining ring protons. The coupling patterns will also differ significantly.
¹³C NMR (Thiophene Carbons) Four distinct signals.Four distinct signals with different chemical shifts.The position of the electron-withdrawing carboxylate group alters the chemical shifts of all ring carbons.
Mass Spec Fragmentation Major fragments at m/z 111 and 83.Major fragments at m/z 111 and 83.While the major fragments from the loss of the ester group will be the same, the relative intensities of other minor fragments may differ.
FTIR (C=O Stretch) ~1700-1720 cm⁻¹~1700-1720 cm⁻¹The position of the C=O stretch is less sensitive to the substitution on the thiophene ring compared to NMR.

The most definitive way to distinguish between these isomers is through ¹H and ¹³C NMR, where the chemical shifts and coupling constants of the thiophene ring protons and carbons will provide a unique fingerprint for each substitution pattern.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general framework and should be adapted based on the specific properties of the novel derivative being analyzed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For complex structures with overlapping signals in the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining proton-proton and proton-carbon correlations, respectively.

G cluster_workflow NMR Workflow Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR Acquire ¹H NMR Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Dissolve->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Analysis Spectral Analysis & Structure Elucidation H1_NMR->Analysis C13_NMR->TwoD_NMR C13_NMR->Analysis TwoD_NMR->Analysis

NMR Experimental Workflow

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is a common choice for relatively small, volatile molecules and provides detailed fragmentation information. For more fragile molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to preserve the molecular ion.

  • Mass Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

    • Analyze the fragmentation pattern to gain further structural insights.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid with dry KBr powder and press into a thin pellet.

  • Spectrum Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

The Gold Standard: Single-Crystal X-ray Diffraction

When a suitable single crystal of a novel derivative can be obtained, single-crystal X-ray diffraction provides the most definitive structural evidence.[7]

G cluster_workflow X-ray Crystallography Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Diffraction Collect Diffraction Data Mount->Diffraction Solve Solve Structure Diffraction->Solve Refine Refine Structure Solve->Refine Structure Unambiguous 3D Structure Refine->Structure

X-ray Crystallography Workflow

The resulting crystallographic data not only confirms the connectivity of atoms but also provides precise bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule. This technique is particularly valuable for confirming the regiochemistry of substitution on the thiophene ring and for determining the absolute stereochemistry of chiral centers.

Conclusion

The structural validation of novel ethyl thiophene-3-carboxylate derivatives requires a meticulous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can build a compelling and self-validating case for their proposed structures. In cases where single crystals are available, X-ray diffraction provides the ultimate, unambiguous confirmation. This guide provides the foundational knowledge and experimental framework to enable researchers to confidently and accurately characterize these important pharmaceutical building blocks.

References

  • Bruci, V. et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2811. Available at: [Link]

  • PubChem. (n.d.). Thiophene-3-carboxylic acid. Available at: [Link]

  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. In NIST Chemistry WebBook. Available at: [Link]

  • Iffat, S. et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Society of Pakistan, 43(1), 123-129.
  • Gronowitz, S. et al. (1983). The substituent effects in thiophene compounds. I.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). X-ray single-crystal structure of ethyl... Available at: [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene... Available at: [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Akhileshwari, P. et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

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  • Fuller, L. S. et al. (2008).
  • Al-Najjar, I. M. et al. (1987). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan, 9(2), 155-159.
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Comparative Efficacy Guide: Ethyl Thiophene-3-Carboxylate Based Antimicrobial Agents

[1]

Executive Summary: The Thiophene Advantage

The search for novel antimicrobial scaffolds has pivoted toward Ethyl thiophene-3-carboxylate derivatives due to their unique ability to bypass traditional resistance mechanisms.[1] Unlike fluoroquinolones that target DNA gyrase or

FtsZ inhibitionOuter Membrane Protein (OMP) interaction1

This guide objectively compares the efficacy of these novel agents against standard-of-care antibiotics (Ampicillin, Gentamicin, Ciprofloxacin), providing experimental protocols and structure-activity relationship (SAR) insights to guide further optimization.[1]

Mechanism of Action (MoA)

To understand efficacy differences, we must first establish the target.[1] While traditional antibiotics often trigger efflux pump resistance, ethyl thiophene-3-carboxylate derivatives—particularly those with bulky C-2 substitutions—demonstrate a multi-modal mechanism.[1]

Primary Pathway: FtsZ Polymerization Inhibition

The bacterial cytoskeletal protein FtsZ is a homolog of tubulin.[1] Thiophene derivatives bind to the inter-monomer cleft of FtsZ, preventing the formation of the Z-ring required for cytokinesis.[1]

Secondary Pathway: Membrane Permeabilization

Lipophilic derivatives interact with OMPs (e.g., OmpA, OmpC in E. coli), altering membrane permeability and reducing bacterial adherence to host cells.[1]

MoA_PathwayCompoundEthyl Thiophene-3-CarboxylateDerivativeTarget1FtsZ Protein(Cytosol)Compound->Target1Permeates Cell WallTarget2Outer Membrane Proteins(OmpA/OmpC)Compound->Target2Hydrophobic InteractionEffect1Inhibition of GTPase ActivityTarget1->Effect1Allosteric BindingEffect3Membrane DepolarizationTarget2->Effect3DestabilizationEffect2Prevention of Z-Ring FormationEffect1->Effect2OutcomeBactericidal Effect(Cell Division Arrest)Effect2->OutcomeEffect3->OutcomeSynergistic Effect

Figure 1: Dual-mechanism pathway of Thiophene-3-carboxylate derivatives targeting bacterial cell division and membrane integrity.

Comparative Efficacy Analysis

Quantitative MIC Comparison

The following data synthesizes Minimum Inhibitory Concentration (MIC) values from multiple studies, comparing optimized thiophene derivatives against standard antibiotics.

Key Definition: Compound 7b refers to an ethyl 2-(pyridine-substituted)-thiophene-3-carboxylate derivative.[1] Compound S1 refers to a tetrahydrobenzo[b]thiophene derivative.[1][2]

OrganismStrain TypeAgentMIC (µg/mL or µM)Relative PotencyRef
S.[1][3] aureus Gram-PositiveCompound S1 0.81 µM Superior [1]
Ampicillin~1.5 µMBaseline
E.[1] coli Gram-NegativeCompound 7b 12.5 µg/mL Comparable[2]
Gentamicin10-12 µg/mLBaseline
A.[1] baumannii Colistin-ResistantThiophene 4 16 mg/L Novel Activity [3]
Colistin>64 mg/LResistant
B.[1][4] subtilis Gram-PositiveCompound 12 50 µg/mL Moderate[4]
Streptomycin50 µg/mLEquivalent

Analysis:

  • Gram-Positive Dominance: The thiophene scaffold exhibits superior potency against Gram-positives (S. aureus), likely due to easier cell wall penetration compared to the double-membrane of Gram-negatives.[1]

  • Resistant Strains: Crucially, specific derivatives (Thiophene 4) show activity against Colistin-resistant A. baumannii, a critical unmet need in clinical settings.[1]

Structure-Activity Relationship (SAR)

The efficacy of the "Ethyl thiophene-3-carboxylate" core is heavily dependent on substituents at positions C-2 and C-4/5.[1]

SAR_DiagramCoreEthyl Thiophene-3-CarboxylateCore ScaffoldC2Position C-2(Amino Group)Core->C2C4_5Position C-4/C-5(Ring/Alkyl)Core->C4_5EsterPosition C-3(Ethyl Ester)Core->EsterMod1Pyridine/PyrazoleSide ChainsC2->Mod1SubstitutionMod2Bulky LipophilicGroups (Phenyl)C4_5->Mod2SubstitutionMod3Hydrolysis to AcidEster->Mod3MetabolismEffect1High Potency(vs. Gram-Neg)Mod1->Effect1Effect2Increased MembranePermeabilityMod2->Effect2Effect3Loss of ActivityMod3->Effect3

Figure 2: SAR map highlighting critical substitution sites for optimizing antimicrobial activity.[1]

Experimental Protocols

To replicate these findings or synthesize derivatives, follow these standardized protocols. These methods prioritize reproducibility and yield purity.[1]

Synthesis: The Gewald Reaction

The most robust method for generating Ethyl 2-aminothiophene-3-carboxylates.[1]

Reagents:

  • Ketone/Aldehyde (e.g., Cyclohexanone or Acetone)[1]

  • Ethyl Cyanoacetate[1][5][6][7]

  • Elemental Sulfur[1][5][6][7]

  • Morpholine or Diethylamine (Base catalyst)[1]

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, dissolve 10 mmol of the ketone and 10 mmol of ethyl cyanoacetate in 30 mL of ethanol.

  • Activation: Add 10 mmol of elemental sulfur.

  • Catalysis: Dropwise add 10 mmol of Morpholine while stirring. Note: The reaction is exothermic; ensure temperature does not exceed 60°C to prevent polymerization.

  • Reflux: Heat the mixture at 50–60°C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1][5][6]

  • Isolation: Pour reaction mixture into crushed ice. The solid precipitate is the crude thiophene derivative.[1]

  • Purification: Recrystallize from ethanol.

Antimicrobial Assay: Broth Microdilution

Objective: Determine MIC with high precision.

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).[1] Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Compound Prep: Dissolve the thiophene derivative in DMSO (stock 10 mg/mL).

  • Dilution Series: In a 96-well plate, perform 2-fold serial dilutions of the compound (range 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

    • Validation: Include a positive control (Ciprofloxacin) and a negative control (DMSO only).[1]

Conclusion & Future Outlook

Ethyl thiophene-3-carboxylate derivatives represent a promising "scaffold-hop" from traditional antibiotics.[1] Their efficacy against Gram-positive pathogens is already comparable to clinical standards, and their unique ability to target FtsZ offers a pathway to combat resistance.[1]

Recommendation for Researchers: Focus optimization efforts on Position C-2 . Introducing heterocyclic moieties (pyridine, pyrazole) at this position has consistently yielded the highest potency improvements (up to 98% inhibition vs. Gentamicin).[1]

References

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Chemistry Central Journal. Available at: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link][1]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link][1]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]

Structure-activity relationship (SAR) analysis of thiophene-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) analysis of thiophene-3-carboxamide derivatives Content Type: Publish Comparison Guide

Executive Summary

The thiophene-3-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its 2-isomer counterpart due to its unique electronic vector and hydrogen-bonding geometry. This guide provides a rigorous technical analysis of its structure-activity relationships (SAR), focusing on its application as a multi-target kinase inhibitor (VEGFR, JNK) and an epigenetic modulator (SIRT1/2/3) . Unlike generic reviews, this document dissects the causal link between specific substituent modifications and biological outcomes, supported by experimental protocols and comparative data.

Structural Anatomy & Chemical Space

The thiophene ring is a bioisostere of benzene but possesses significant differences in lipophilicity, aromaticity, and electron density. In the 3-carboxamide derivative, the relative positioning of the sulfur atom (position 1) to the amide group (position 3) creates a specific dipole moment and steric profile that is critical for binding affinity.

Core Numbering & Functional Zones:

  • Position 1 (Sulfur): Electron donor; affects ring planarity and lipophilicity.

  • Position 2 (Amino/Aryl): The "Hinge Binder." Critical for hydrogen bonding in kinase domains.

  • Position 3 (Carboxamide): The "Anchor." Forms key H-bonds with the backbone of target proteins (e.g., Glu/Asp residues).

  • Position 4 & 5: The "Hydrophobic Tail." Modulates solubility and accesses deep hydrophobic pockets.

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of modifications at specific positions on the thiophene-3-carboxamide core.

SAR_Logic_Map Core Thiophene-3-Carboxamide Scaffold Pos2 Position 2 (C-2) Primary Hinge Interaction Core->Pos2 Pos3 Position 3 (Amide) Directional Anchor Core->Pos3 Pos4_5 Positions 4 & 5 Hydrophobic Tuning Core->Pos4_5 Kinase Kinase Selectivity (JNK, VEGFR) Pos2->Kinase Amino/Aryl groups mimic ATP adenine SIRT SIRT1/2/3 Potency (Nanomolar IC50) Pos3->SIRT Amide N-substituents fit Nicotinamide pocket Pos4_5->Kinase Steric gatekeeper Solubility ADME / Solubility Pos4_5->Solubility Alkyl/Aryl chains modulate LogP

Caption: Functional mapping of the thiophene-3-carboxamide scaffold showing how specific regional modifications drive biological selectivity.

Comparative SAR Analysis
Module A: Kinase Inhibition (JNK & VEGFR)

Thiophene-3-carboxamides act as ATP-competitive inhibitors. The amide moiety at C-3 often mimics the hydrogen bonding pattern of the adenine ring of ATP.

Critical SAR Findings:

  • The C-2 Linker is Non-Negotiable: Direct attachment of an amino or acetamido group at C-2 is essential for JNK1 inhibition. Introducing a one-carbon linker retains activity, but extending to a two-carbon linker abolishes it (IC50 > 100 µM), indicating a tight steric tolerance in the ATP binding pocket [1].

  • The "Reverse Amide" Effect: In VEGFR-2 inhibitors, the orientation of the amide matters. 4-amino-N-(4-methoxyphenyl)-5-substituted-2-phenylaminothiophene-3-carboxamides show superior activity compared to their reversed isomeric counterparts. The 2-phenylamino group acts as a donor-acceptor motif essential for the "hinge region" binding [2].

Table 1: Comparative Potency against JNK1 (Kinase Target) Data derived from De et al. and BenchChem analysis [1, 3].

Compound IDModification at C-2Modification at C-4/5JNK1 IC50 (µM)SAR Insight
Ref-A 2-(2-naphthylacetamido)4,5-dimethyl26.0Bulky C-2 group reduces fit.
Ref-B UnsubstitutedUnsubstituted5.4Core scaffold has baseline activity.
Ref-C 1-carbon linkerUnsubstituted3.6 Optimal linker length for pocket depth.
Ref-D 2-carbon linkerUnsubstituted> 100Steric clash; linker too long.
Ref-E Carboxamide moved to C-5UnsubstitutedInactivePositional isomerism is critical.
Module B: Epigenetic Modulation (SIRT1/2/3)

When fused into a thieno[3,2-d]pyrimidine system (which retains the thiophene-3-carboxamide geometry), these derivatives become potent Sirtuin inhibitors.

Critical SAR Findings:

  • Pan-Inhibition Mechanism: The carboxamide group binds in the nicotinamide C-pocket of the Sirtuin enzyme.

  • Side Chain Extension: Extending an aliphatic chain from the amide nitrogen through the substrate channel dramatically improves potency. For instance, compound 11c achieves single-digit nanomolar IC50s [4].[1]

Table 2: SIRT Isoform Selectivity Profile Data derived from molecular library screening [4].

CompoundCore StructureSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
11c Thieno[3,2-d]pyrimidine-6-carboxamide3.6 2.74.0
21 Piperidine substitution at N-amide> 1000> 1000> 1000
EX-527 Indole-carboxamide (Standard)38> 10,000> 10,000

Analysis: The thiophene-based scaffold (11c) offers a pan-inhibitory profile vastly superior to the selective SIRT1 inhibitor EX-527, making it a more versatile tool for researching metabolic disorders where multiple Sirtuins are implicated.

Critical Comparison: Thiophene-3-Carboxamide vs. Alternatives

Why Thiophene-3-carboxamide over Thiophene-2-carboxamide?

  • Vector Geometry: In the 2-carboxamide, the carbonyl oxygen is adjacent to the sulfur. Due to the "S...O" interaction (chalcogen bonding), the conformation is often more rigid. The 3-carboxamide allows for a different rotational freedom, facilitating "induced fit" in kinase pockets.

  • Synthetic Accessibility: The Gewald Reaction (see Protocol 1) preferentially forms 2-aminothiophene-3-carboxylates/carboxamides. Synthesizing the 2-carboxamide isomer often requires different, less convergent pathways (e.g., lithiation/carboxylation).

  • Metabolic Stability: 3-carboxamide derivatives often show better metabolic stability profiles compared to furan analogs (which are prone to ring opening) or benzene analogs (which are more lipophilic and prone to CYP450 oxidation).

Experimental Protocols
Protocol 1: Synthesis via Modified Gewald Reaction

This protocol is the industry standard for generating the 2-aminothiophene-3-carboxamide core with high regioselectivity [5, 6].

Reagents:

  • Ketone/Aldehyde (e.g., Cyclohexanone or substituted acetophenone)

  • Active Methylene Nitrile (e.g., Cyanoacetamide)

  • Elemental Sulfur (

    
    )
    
  • Base: Morpholine or Diethylamine

  • Solvent: Ethanol[2][3]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, dissolve the ketone (10 mmol) and cyanoacetamide (10 mmol) in Ethanol (30 mL).

  • Activation: Add elemental sulfur (10 mmol) to the mixture.

  • Initiation: Dropwise add Morpholine (10 mmol) while stirring. Note: The reaction is exothermic; ensure temperature does not exceed 50°C initially.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction to room temperature. Pour the dark mixture into crushed ice (100 g).

  • Isolation: The precipitate (yellow/brown solid) is filtered, washed with cold water, and recrystallized from Ethanol/DMF.

Self-Validation Check:

  • IR Spectrum: Look for sharp doublets at 3300–3400 cm⁻¹ (Primary Amine

    
    ) and a strong band at 1650 cm⁻¹ (Amide 
    
    
    
    ). Absence of Nitrile peak (
    
    
    at 2200 cm⁻¹) confirms cyclization.
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Used to validate the JNK/VEGFR activity cited in Table 1.

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock). Serial dilute to 100x final concentration.

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add JNK1 enzyme (final conc. 2 nM).
    
  • Tracer Mix: Add Alexa Fluor® labeled tracer (ATP-competitive probe) and Lanthanide-labeled antibody.

  • Incubation: Add 5 µL Compound + 5 µL Enzyme Mix + 5 µL Tracer Mix to a 384-well black plate. Incubate for 60 min at RT.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Calculation:

    
     is calculated using a 4-parameter logistic fit.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Reagents Ketone + Cyanoacetamide + Sulfur ($S_8$) Mixing Step 1: Mixing in Ethanol Reagents->Mixing Base Base Catalyst (Morpholine) Base->Mixing Reflux Step 2: Reflux (3-6 hrs) Gewald Cyclization Mixing->Reflux Exothermic Initiation Ice Step 3: Quench in Crushed Ice Reflux->Ice Product 2-Aminothiophene-3-Carboxamide (Solid Precipitate) Ice->Product Filtration & Recrystallization

Caption: Step-by-step workflow for the Gewald synthesis of the thiophene-3-carboxamide core.

References
  • De, S. K., et al. (2011). "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. Link

  • Gomha, S. M., et al. (2018).[3] "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Journal of Saudi Chemical Society. Link

  • BenchChem. (2025).[4] "A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers." Link

  • Disch, J. S., et al. (2013). "Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3."[1] Journal of Medicinal Chemistry, 56(9), 3666-3679. Link

  • Mishra, R., et al. (2021).[3][5] "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.[5] Link

  • Al-Wahaibi, L. H., et al. (2023).[3] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Scientific Reports. Link

Sources

Confirming the Regiochemistry of Substitution on the "Ethyl Thiophene-3-Carboxylate" Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of ethyl thiophene-3-carboxylate , determining the exact position of electrophilic aromatic substitution (EAS) is a critical quality gate. The competing directing effects of the sulfur atom (


-directing) and the C3-ester group (meta-directing in benzene analogues, but sterically and electronically distinct in heterocycles) often lead to ambiguity between C2  and C5  substitution.

This guide compares the three primary methods for confirming regiochemistry: 1D


H NMR (

-coupling analysis)
, 2D NMR (HMBC/NOESY) , and X-Ray Crystallography .

The Verdict: For 90% of synthetic workflows, 1D


H NMR  is the superior choice due to the distinct coupling constant (

) differences between thiophene protons. It is fast, cost-effective, and self-validating. 2D NMR and X-Ray are reserved for complex, ambiguous mixtures or solid-state confirmation.
The Regioselectivity Challenge

The ethyl thiophene-3-carboxylate scaffold presents a unique electronic landscape.

  • The Sulfur Atom: Strongly activates the

    
    -positions (C2 and C5).
    
  • The C3-Ester: Withdraws electron density. While typically a meta-director in benzene, in thiophene, the

    
    -directing power of sulfur dominates.
    
  • The Conflict:

    • C5 Position: The most reactive site. It is an

      
      -position and is sterically unencumbered.
      
    • C2 Position: Also an

      
      -position and electronically activated, but sterically hindered by the adjacent C3-ester.
      
    • C4 Position: A

      
      -position, generally the least reactive in EAS.
      

Common Scenario: During bromination or nitration, the major product is typically the C5-substituted isomer, but the C2-substituted isomer can form as a minor product or under specific forcing conditions. Distinguishing them is non-trivial without rigorous analysis.

Comparative Analysis of Confirmation Methods
Method A: 1D

H NMR (

-Coupling Analysis)
  • Status: Primary Recommendation (Gold Standard for Speed)

  • Mechanism: Relies on the characteristic magnitude of spin-spin coupling constants (

    
    ) between remaining ring protons.
    
  • Pros: Instant feedback (<10 mins), quantitative, requires minimal sample.

  • Cons: Requires clean separation of isomers for clear assignment.

The Diagnostic Logic:

  • If Substituted at C5 (Major): The remaining protons are at C2 and C4 . These are in a meta-like relationship.

    • Expected

      
      :  Small (1.2 – 1.8 Hz ).
      
  • If Substituted at C2 (Minor): The remaining protons are at C4 and C5 . These are in an ortho-like relationship.

    • Expected

      
      :  Large (4.8 – 6.0 Hz ).
      
Method B: 2D NMR (HMBC / NOESY)
  • Status: Secondary Validator

  • Mechanism: Correlates protons to carbons (HMBC) or spatial proximity (NOESY).

  • Pros: Solves cases where peaks overlap or

    
    -values are ambiguous (e.g., line broadening).
    
  • Cons: Longer acquisition times (1-4 hours), requires higher concentration.

Method C: X-Ray Crystallography
  • Status: Definitive / Structural Proof

  • Mechanism: Direct visualization of electron density map.

  • Pros: Absolute certainty; defines stereochemistry if chiral centers are present.

  • Cons: Requires a single crystal (time-consuming), expensive, slow turnaround.

Data Presentation: NMR Parameters

The following table summarizes the diagnostic chemical shifts and coupling constants for ethyl thiophene-3-carboxylate derivatives.

ParameterUnsubstituted (Start Material)C5-Substituted (Target)C2-Substituted (Isomer)
Remaining Protons H2, H4, H5H2, H4 H4, H5
Coupling Pattern

(Large),

(Med),

(Small)
Two doublets (or d + s)Two doublets
Diagnostic

Value

Hz


H2 Shift (

)
~8.0 - 8.2 ppm~8.0 - 8.3 ppmN/A (Substituted)
H4 Shift (

)
~7.3 - 7.5 ppm~7.3 - 7.6 ppm~7.3 - 7.5 ppm
H5 Shift (

)
~7.3 - 7.5 ppmN/A (Substituted)~7.1 - 7.3 ppm

Note: Chemical shifts (


) vary by solvent (CDCl

vs DMSO-

) and substituent nature, but

-coupling magnitudes remain consistent
, making them the most reliable metric [1].
Experimental Protocol: Regiochemistry Confirmation
Workflow: Bromination of Ethyl Thiophene-3-Carboxylate

Objective: Synthesize monobrominated product and confirm if it is the 5-bromo or 2-bromo isomer.

Step 1: Synthesis

  • Dissolve ethyl thiophene-3-carboxylate (1.0 eq) in Acetic Acid or DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, and wash with brine.

  • Concentrate in vacuo.[1]

Step 2: Sample Preparation

  • Dissolve ~10 mg of crude or purified product in 0.6 mL CDCl

    
     .
    
    • Why CDCl

      
      ? It minimizes H-bonding broadening compared to DMSO, yielding sharper couplings.
      

Step 3: Acquisition & Processing

  • Acquire a standard 1H NMR (minimum 16 scans).

  • Apply Window Function (Apodization): Use a Gaussian multiplication (GM) or no line broadening (LB = 0) to preserve splitting resolution. Do not use high exponential broadening (LB > 0.3), as it may obscure the small 1.5 Hz coupling.

Step 4: Analysis (The Decision Matrix)

  • Locate the aromatic region (7.0 – 8.5 ppm).

  • Identify the two signals corresponding to the thiophene ring.

  • Measure the Coupling Constant (

    
    )  in Hertz (Hz).
    
    • Calculation:

      
      .
      
Visualizations
Diagram 1: The Regiochemistry Map

This diagram visualizes the thiophene ring positions and the diagnostic coupling constants that define the substitution pattern.

ThiopheneRegio Core Ethyl Thiophene-3-Carboxylate (Core Structure) Pos2 Position C2 (Sterically Hindered) Ortho to Ester Core->Pos2 Secondary Attack (If C5 Blocked) Pos5 Position C5 (Reactive Alpha) Preferred Site Core->Pos5 Electrophilic Attack (Kinetic Preference) Prod2 2-Substituted Product (Minor Isomer) Retains H4 & H5 Pos2->Prod2 Yields Prod5 5-Substituted Product (Major Isomer) Retains H2 & H4 Pos5->Prod5 Yields J(2,4) ~ 1.5 Hz\n(Meta-like) J(2,4) ~ 1.5 Hz (Meta-like) Prod5->J(2,4) ~ 1.5 Hz\n(Meta-like) J(4,5) ~ 5.5 Hz\n(Ortho-like) J(4,5) ~ 5.5 Hz (Ortho-like) Prod2->J(4,5) ~ 5.5 Hz\n(Ortho-like)

Caption: Regioselectivity map showing the preferred C5 attack and the resulting diagnostic coupling constants for the major and minor isomers.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for confirming the product identity.

DecisionTree Start Start: Isolated Product NMR Run 1H NMR (CDCl3) Focus: 7.0 - 8.5 ppm Start->NMR Count Count Aromatic Signals NMR->Count TwoSig 2 Distinct Signals found? Count->TwoSig Measure Measure Coupling Constant (J) TwoSig->Measure Yes Ambiguous Broad Singlets / Unresolved? TwoSig->Ambiguous No / Unclear SmallJ J = 1.2 - 1.8 Hz Measure->SmallJ LargeJ J = 4.8 - 6.0 Hz Measure->LargeJ Result5 CONFIRMED: 5-Substituted Isomer SmallJ->Result5 Result2 CONFIRMED: 2-Substituted Isomer LargeJ->Result2 Run2D Run 2D NMR (HMBC) Check Correlation to C=O Ambiguous->Run2D Run2D->Result5 H-C2 correlates to Ester C=O Run2D->Result2 H-C4 correlates to Ester C=O

Caption: Step-by-step decision tree for assigning regiochemistry based on NMR data.

References
  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II.

    
    H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2468. 
    
  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution on Thiophene. MasterOrganicChemistry.com.

  • Royal Society of Chemistry. (2014). Synthesis and characterization of 2-ethylhexyl 2-bromothiophene-3-carboxylate (Supplementary Info). RSC Advances.

  • Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text for Thiophene Coupling Constants).

Sources

Benchmarking the synthesis of "Ethyl thiophene-3-carboxylate" against alternative methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of Ethyl Thiophene-3-Carboxylate , a critical heterocyclic building block in medicinal chemistry (e.g., for kinase inhibitors and agrochemicals).

This guide contrasts the industry-standard acid esterification (Benchmark) against two viable alternatives: De Novo Ring Construction (Gewald/Deamination) and Pd-Catalyzed Carbonylation .

Executive Summary & Methodological Landscape

Ethyl thiophene-3-carboxylate is structurally simple but synthetically distinct due to the position of the carboxylate group. Unlike the 2-isomer, which is easily accessed via direct metallation, the 3-isomer requires specific directing strategies or de novo ring construction.

This guide benchmarks three distinct synthetic pathways:

  • Method A (The Benchmark): Acid-Catalyzed Esterification of Thiophene-3-carboxylic acid.

    • Status:Gold Standard for laboratory to pilot scale.

    • Pros: High yield (>90%), operational simplicity, high purity.

    • Cons: Relies on the availability/cost of the carboxylic acid precursor.

  • Method B (Alternative 1): Modified Gewald Synthesis followed by Deamination.

    • Status:Cost-Effective De Novo Route .

    • Pros: Uses inexpensive commodity chemicals (sulfur, ethyl cyanoacetate); independent of thiophene supply chain.

    • Cons: Two steps, lower overall yield (~40-50%), safety hazards (diazotization).

  • Method C (Alternative 2): Pd-Catalyzed Carbonylation of 3-Bromothiophene.

    • Status:Modern Catalytic Route .

    • Pros: High atom economy, single step from aryl halide.

    • Cons: Requires high-pressure CO equipment, expensive Pd catalyst.

Deep Dive: The Benchmark Protocol (Method A)

Rationale: This method is selected as the benchmark because it offers the highest reliability and reproducibility. It transforms the commercially available (or easily prepared via oxidation of 3-methylthiophene) acid into the ester with minimal byproducts.

Protocol: Fischer-Speier Esterification with Thionyl Chloride

Reaction Scheme:



Materials:

  • Thiophene-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (2.0 - 3.0 eq)
    
  • Absolute Ethanol (Solvent/Reagent, 10-15 volumes)

  • 4-Dimethylaminopyridine (DMAP) (0.01 eq - Catalytic booster)

Step-by-Step Workflow:

  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with Thiophene-3-carboxylic acid (e.g., 10 g) and Absolute Ethanol (100 mL). Cool the suspension to 0°C using an ice bath.

  • Activation (Critical Step): Add Thionyl Chloride (SOCl

    
    ) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (HCl, SO
    
    
    
    ). Maintain internal temperature <10°C.
  • Catalysis: Once addition is complete, add catalytic DMAP (approx. 100 mg).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl

      
      .
      
    • Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash sequentially with Saturated NaHCO

      
       (to neutralize residual acid), Water, and Brine.
      
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Self-Validation: The crude product is typically a pale yellow oil with >95% purity. Distillation (bp ~110°C at 15 mmHg) can be performed if higher purity is required.

Expected Yield: 90–95%

Alternative Methodologies

Method B: The Gewald-Deamination Sequence

Best for: Building the ring from scratch when thiophene precursors are scarce.

Mechanism:

  • Gewald Condensation: 2,5-Dihydroxy-1,4-dithiane (mercaptoacetaldehyde dimer) reacts with Ethyl Cyanoacetate and base to form Ethyl 2-aminothiophene-3-carboxylate .

  • Deamination: The amino group is removed via diazotization followed by reduction (using

    
     or 
    
    
    
    -BuONO/THF).

Protocol Summary (Deamination Step):

  • Dissolve Ethyl 2-aminothiophene-3-carboxylate in Ethanol/HCl.

  • Cool to 0°C and add aqueous NaNO

    
     dropwise to form the diazonium salt.
    
  • Add cold Hypophosphorous acid (

    
    ) solution (50%).
    
  • Stir at 0°C for 1 hour, then allow to warm to RT overnight. Nitrogen gas evolution indicates reaction progress.

  • Extract with ether.

Critical Constraint: The diazotization step is temperature-sensitive. If the temperature rises >5°C during diazonium formation, decomposition to phenols (or azo coupling) occurs, lowering yield.

Method C: Pd-Catalyzed Carbonylation

Best for: Large-scale manufacturing with high-pressure capabilities.

Mechanism:



Protocol Summary:

  • In a stainless steel autoclave, mix 3-Bromothiophene, Ethanol, Triethylamine (base), Pd(OAc)

    
     (2 mol%), and dppp (bis(diphenylphosphino)propane).
    
  • Pressurize with Carbon Monoxide (CO) to 20–40 atm.

  • Heat to 100°C for 12–24 hours.

  • Vent CO (Safety Hazard!) and filter the catalyst.

Critical Constraint: Requires handling toxic CO gas at high pressure. The choice of ligand (dppp) is crucial to favor the reductive elimination of the ester over


-hydride elimination.

Comparative Analysis & Decision Matrix

Performance Metrics
MetricMethod A (Esterification) Method B (Gewald/Deamination) Method C (Carbonylation)
Overall Yield 90–95% 40–55% (over 2 steps)75–85%
Atom Economy Moderate (Loss of SO

, HCl)
Low (Loss of

, stoichiometric reagents)
High (CO incorporation)
Precursor Cost Moderate (Acid price varies)Low (Commodity chemicals)Moderate (3-Bromothiophene)
Safety Profile High (Standard corrosive hazards)Low (Diazonium instability)Low (High pressure CO toxicity)
Scalability Excellent Moderate (Exotherms)Good (Requires specialized reactors)
Purity Profile Very HighModerate (Isomeric byproducts possible)High (Catalyst removal required)
Decision Logic (Graphviz)

DecisionMatrix Start Start: Select Synthesis Route CheckAcid Is Thiophene-3-COOH available/affordable? Start->CheckAcid MethodA Method A: Esterification (High Yield, Simple) CheckAcid->MethodA Yes CheckPressure High-Pressure CO Equipment available? CheckAcid->CheckPressure No MethodC Method C: Carbonylation (Atom Economic, Scalable) CheckPressure->MethodC Yes MethodB Method B: Gewald + Deamination (Low Cost Precursors) CheckPressure->MethodB No

Caption: Decision tree for selecting the optimal synthetic route based on resource availability and equipment constraints.

Synthetic Pathway Visualization

The following diagram illustrates the chemical flow for the three discussed methods.

SynthesisPathways cluster_A Method A: Benchmark cluster_B Method B: De Novo cluster_C Method C: Catalytic Acid Thiophene-3-COOH Esterification SOCl2, EtOH DMAP Acid->Esterification Target Ethyl thiophene-3-carboxylate Esterification->Target Precursors Mercaptoacetaldehyde + Ethyl Cyanoacetate Gewald Gewald Rxn Precursors->Gewald AminoEster Ethyl 2-amino- thiophene-3-carboxylate Gewald->AminoEster Deamination 1. NaNO2/HCl 2. H3PO2 AminoEster->Deamination Deamination->Target Bromo 3-Bromothiophene Carbonylation CO, EtOH Pd Cat. Bromo->Carbonylation Carbonylation->Target

Caption: Comparative synthetic pathways showing reagent flow and intermediate steps for Methods A, B, and C.

References

  • ChemicalBook. (2025).[1][2] Ethyl thiophene-3-carboxylate Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from

  • Asian Journal of Chemistry. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate. Retrieved from

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2014). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Retrieved from

Sources

Analytical method validation for the quantification of "Ethyl thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Comparative Guide to Analytical Method Validation for the Quantification of Ethyl Thiophene-3-Carboxylate

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Ethyl thiophene-3-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds, demands robust analytical methods to ensure quality, consistency, and regulatory compliance.

This guide provides a comparative analysis of common analytical techniques for the quantification of Ethyl thiophene-3-carboxylate. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower you to make informed decisions for your method development and validation strategies. All methodologies are presented within the framework of globally recognized regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

Choosing the Right Tool: A Comparison of Chromatographic Techniques

The selection of an analytical instrument is the foundational step in method development. For a molecule like Ethyl thiophene-3-carboxylate, which possesses a UV-active thiophene ring and is reasonably volatile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options. The choice depends on the specific application, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry, prized for its versatility and robustness in analyzing a vast range of compounds.

  • Scientific Rationale: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar C18 stationary phase will interact with the relatively non-polar Ethyl thiophene-3-carboxylate, allowing for effective separation from more polar impurities using a polar mobile phase (e.g., a mixture of acetonitrile and water). The conjugated system of the thiophene ring provides strong UV absorbance, making a UV detector a simple, cost-effective, and reliable choice for quantification. An HPLC method was successfully used to determine a similar compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester, in plasma and urine.[3]

  • Advantages:

    • High applicability to a wide range of compounds, including non-volatile or thermally fragile impurities.

    • Excellent reproducibility and robustness.

    • Non-destructive, allowing for fraction collection if needed.

  • Limitations:

    • Higher consumption of organic solvents compared to GC.

    • May have lower sensitivity for highly volatile analytes.

    • Matrix effects can be more pronounced without extensive sample cleanup.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is an exceptionally powerful technique for separating and quantifying volatile and thermally stable compounds. Given that Ethyl thiophene-3-carboxylate is a liquid with a defined boiling point, GC is an excellent alternative.[4]

  • Scientific Rationale: The analyte can be vaporized without degradation and carried by an inert gas through a capillary column. The choice of a mid-polarity column (e.g., one containing a percentage of phenyl or cyanopropyl functional groups) provides selectivity based on boiling point and polarity differences. A Flame Ionization Detector (FID) is ideal as it offers high sensitivity to organic compounds and a wide linear range. GC-MS can also be used for unequivocal identification of thiophene derivatives.[5][6]

  • Advantages:

    • Exceptional resolving power and speed.

    • Very high sensitivity, especially with an FID.

    • Lower solvent consumption.

  • Limitations:

    • The analyte must be volatile and thermally stable.

    • Not suitable for non-volatile impurities or degradation products.

    • The sample matrix must be clean to avoid column contamination.

The Blueprint for Trust: Method Validation Parameters

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[7] The following parameters, derived from the ICH Q2(R1) guideline, form the bedrock of a trustworthy analytical method.[2] This framework is supported by guidance from regulatory bodies like the FDA and EMA.[8]

Data Summary: HPLC vs. GC Performance

The table below presents a hypothetical but realistic comparison of expected performance data for validated HPLC-UV and GC-FID methods for quantifying Ethyl thiophene-3-carboxylate.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) ICH Q2(R1) Acceptance Criteria (Typical for Assay)
Specificity Demonstrated by peak purity and resolution from spiked impurities.Demonstrated by baseline separation of analyte from matrix components.The procedure must unequivocally assess the analyte.
Linearity (Correlation Coefficient, R²) > 0.999> 0.999R² ≥ 0.998
Range 1.0 - 150.0 µg/mL0.5 - 100.0 µg/mLTypically 80% to 120% of the test concentration.
Accuracy (% Recovery) 99.1% - 100.8%98.8% - 101.2%98.0% to 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.2%%RSD ≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.5%≤ 1.8%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mLMust be determined with acceptable accuracy and precision.
Robustness Unaffected by minor changes in pH, mobile phase composition.Unaffected by minor changes in flow rate, oven temperature ramp.No significant impact on results from deliberate variations.

Experimental Design & Protocols

The trustworthiness of a method is built on a foundation of meticulously planned experiments. Below is the workflow for validating an analytical method, followed by detailed experimental protocols.

Analytical Method Validation Workflow

Caption: Workflow for analytical method validation from development to routine implementation.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (65:35 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (based on UV scan of standard).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Ethyl thiophene-3-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Preparation: Accurately weigh sample powder containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, dilute to volume, and mix. Filter through a 0.45 µm PTFE syringe filter before injection.

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without analyte), the working standard, and a sample spiked with known impurities/degradation products. Causality: This confirms that no other components co-elute with the analyte peak, ensuring the signal is exclusively from Ethyl thiophene-3-carboxylate.

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 1, 25, 50, 100, 150 µg/mL). Inject each in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. Causality: This demonstrates a proportional relationship between detector response and analyte concentration, which is fundamental for accurate calculation.

  • Accuracy (Recovery): Prepare placebo samples and spike them with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare three replicates at each level. Calculate the percentage recovery. Causality: This experiment verifies the closeness of the measured value to the true value and assesses bias in the method, including the efficiency of the sample extraction process.

  • Precision (Repeatability): Inject six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD). Causality: This measures the method's variability under ideal conditions, reflecting its inherent consistency.

  • Robustness: Deliberately vary key method parameters one at a time: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., Acetonitrile ±2%). Analyze the working standard under each condition and check for significant changes in results. Causality: This demonstrates the method's reliability during normal use, where minor variations are expected.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][10]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][11]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]

  • International Council for Harmonisation (ICH). ICH Quality Guidelines. [Link][13]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. [Link][7]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

  • PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link][3]

  • ResearchGate. (2009). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link][5]

  • ResearchGate. (1991). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link][6]

Sources

Comparison of "Ethyl thiophene-3-carboxylate" with other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of "Ethyl thiophene-3-carboxylate" with other heterocyclic building blocks Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic building blocks, Ethyl thiophene-3-carboxylate (ET3C) is often overshadowed by its more common regioisomer, Ethyl thiophene-2-carboxylate (ET2C). However, for medicinal chemists and materials scientists, ET3C offers a distinct electronic and steric profile that is critical for fine-tuning metabolic stability and solubility.

This guide provides an objective, data-driven comparison of ET3C against its primary competitors (ET2C and Ethyl Benzoate). It highlights the unique orthogonal reactivity of the C2 and C5 positions in ET3C—a feature that allows for the construction of fused ring systems (like thieno[2,3-d]pyrimidines) that are inaccessible via the 2-isomer.

Chemical & Physical Profile: The Heteroatom Effect

The position of the sulfur atom relative to the ester group fundamentally alters the electron density distribution. While benzene analogs are electronically symmetrical, the thiophene ring creates a dipole moment that influences both solubility and binding affinity.

Table 1: Comparative Physicochemical Profile

FeatureEthyl thiophene-3-carboxylate (ET3C) Ethyl thiophene-2-carboxylate (ET2C) Ethyl Benzoate (EB)
Structure Carboxylate at

-position
Carboxylate at

-position
Carboxylate on Benzene
Electronic Character Cross-conjugated (Ester is

to S)
Fully Conjugated (Ester is

to S)
Conjugated
Hydrolysis Rate Fast (Less resonance stabilization of carbonyl)Slow (Strong S

C=O resonance)
Moderate
pKa of Parent Acid ~4.10 (Weaker acid)3.53 (Stronger acid)4.20
LogP (Lipophilicity) ~2.3~2.32.6
Metabolic Liability S-oxidation possible; Epoxidation at C4-C5S-oxidation; Epoxidation at C4-C5Epoxidation; Hydroxylation

Expert Insight: The faster hydrolysis of ET3C compared to ET2C is a critical process parameter. In ET2C, the sulfur atom donates electron density directly into the carbonyl carbon via resonance, reducing its electrophilicity and making it resistant to nucleophilic attack (saponification). In ET3C, this resonance is cross-conjugated, leaving the carbonyl more exposed to hydrolysis.

Reactivity Analysis: The C2 vs. C5 Dichotomy

The most powerful attribute of ET3C is the distinct reactivity of its C2 and C5 positions. Unlike the symmetric ethyl benzoate, ET3C allows for regiodivergent functionalization .

Electrophilic Aromatic Substitution (SEAr)[1][2]
  • Dominant Site: C5 [3][4][5]

  • Mechanism: The ester group at C3 is an Electron Withdrawing Group (EWG). In SEAr, EWGs typically direct meta. In thiophene, "meta" to C3 is C5. Furthermore, C5 is

    
     to the sulfur atom, which stabilizes the cationic intermediate (Wheland intermediate) more effectively than C4.
    
  • Outcome: Bromination or Nitration yields the 5-substituted product predominantly.

C-H Activation (Palladium-Catalyzed)[3][6]
  • Dominant Site: C2 [4][5]

  • Mechanism: Under Concerted Metalation-Deprotonation (CMD) conditions, reactivity is governed by acidity rather than pure electronics. The proton at C2 is flanked by the sulfur atom and the ester group, making it the most acidic proton on the ring (

    
     estimated ~32 vs ~38 for C5).
    
  • Outcome: Direct arylation favors the 2-substituted product, allowing for "head-to-head" coupling.

ReactivityMap cluster_legend Regioselectivity Logic ET3C Ethyl thiophene-3-carboxylate (Starting Material) SEAr Pathway A: Electrophilic Substitution (Br2, HNO3) ET3C->SEAr Electronic Dominance CHAct Pathway B: C-H Activation (Pd(OAc)2, Base) ET3C->CHAct pKa Dominance ProdC5 C5-Substituted Product (Electronic Control) SEAr->ProdC5 Major Isomer ProdC2 C2-Substituted Product (Acidity/Steric Control) CHAct->ProdC2 Major Isomer desc C5: alpha-to-S + meta-to-Ester C2: alpha-to-S + ortho-to-Ester (Acidic)

Figure 1: Regiodivergent reactivity map of Ethyl thiophene-3-carboxylate. Note the switch in selectivity based on reaction mechanism.

Experimental Protocol: The Gewald Synthesis

One of the most valuable applications of ET3C derivatives is the Gewald Reaction , which constructs a 2-aminothiophene scaffold. This protocol demonstrates the synthesis of a precursor for thieno[2,3-d]pyrimidines (kinase inhibitor scaffolds).[7]

Objective: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Reagents:

  • 2-Butanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Sulfur (elemental, S8) (1.0 eq)

  • Morpholine (1.5 eq) or Diethylamine

  • Ethanol (Solvent)[8]

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

  • Activation: Add elemental sulfur (10 mmol) to the stirred solution.

  • Initiation: Dropwise add Morpholine (15 mmol). Caution: The reaction is exothermic.

  • Reflux: Heat the mixture to 60°C for 2 hours. The suspension will clarify as sulfur is consumed, then darken.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: A precipitate will form.[9] Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol.

Self-Validating Checkpoint:

  • Visual: Disappearance of yellow sulfur powder indicates reaction progress.

  • NMR Validation: Look for the disappearance of the ketone signal and the appearance of a broad singlet (

    
    ) around 6.0-7.0 ppm and the ethyl ester quartet/triplet signals.
    
Case Study: Scaffold Construction for Drug Discovery

Scenario: A medicinal chemistry team needs to synthesize a rigid bicyclic system to mimic the adenine core of ATP for a kinase inhibitor program.

Comparison:

  • Option A: Ethyl Benzoate. Requires nitration, reduction, and cyclization to form quinazolines. The benzene ring is metabolically stable but lipophilic (LogP ~2.6).

  • Option B: Ethyl Thiophene-3-carboxylate. Can undergo the Gewald reaction (as above) to form 2-aminothiophenes in one step. Subsequent cyclization with formamide yields Thieno[2,3-d]pyrimidine .

Advantage of ET3C:

  • Step Economy: The thiophene route often saves 2-3 synthetic steps compared to the benzene route.

  • Solubility: The thienopyrimidine scaffold generally possesses higher aqueous solubility than the quinazoline equivalent due to the lower aromaticity and dipole of the thiophene ring.

  • Fsp3 Character: Starting with alkyl ketones in the Gewald reaction allows easy introduction of

    
     carbons (methyl/ethyl groups) at the 4/5 positions, improving the drug-like properties (Fsp3 score).
    

SynthesisFlow Start Ketone + Ethyl Cyanoacetate Gewald Gewald Reaction (S8, Base) Start->Gewald Inter Ethyl 2-aminothiophene-3-carboxylate Gewald->Inter One-Pot Cyclize Cyclization (Formamide) Inter->Cyclize Product Thieno[2,3-d]pyrimidine (Kinase Scaffold) Cyclize->Product Bioisostere of Quinazoline

Figure 2: Streamlined synthesis of kinase inhibitor scaffolds using ET3C precursors.

References
  • Regioselectivity in Thiophene Derivatives

    • Sabatino, P. et al.[10] "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives." Beilstein Journal of Organic Chemistry, 2016.

    • Detailed analysis of C2 vs C5 aryl
  • Gewald Reaction Mechanism & Protocol

    • Gewald, K. et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.
    • Review of modern adaptations:Huang, Y. et al.[10] "Recent Advances in the Gewald Reaction." Molecular Diversity, 2010.

  • Thiophene Bioisosterism

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Hydrolysis Rates of Heterocyclic Esters: Spinelli, D. et al. "The effects of the heteroatom on the reactivity of heterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.

Sources

Head-to-head comparison of catalysts for "Ethyl thiophene-3-carboxylate" polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ester" Challenge

Poly(ethyl thiophene-3-carboxylate) (PET3C) is not your standard polythiophene. Unlike the widely used Poly(3-hexylthiophene) (P3HT), the presence of an electron-withdrawing ester group at the 3-position introduces a critical "push-pull" electronic effect and significant steric challenges.

While GRIM (Grignard Metathesis) is the gold standard for alkyl-thiophenes, it is chemically incompatible with PET3C because Grignard reagents attack the ester moiety, leading to side reactions (tertiary alcohol formation) rather than polymerization.

This guide provides a head-to-head comparison of the two viable pathways for synthesizing PET3C:

  • FeCl₃ (Oxidative Polymerization): The low-cost, scalable baseline.

  • Pd-Catalyzed Direct Arylation (DArP): The modern, atom-efficient "Green" alternative that leverages the ester group for C-H activation.

The Bottom Line
  • Choose FeCl₃ if you need kilogram-scale batches for initial solubility testing and do not require high conductivity or precise regioregularity.

  • Choose Pd-DArP if you require high molecular weight (

    
     kDa), high regioregularity (>85% HT), and batch-to-batch reproducibility for electronic or biomedical applications.
    

Head-to-Head Technical Comparison

The following data aggregates typical performance metrics for Ethyl thiophene-3-carboxylate polymerization.

FeatureMethod A: Oxidative Polymerization Method B: Direct Arylation (DArP)
Primary Catalyst Ferric Chloride (

)
Palladium Acetate (

)
Monomer State Unfunctionalized (Ethyl thiophene-3-carboxylate)Unfunctionalized or 2-Bromo
Regioregularity (%HT) Low / Random (50–70%)High (85–95%)
Molecular Weight (

)
Low to Moderate (10–20 kDa)High (>30 kDa)
Polydispersity (PDI) Broad (> 2.5)Narrower (1.5 – 1.9)
Defect Density High (Head-to-Head twists)Low (Planar conformation)
Purification Difficult (Requires dedoping of Fe residues)Moderate (Requires Pd scavenging)
Atom Economy Low (Stoichiometric oxidant waste)High (Water/HBr byproduct)
Why Regioregularity Matters for PET3C

In PET3C, Head-to-Head (HH) couplings are disastrous. The bulky ethyl ester groups clash sterically, twisting the polymer backbone. This breaks the


-conjugation, effectively killing the electronic mobility and shifting the optical absorption (blue shift).
  • FeCl₃ generates random couplings (HH and HT).

  • Pd-DArP utilizes the steric bulk and the directing ability of the ester to favor Head-to-Tail (HT) linkages.

Critical Mechanism Visualization

The following diagram illustrates the divergent pathways. Note how the "GRIM" pathway is excluded due to chemical incompatibility.

Polymerization_Pathways Monomer Monomer: Ethyl thiophene-3-carboxylate Decision Catalyst Selection Monomer->Decision FeCl3_Path FeCl3 Oxidative (Chemical) Decision->FeCl3_Path Low Cost / Bulk GRIM_Path Ni(dppp)Cl2 / Grignard (GRIM/Kumada) Decision->GRIM_Path Standard P3HT Method Pd_Path Pd(OAc)2 (Direct Arylation) Decision->Pd_Path High Performance Result_Fe Polymer A: Regiorandom Broad PDI Fe Contamination FeCl3_Path->Result_Fe Radical Cation Coupling Result_GRIM FAILURE: Ester Attack by Grignard No Polymerization GRIM_Path->Result_GRIM Nucleophilic Attack on C=O Result_Pd Polymer B: Regioregular (>85% HT) High Mn Planar Backbone Pd_Path->Result_Pd C-H Activation / CMD

Figure 1: Decision matrix for catalyst selection. Note the specific exclusion of GRIM for ester-functionalized thiophenes.

Validated Experimental Protocols

Protocol A: Oxidative Polymerization (FeCl₃)

Best for: Rapid screening, low cost.

Reagents:

  • Monomer: Ethyl thiophene-3-carboxylate (1 eq)

  • Oxidant: Anhydrous

    
     (4 eq)
    
  • Solvent: Dry Chloroform (

    
    )
    
  • Dedoping Agent: Hydrazine monohydrate or Ammonia

Workflow:

  • Slurry Prep: Suspend anhydrous

    
     in dry 
    
    
    
    under Argon. (Note:
    
    
    is hygroscopic; handle in glovebox if possible).
  • Addition: Dissolve monomer in a small volume of

    
     and add dropwise to the iron slurry.
    
  • Reaction: Stir at room temperature for 24 hours. The solution will turn dark (almost black).

  • Quench: Pour the mixture into excess Methanol (

    
    ). The polymer will precipitate.
    
  • Dedoping (Crucial Step): The crude polymer is "doped" (oxidized) by iron. You must wash the precipitate with a solution of

    
     containing 5% Hydrazine or Ammonia. Stir for 2 hours. The color should shift from black to reddish-orange (neutral state).
    
  • Soxhlet Extraction: Extract sequentially with MeOH (removes oligomers), Acetone, and finally Chloroform (collects the product).

Protocol B: Pd-Catalyzed Direct Arylation (DArP)

Best for: High-performance electronic materials.

Reagents:

  • Monomer: 2-bromo-ethyl thiophene-3-carboxylate (1 eq) (Note: Using the 2-bromo derivative improves regioregularity over the unfunctionalized monomer in DArP).

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand:

    
     or bulky phosphine ligand (5-10 mol%)
    
  • Base:

    
     or 
    
    
    
    (2 eq)
  • Acid Additive: Pivalic Acid (PivOH) (0.3 eq) - Critical for the CMD mechanism.

  • Solvent: Toluene or DMAc (Dimethylacetamide).

Workflow:

  • Activation: In a Schlenk tube, combine Monomer,

    
    , 
    
    
    
    , Ligand, and Pivalic Acid.
  • Degassing: Purge with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Heating: Add dry solvent. Heat to 100–110°C.

  • Mechanism: The Pivalic Acid acts as a "proton shuttle," lowering the energy barrier for the Palladium to break the C-H bond at the 5-position of the thiophene ring (Concerted Metalation-Deprotonation).

  • Termination: After 24–48 hours, cool and pour into MeOH.

  • Purification: Dissolve in

    
     and add a Pd-scavenger (e.g., sodium diethyldithiocarbamate) to remove residual metal. Precipitate again in MeOH.
    

Mechanistic Insight: Why DArP Wins

The superiority of DArP for this specific monomer lies in the Concerted Metalation-Deprotonation (CMD) pathway.

CMD_Mechanism cluster_0 Role of Pivalate (PivO-) Pd_Species Pd(II)-Piv Species Transition Transition State (Agostic C-H...Pd) Pd_Species->Transition Coordination Product Pd-Thiophene Intermediate Transition->Product C-H Cleavage Explanation The Pivalate ligand acts as an intramolecular base, abstracting the proton from the 5-position while the Carbon binds to Palladium. Transition->Explanation

Figure 2: The CMD mechanism allows for regoselective polymerization without harsh organometallics.

Unlike FeCl₃, which relies on chaotic radical recombination, the Pd-Pivalate complex coordinates specifically to the thiophene ring. The steric bulk of the ester group at the 3-position directs the incoming catalyst to the less hindered 5-position, naturally favoring Head-to-Tail coupling.

References

  • Development of Regioregular Polythiophenes

    • Title: Synthesis of regioregular poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization.[1][2]

    • Source: ResearchGate[1][3]

    • URL:

    • Relevance: Establishes the baseline for alkyl-thiophenes and highlights the limitations (Grignard reactivity) applied to ester-functionalized variants.
  • Direct Arylation of Ester-Functionalized Thiophenes

    • Title: Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene.[4]

    • Source: Polymer Chemistry (RSC)
    • URL:

    • Relevance: Primary source for the "Oxi-DArP" protocol, confirming high regioregularity (~85%)
  • FeCl3 Oxidative Polymerization Context

    • Title: Chemical polymerization of thiophene using FeCl3 as oxidant.[5][6]

    • Source: ResearchGate[1][3]

    • URL:

    • Relevance: Validates the oxidative protocol and the necessity of dedoping steps.
  • TCI Chemicals Product Guide (P3HT vs DArP)

    • Title: Organic Semiconducting Polymer: Highly Regioregular Polythiophene P3HT.[7]

    • Source: TCI America
    • URL:

    • Relevance: Industrial confirmation that DArP is used for high-purity, high-regioregularity commercial synthesis.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.